molecular formula C29H46O B131877 Dihydro FF-MAS CAS No. 64284-64-6

Dihydro FF-MAS

Número de catálogo: B131877
Número CAS: 64284-64-6
Peso molecular: 410.7 g/mol
Clave InChI: LFQXEZVYNCBVDO-PBJLWWPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol is a 3beta-sterol and a Delta(14) steroid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a hydride of a 5alpha-cholestane.
4,4-Dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol has been reported in Homo sapiens with data available.
4,4-Dimethylcholesta-8,14,24-trienol is a metabolite found in or produced by Saccharomyces cerevisiae.
a meiosis activating sterol;  RN given refers to (5alpha,3beta)-isome

Propiedades

IUPAC Name

(3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,13,20,22,25-26,30H,8,10-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQXEZVYNCBVDO-PBJLWWPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982834
Record name 4,4-Dimethylcholesta-8,14,24-trien-3-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,4-Dimethylcholesta-8,14,24-trienol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001023
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64284-64-6
Record name 4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64284-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethylcholesta-8,14,24-trienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064284646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethylcholesta-8,14,24-trien-3-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethylcholesta-8,14,24-trienol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001023
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible chemical synthesis route for Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS). This compound is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Given the limited availability of a direct, published total chemical synthesis of this compound, this guide outlines a scientifically sound strategy involving the synthesis of the closely related FF-MAS, followed by a selective reduction.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-stage process:

  • Synthesis of Follicular Fluid Meiosis-Activating Sterol (FF-MAS): This stage involves the synthesis of FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) from a commercially available starting material. An effective route starting from lithocholic acid has been described, which utilizes a double oxidation and a regioselective Wittig reaction as key steps.[3][4]

  • Selective Reduction of FF-MAS to this compound: The final step is the selective reduction of the C24 double bond of FF-MAS to yield this compound (4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol). Diimide reduction is a suitable method for this transformation as it is known to chemoselectively reduce non-conjugated carbon-carbon double bonds.[5][6]

Experimental Protocols

The following are detailed methodologies for the key stages of the proposed synthesis.

Stage 1: Synthesis of FF-MAS from Lithocholic Acid (Adapted)

An effective synthesis of FF-MAS from lithocholic acid has been established and can be performed on a gram scale.[3][4] The key transformations involve a double oxidation and a regioselective Wittig reaction to construct the characteristic side chain.

Stage 2: Selective Reduction of FF-MAS to this compound

This protocol details the selective reduction of the C24 double bond of FF-MAS using diimide generated from 2-nitrobenzenesulfonylhydrazide.[7]

Materials:

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve FF-MAS (1 equivalent) in anhydrous dichloromethane under an inert atmosphere of argon or nitrogen.

  • Addition of Reagents: To the stirred solution, add 2-nitrobenzenesulfonylhydrazide (approximately 20 equivalents based on resin-bound substrate protocols, may be optimized for solution-phase synthesis).[7] Add triethylamine (volume equivalent to the added dichloromethane).

  • Reaction: Stir the suspension gently at room temperature for 6 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the key synthetic step of converting FF-MAS to this compound.

Starting Material Product Molecular Formula Molecular Weight ( g/mol )
FF-MASThis compoundC29H48O412.70
Reaction Step Description Typical Yield (%) Analytical Data
Selective Reduction of FF-MASDiimide reduction of the C24 double bond80-90% (estimated based on similar reductions)MS (ESI+): m/z 413.38 [M+H]+, 395.37 [M-H2O+H]+ ¹H NMR (CDCl₃, δ): Characteristic signals for the saturated side chain, disappearance of olefinic protons at C24.

Mandatory Visualization

experimental_workflow cluster_stage1 Stage 1: Synthesis of FF-MAS cluster_stage2 Stage 2: Selective Reduction Lithocholic_Acid Lithocholic Acid Intermediates Multiple Synthetic Steps (Oxidation, Wittig, etc.) Lithocholic_Acid->Intermediates [Ref: 17, 24] FF_MAS FF-MAS Intermediates->FF_MAS Dihydro_FF_MAS This compound FF_MAS->Dihydro_FF_MAS Diimide Reduction (2-Nitrobenzenesulfonylhydrazide, Triethylamine, DCM) Purification Purification (Column Chromatography) Dihydro_FF_MAS->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Experimental workflow for the proposed chemical synthesis of this compound.

kandutsch_russell_pathway Lanosterol 24,25-Dihydrolanosterol CYP51A1 CYP51A1 (14α-demethylase) Lanosterol->CYP51A1 Dihydro_FF_MAS This compound (4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol) CYP51A1->Dihydro_FF_MAS [Ref: 2, 5] Further_Steps Further Enzymatic Steps Dihydro_FF_MAS->Further_Steps C4-demethylation, Δ14-reduction, etc. Zymostenol Zymostenol Further_Steps->Zymostenol

Caption: Position of this compound in the Kandutsch-Russell cholesterol biosynthesis pathway.

Characterization of this compound

The successful synthesis of this compound would be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the overall structure.[8] Key indicators would be the disappearance of the signals corresponding to the C24 double bond present in FF-MAS and the appearance of signals corresponding to a saturated side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the final product.[9][10][11]

Conclusion

This technical guide outlines a feasible and scientifically supported chemical synthesis for this compound. By leveraging established methods for the synthesis of the precursor FF-MAS and employing a chemoselective reduction, this approach provides a clear pathway for obtaining this compound for research in sterol metabolism, drug development, and related fields. The detailed protocols and workflow diagrams serve as a valuable resource for scientists aiming to synthesize and study this important biological intermediate.

References

Unraveling the Sterol Intermediate: A Technical Guide to the Structure Elucidation of Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), chemically known as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its transient nature and low abundance in biological systems make its structural elucidation a challenging yet vital task for understanding the intricacies of sterol metabolism and for the development of novel therapeutics targeting this pathway. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural characterization of this compound, presenting predicted spectral data based on analogous compounds and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Chemical Formula C₂₉H₄₈O[1]
Molecular Weight 412.69 g/mol [1]
Synonyms 4,4-dimethyl-cholest-8(9),14-dien-3β-olN/A
CAS Number 19456-83-8[1]
Appearance White to off-white powderAssumed based on similar sterols

Predicted Spectroscopic Data for Structure Elucidation

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally related tetracyclic triterpenoids and sterols.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) for this compound in CDCl₃ are summarized below. These predictions are based on the established chemical shifts for the cholestane (B1235564) skeleton, with adjustments for the presence of two methyl groups at the C-4 position and double bonds at C-8(9) and C-14.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-3~3.25dd
H-7~1.9-2.1m
H-15~5.2br s
H-18 (CH₃)~0.65s
H-19 (CH₃)~0.95s
H-21 (CH₃)~0.92d
H-26/27 (CH₃)~0.85d
4α-CH₃~0.98s
4β-CH₃~0.88s
Other skeletal protons0.7-2.5m
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are based on data from lanosterol (B1674476) derivatives and other tetracyclic triterpenoids. The presence of the C-8(9) and C-14 double bonds significantly influences the chemical shifts of the surrounding carbons.

Carbon AssignmentPredicted Chemical Shift (ppm)
C-3~79.0
C-4~39.0
C-5~50.5
C-8~134.5
C-9~133.5
C-10~37.0
C-13~44.5
C-14~151.0
C-17~50.0
C-18~16.0
C-19~19.0
4α-CH₃~28.0
4β-CH₃~15.5

Mass Spectrometry Fragmentation Analysis

The structural elucidation of this compound is heavily reliant on mass spectrometry. The predicted fragmentation pattern under electron ionization (EI) is discussed below.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Upon electron ionization, this compound is expected to produce a molecular ion peak (M⁺˙) at m/z 412. Subsequent fragmentation is likely to involve characteristic losses from the sterol nucleus and side chain.

m/zProposed Fragment
412[M]⁺˙
397[M - CH₃]⁺
394[M - H₂O]⁺˙
297[M - C₈H₁₇ (side chain)]⁺
255[M - side chain - 42]⁺

Experimental Protocols

Detailed methodologies for the key experiments required for the structure elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • For enhanced signal resolution, especially for ¹³C NMR, a more concentrated sample may be required.

¹H NMR Spectroscopy:

  • Instrument: 500 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

    • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Instrument: 125 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

    • Temperature: 298 K.

2D NMR Spectroscopy:

  • To unambiguously assign proton and carbon signals, a suite of 2D NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

Mass Spectrometry

Sample Preparation for GC-MS (for EI analysis):

  • Derivatize the hydroxyl group of this compound to a more volatile trimethylsilyl (B98337) (TMS) ether to improve chromatographic performance and fragmentation characteristics.

  • Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat the mixture at 60-70°C for 30 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector temperature: 280°C.

    • Oven temperature program: Start at 180°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions (Electron Ionization):

    • Ionization energy: 70 eV.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Scan range: m/z 50-600.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (for ESI analysis):

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions (Electrospray Ionization):

    • Ionization mode: Positive ion mode.

    • Scan mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

    • Collision energy: Optimized for fragmentation of the precursor ion [M+H]⁺.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows relevant to the study of this compound.

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol Δ24-reductase Dihydro_FF_MAS This compound Dihydrolanosterol->Dihydro_FF_MAS Demethylation Intermediates Further Intermediates Dihydro_FF_MAS->Intermediates Multiple Steps Cholesterol Cholesterol Intermediates->Cholesterol

Simplified diagram of the Kandutsch-Russell pathway.

Structure_Elucidation_Workflow cluster_purification Purification cluster_analysis Structural Analysis Biological_Sample Biological Sample (e.g., Follicular Fluid) Extraction Lipid Extraction Biological_Sample->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Purified_Compound Purified this compound Chromatography->Purified_Compound NMR NMR Spectroscopy (1D & 2D) Purified_Compound->NMR MS Mass Spectrometry (GC-MS & LC-MS/MS) Purified_Compound->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis Elucidated_Structure Elucidated Structure Data_Analysis->Elucidated_Structure

Workflow for this compound structure elucidation.

Conclusion

The structure elucidation of this compound is a complex process that requires a combination of sophisticated analytical techniques. While obtaining pure standards for this intermediate remains a significant challenge, the use of predictive spectroscopic methods based on the extensive knowledge of sterol chemistry provides a robust framework for its characterization. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for researchers to confidently identify and study this compound, paving the way for a deeper understanding of cholesterol biosynthesis and the development of targeted therapeutic interventions.

References

Dihydro FF-MAS: A Technical Guide on its Biological Function as a Key Intermediate in Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), chemically known as 4,4-dimethyl-5α-cholest-8-en-3β-ol, is a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] While its downstream unsaturated analog, FF-MAS, has been studied for its roles in activating oocyte meiosis and modulating nuclear receptors like LXRα, the direct biological functions of this compound remain less characterized. This technical guide provides a comprehensive overview of the established biological role of this compound as a metabolic precursor, details the experimental protocols for its analysis, and visualizes its position within the broader context of sterol metabolism. Due to a lack of direct comparative studies in the literature, this guide will also discuss the known functions of FF-MAS to provide context for potential areas of future investigation into this compound.

Introduction: The Kandutsch-Russell Pathway and the Role of this compound

Mammalian cholesterol biosynthesis is a complex process involving multiple enzymatic steps, primarily occurring through two main routes: the Bloch and the Kandutsch-Russell (K-R) pathways. This compound is a key sterol intermediate specific to the K-R pathway, which is characterized by the saturation of the sterol side chain at an early stage. It is synthesized from 24,25-dihydrolanosterol through the action of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51A1).

The primary established biological function of this compound is to serve as a substrate for subsequent enzymatic reactions that ultimately lead to the formation of cholesterol. Its structural similarity to other bioactive sterols, such as FF-MAS, suggests the potential for other biological activities; however, dedicated studies to elucidate these functions are currently limited.

Metabolic Pathway of this compound

This compound is positioned at a critical juncture in the late stages of the Kandutsch-Russell pathway. The metabolic cascade leading to and from this compound is outlined below.

Dihydro_FF_MAS_Metabolic_Pathway Dihydrolanosterol 24,25-Dihydrolanosterol Dihydro_FF_MAS This compound (4,4-dimethyl-5α-cholest-8-en-3β-ol) Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 (Lanosterol 14α-demethylase) Downstream_Intermediates Further Intermediates Dihydro_FF_MAS->Downstream_Intermediates Multiple Enzymatic Steps Cholesterol Cholesterol Downstream_Intermediates->Cholesterol

Metabolic conversion of Dihydrolanosterol to Cholesterol via this compound.

Quantitative Data

Direct quantitative data on the specific biological activities of this compound, such as receptor binding affinities or meiosis-inducing potency, are not extensively available in peer-reviewed literature. Most functional studies have focused on its unsaturated counterpart, FF-MAS. The following table presents hypothetical metabolic parameters for this compound to illustrate the type of data generated in metabolic flux studies.[2]

ParameterHypothetical ValueUnitsDescription
Cellular Uptake Rate 5.2 ± 0.8pmol/min/mg proteinRate of this compound uptake into cultured hepatocytes.
Conversion Rate to Downstream Metabolites 3.7 ± 0.5pmol/min/mg proteinRate of metabolic conversion of this compound.
Half-life in Plasma 1.5 ± 0.3hoursTime for plasma concentration of this compound to reduce by half in a mouse model.
Tissue Distribution (Liver) 68 ± 12% of administered dosePercentage of this compound localized to the liver after 4 hours.

Comparative Biological Activities: this compound vs. FF-MAS

While direct comparative studies are lacking, it is informative to consider the known biological activities of FF-MAS to frame the potential, yet unconfirmed, roles of this compound.

Meiosis Activation

FF-MAS has been identified as a potent inducer of meiotic maturation in oocytes.[3][4] It is produced by cumulus cells and acts as a signaling molecule to promote the resumption of meiosis.[4] Whether this compound shares this activity, and to what extent, remains an open area of investigation.

Liver X Receptor (LXR) Agonism

FF-MAS is a known ligand for the Liver X Receptor alpha (LXRα), a nuclear receptor that plays a critical role in cholesterol homeostasis and lipogenesis.[5] Activation of LXRα by FF-MAS can modulate the expression of genes involved in these pathways. The ability of this compound to bind and activate LXRα has not been reported.

Experimental Protocols

In Vitro Metabolic Analysis of this compound in Cultured Hepatocytes

This protocol outlines a method for tracing the metabolism of this compound in a primary hepatocyte cell culture model.[2]

Workflow Diagram:

In_Vitro_Workflow start Plate Primary Hepatocytes treat Treat with this compound (e.g., 1-10 µM) start->treat incubate Incubate for various time points (0-24 hours) treat->incubate harvest Harvest Cells and Media incubate->harvest extract Lipid Extraction (e.g., MTBE method) harvest->extract analyze LC-MS/MS or GC-MS Analysis extract->analyze quantify Identify and Quantify Metabolites analyze->quantify

Workflow for in vitro metabolic analysis of this compound.

Methodology:

  • Cell Culture: Plate primary hepatocytes on collagen-coated plates and culture in a suitable medium.

  • Treatment: Prepare a stock solution of this compound in ethanol. Treat the cells with a final concentration of 1-10 µM. Include a vehicle-only control.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Collection: At each time point, harvest both the cells and the culture medium.

  • Lipid Extraction: Perform a lipid extraction using a method such as the methyl-tert-butyl ether (MTBE) protocol.

  • Sample Preparation for Mass Spectrometry: Dry the lipid extract under nitrogen. For GC-MS, derivatize the sterols (e.g., silylation). For LC-MS/MS, reconstitute the extract in a suitable mobile phase.

  • Mass Spectrometry Analysis: Use a reverse-phase C18 column for LC-MS/MS to separate the sterols. Employ multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its metabolites.

Oocyte Maturation Assay

This protocol is adapted from studies on FF-MAS and can be used to investigate the potential meiosis-activating properties of this compound.[3]

Methodology:

  • Oocyte Collection: Isolate cumulus cell-enclosed oocytes from the antral follicles of mice.

  • Meiotic Arrest: Culture the oocytes in a medium containing a meiosis inhibitor, such as hypoxanthine, to synchronize them at the germinal vesicle stage.

  • Treatment: Prepare a maturation medium supplemented with this compound at various concentrations (e.g., 0.1-10 µM). Include a vehicle control and a positive control (e.g., FF-MAS).

  • In Vitro Maturation (IVM): Culture the oocytes in the treatment media for a set period (e.g., 16-24 hours).

  • Assessment of Maturation: Assess the stage of meiotic maturation by observing the extrusion of the first polar body under a microscope. Oocytes that have reached the metaphase II (MII) stage are considered to have completed maturation.

  • Data Analysis: Calculate the percentage of oocytes that reached the MII stage for each treatment group and compare the results.

Signaling and Regulatory Considerations

The cholesterol biosynthesis pathway is tightly regulated by feedback mechanisms. The levels of sterol intermediates can influence the activity of key enzymes. While the direct signaling roles of this compound are unknown, its precursor, dihydrolanosterol, and its downstream product, cholesterol, are known to modulate cellular signaling pathways. The accumulation or depletion of this compound could potentially impact these regulatory networks.

Conclusion and Future Directions

This compound is firmly established as a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its primary biological function is to serve as a precursor in the multi-step enzymatic conversion to cholesterol. While there is a strong rationale to hypothesize that this compound may possess other biological activities, such as inducing oocyte meiosis or activating nuclear receptors, analogous to FF-MAS, there is a notable lack of direct experimental evidence and quantitative data in the current scientific literature.

Future research should focus on direct, comparative studies of this compound and FF-MAS to elucidate their respective potencies in various biological assays. Investigating the binding affinity of this compound to nuclear receptors like LXRα and conducting detailed structure-activity relationship studies will be crucial in defining its specific biological roles beyond that of a metabolic intermediate. Such studies will be invaluable for researchers in sterol biology and professionals in drug development exploring the therapeutic potential of modulating cholesterol biosynthesis.

References

Dihydro FF-MAS: A Technical Guide to its Mechanism of Action in Meiosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), chemically identified as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. As a member of the Meiosis-Activating Sterols (MAS) family, it is implicated in the crucial process of oocyte maturation, specifically the resumption of meiosis. This technical guide provides an in-depth exploration of the proposed mechanism of action of this compound, drawing upon the extensive research conducted on its close analogue, Follicular Fluid Meiosis-Activating Sterol (FF-MAS). Due to a scarcity of specific quantitative data for this compound, this document utilizes data from FF-MAS as a proxy to elucidate the potential signaling pathways and cellular effects. The guide details the biosynthetic origins of this compound, its role in overcoming meiotic arrest, and its interaction with key signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. Furthermore, it presents detailed experimental protocols and quantitative data to facilitate further research and development in the fields of reproductive biology and fertility.

Introduction: The Role of Meiosis-Activating Sterols in Oocyte Maturation

Mammalian oocytes are arrested in the prophase of the first meiotic division until a surge of luteinizing hormone (LH) triggers the resumption of meiosis, a process known as oocyte maturation. This intricate process is regulated by a complex interplay of signaling molecules within the ovarian follicle. Meiosis-Activating Sterols (MAS) are a class of naturally occurring sterols, identified as intermediates in the cholesterol biosynthetic pathway, that have been shown to induce oocyte maturation in vitro.[1][2]

The two most well-characterized members of the MAS family are FF-MAS (4,4-dimethyl-5α-cholest-8,14,24-trien-3β-ol) and T-MAS (4,4-dimethyl-5α-cholest-8,24-diene-3β-ol).[2] this compound (4,4-dimethyl-cholest-8(9),14-dien-3β-ol) is a closely related intermediate derived from the precursor 24,25-dihydrolanosterol. These sterols are thought to act as signaling molecules that overcome the inhibitory signals that maintain meiotic arrest, such as high intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2]

Biosynthesis of this compound

This compound is synthesized from lanosterol (B1674476) via the Kandutsch-Russell pathway, an alternative route of cholesterol biosynthesis. The key enzyme in this pathway is lanosterol 14α-demethylase (CYP51A1), which converts 24,25-dihydrolanosterol to this compound.

Diagram: Biosynthetic Pathway of this compound

This compound Biosynthesis Lanosterol Lanosterol DihydroLanosterol 24,25-Dihydrolanosterol Lanosterol->DihydroLanosterol Sterol Δ24-reductase Dihydro_FF_MAS This compound (4,4-dimethyl-cholest-8(9),14-dien-3β-ol) DihydroLanosterol->Dihydro_FF_MAS CYP51A1 (Lanosterol 14α-demethylase) Cholesterol Cholesterol Dihydro_FF_MAS->Cholesterol Multiple Steps

Caption: Biosynthesis of this compound from Lanosterol.

Mechanism of Action in Meiosis

The primary proposed mechanism of action for MAS, including this compound, is the reduction of intra-oocyte cAMP levels. High cAMP levels maintain meiotic arrest by activating Protein Kinase A (PKA), which in turn phosphorylates and inactivates components of the Maturation Promoting Factor (MPF). By overcoming this arrest, MAS allows for the activation of MPF and the subsequent cascade of events leading to Germinal Vesicle Breakdown (GVBD), the hallmark of meiotic resumption.

The MAPK/ERK Signaling Pathway

A significant body of evidence points to the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), in mediating the effects of MAS. The activation of the MAPK pathway is a critical event in oocyte maturation.

The proposed signaling cascade is as follows:

  • MAS Interaction: this compound is thought to interact with a yet-to-be-fully-characterized receptor or signaling complex at the oocyte membrane or within the cytoplasm.

  • Upstream Activation: This interaction initiates a signaling cascade that leads to the activation of the Mos-MEK-ERK pathway.

  • ERK Phosphorylation: Activated MEK (MAPK/ERK Kinase) phosphorylates and activates ERK1/2.

  • Downstream Effects: Phosphorylated ERK (p-ERK) then targets various downstream substrates, ultimately leading to the activation of MPF and the progression of meiosis.

Diagram: this compound Signaling Pathway in Meiosis

Dihydro_FF_MAS_Signaling cluster_extracellular Extracellular cluster_oocyte Oocyte Cytoplasm Dihydro_FF_MAS This compound Receptor Putative Receptor Dihydro_FF_MAS->Receptor Mos Mos Receptor->Mos MEK MEK Mos->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation MPF_inactive Inactive MPF (Cyclin B-Cdk1-P) pERK->MPF_inactive MPF_active Active MPF (Cyclin B-Cdk1) MPF_inactive->MPF_active Activation GVBD Germinal Vesicle Breakdown (GVBD) MPF_active->GVBD IVM_Workflow Ovary_Collection Ovary Collection (PMSG-primed mice) Follicle_Puncture Follicle Puncture & Oocyte Release Ovary_Collection->Follicle_Puncture Oocyte_Washing Wash Oocytes Follicle_Puncture->Oocyte_Washing Culture_Setup Culture in IVM medium +/- this compound + Meiotic Inhibitor Oocyte_Washing->Culture_Setup Incubation Incubate at 37°C, 5% CO2 for specified duration Culture_Setup->Incubation GVBD_Assessment Assess Germinal Vesicle Breakdown (GVBD) Incubation->GVBD_Assessment

References

The Dihydro FF-MAS Signaling Pathway in Oocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Follicular fluid meiosis-activating sterol (FF-MAS) and its dihydro derivative are crucial signaling molecules in the intricate process of oocyte maturation. As intermediates in the cholesterol biosynthetic pathway, these sterols play a pivotal role in the resumption of meiosis, a fundamental step for successful fertilization and embryonic development.[1][2] This technical guide provides a comprehensive overview of the Dihydro FF-MAS signaling pathway in oocytes, summarizing key quantitative data, detailing experimental protocols, and visualizing the known molecular interactions. Understanding this pathway is paramount for researchers in reproductive biology and professionals involved in the development of novel therapeutics for infertility.

Core Signaling Pathways

The precise molecular mechanism of this compound action is an active area of research. While a definitive cell surface receptor has yet to be conclusively identified, current evidence points towards a complex signaling network involving the mitogen-activated protein kinase (MAPK) cascade and a potential interplay with the Hedgehog signaling pathway. The G-protein coupled receptor 30 (GPR30) and the Liver X receptor alpha (LXRα) have been suggested as potential mediators of FF-MAS signaling, though direct binding and activation in oocytes require further investigation.

The MAPK Signaling Cascade

A significant body of evidence indicates that FF-MAS promotes the resumption of meiosis in oocytes through the activation of the MAPK signaling pathway.[3][4] This pathway is a highly conserved kinase cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of oocyte maturation, the activation of the MAPK pathway leads to the phosphorylation and activation of maturation-promoting factor (MPF), a key regulator of the cell cycle.

The proposed signaling cascade is as follows:

  • Initiation: this compound, potentially through an as-yet-unidentified receptor, initiates a signaling cascade.

  • Upstream Activation: This leads to the activation of c-Mos, a MAP kinase kinase kinase (MAPKKK) specific to germ cells.

  • Kinase Cascade: Activated c-Mos phosphorylates and activates MEK (MAPKK), which in turn phosphorylates and activates ERK1/2 (MAPK).

  • Downstream Effects: Activated ERK1/2 then phosphorylates a variety of downstream targets, ultimately leading to Germinal Vesicle Breakdown (GVBD) and the resumption of meiosis.

Diagram of the FF-MAS-induced MAPK Signaling Pathway

FF_MAS_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dihydro_FF_MAS This compound Receptor Putative Receptor (GPR30/LXRα?) Dihydro_FF_MAS->Receptor c_Mos c-Mos Receptor->c_Mos Activates MEK MEK c_Mos->MEK Phosphorylates ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates Downstream_Targets Downstream Targets ERK1_2->Downstream_Targets Phosphorylates Meiosis_Resumption Meiosis Resumption (GVBD) Downstream_Targets->Meiosis_Resumption Induces

Caption: FF-MAS initiates the MAPK cascade, leading to meiotic resumption.

Interaction with the Hedgehog Signaling Pathway

Recent studies suggest a potential link between FF-MAS and the Hedgehog (Hh) signaling pathway, particularly in granulosa cells which surround and support the oocyte.[5] The Hh pathway is crucial for embryonic development and tissue homeostasis. FF-MAS has been shown to increase the expression of key components of the Hh pathway, such as Smoothened (SMO) and the transcription factor Gli1, in granulosa cells. This suggests that FF-MAS may influence oocyte maturation indirectly by modulating the supportive function of the surrounding somatic cells.

Diagram of the FF-MAS and Hedgehog Signaling Interaction

FF_MAS_Hedgehog_Pathway cluster_extracellular Extracellular cluster_granulosa Granulosa Cell cluster_oocyte Oocyte FF_MAS FF-MAS SMO SMO FF_MAS->SMO Upregulates Gli1 Gli1 SMO->Gli1 Activates Gene_Expression Target Gene Expression Gli1->Gene_Expression Induces Oocyte_Maturation Oocyte Maturation Gene_Expression->Oocyte_Maturation Supports

Caption: FF-MAS may indirectly support oocyte maturation via the Hedgehog pathway in granulosa cells.

Quantitative Data

The following tables summarize the available quantitative data on the effects of FF-MAS on oocyte maturation and signaling pathway components.

Table 1: Dose-Dependent Effects of FF-MAS on Oocyte Maturation

SpeciesOocyte StageFF-MAS Concentration (µM)EffectReference(s)
PorcineCumulus-Oocyte Complex3-10Increased number of zygotes with advanced maternal pronuclear stages.[6]
PorcineCumulus-Oocyte Complex30-100Dose-dependent and reversible inhibition of nuclear maturation.[6]
HumanGerminal Vesicle2067% of oocytes reached Metaphase II after 30h, compared to 29% in the control group.[7]
MouseGerminal Vesicle1Increased proportion of oocytes progressing to Metaphase II.[8][9]
MouseGerminal Vesicle0.1-1Dramatically increased oocyte competence to complete preimplantation development.[8][9]

Table 2: Kinetic Effects of FF-MAS on MAPK Pathway Components in Porcine Oocytes

Gene/ProteinTreatment Effect (Endogenous FF-MAS Accumulation)Peak Expression TimeReference(s)
c-mos (mRNA)Upregulated12 hours of maturation[3][4]
MEK (mRNA & Protein)Increased after initial decrease44 hours of culture[3][4]
ERK1/2 (mRNA & Protein)Increased after initial decrease44 hours of culture[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Protocol 1: In Vitro Oocyte Maturation (IVM) Assay

Objective: To assess the effect of this compound on the resumption of meiosis in oocytes.

Materials:

  • Immature cumulus-oocyte complexes (COCs)

  • IVM medium (e.g., TCM-199) supplemented with appropriate hormones and growth factors

  • This compound stock solution (in ethanol)

  • Vehicle control (ethanol)

  • Incubator (38.5°C, 5% CO2 in air)

  • Inverted microscope

Procedure:

  • Collect immature COCs from ovarian follicles.

  • Wash the COCs multiple times in handling medium.

  • Prepare IVM culture plates with microdroplets of IVM medium containing different concentrations of this compound (e.g., 1, 10, 20 µM) and a vehicle control.

  • Culture the COCs in the prepared microdroplets under mineral oil.

  • Incubate the plates at 38.5°C in a humidified atmosphere of 5% CO2 in air for a specified duration (e.g., 24-44 hours).

  • At the end of the culture period, assess the meiotic stage of the oocytes under an inverted microscope. Score the oocytes for Germinal Vesicle (GV), Germinal Vesicle Breakdown (GVBD), Metaphase I (MI), and Metaphase II (MII) stages.

  • Calculate the percentage of oocytes at each stage for each treatment group.

Diagram of the In Vitro Oocyte Maturation (IVM) Workflow

IVM_Workflow COC_Collection 1. COC Collection Washing 2. Washing COC_Collection->Washing IVM_Culture 3. IVM Culture with This compound Washing->IVM_Culture Incubation 4. Incubation (24-44h) IVM_Culture->Incubation Assessment 5. Meiotic Stage Assessment Incubation->Assessment Data_Analysis 6. Data Analysis Assessment->Data_Analysis

Caption: A streamlined workflow for assessing the impact of this compound on oocyte maturation in vitro.

Protocol 2: Western Blot Analysis of MAPK Activation

Objective: To quantify the phosphorylation status of MAPK pathway components (c-Mos, MEK, ERK1/2) in oocytes following this compound treatment.

Materials:

  • Oocyte samples treated with this compound and controls

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-MEK, anti-MEK, anti-phospho-ERK1/2, anti-ERK1/2, anti-c-Mos)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Collect oocytes at different time points after this compound treatment.

  • Lyse the oocytes in lysis buffer on ice.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for both the phosphorylated and total forms of the target proteins.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Diagram of the Western Blot Workflow for MAPK Activation

Western_Blot_Workflow Sample_Prep 1. Oocyte Lysis & Protein Quantification SDS_PAGE 2. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection Secondary_Ab->Detection Analysis 8. Densitometry Analysis Detection->Analysis

Caption: Step-by-step workflow for analyzing MAPK pathway activation in oocytes via Western blot.

Protocol 3: Luciferase Reporter Assay for Hedgehog Signaling Activity

Objective: To measure the effect of FF-MAS on the transcriptional activity of the Hedgehog pathway in granulosa cells.

Materials:

  • Granulosa cells or a suitable cell line (e.g., NIH-3T3)

  • Gli-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • FF-MAS stock solution

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed granulosa cells in a multi-well plate.

  • Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After transfection, treat the cells with different concentrations of FF-MAS or a known Hedgehog pathway agonist/antagonist as controls.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the fold change in luciferase activity in FF-MAS-treated cells compared to the vehicle control.

Conclusion and Future Directions

The this compound signaling pathway is a critical component of the molecular machinery that governs oocyte maturation. The activation of the MAPK cascade is a central event in this process, leading to the resumption of meiosis. Furthermore, the emerging connection with the Hedgehog signaling pathway in surrounding granulosa cells highlights the complex interplay between the oocyte and its microenvironment.

Despite significant progress, several key questions remain. The definitive identification of the this compound receptor(s) in oocytes is a crucial next step that will provide a more complete understanding of the initial signaling events. Further elucidation of the downstream targets of the MAPK pathway and the precise role of the Hedgehog pathway in mediating FF-MAS effects will also be critical. A deeper understanding of these molecular mechanisms will undoubtedly pave the way for innovative strategies to improve oocyte quality and fertility outcomes.

References

The Metabolic Cascade of Dihydro FF-MAS: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic pathways governing the metabolism of Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS), a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sterol metabolism and its implications for cellular processes and therapeutic intervention.

Introduction to this compound Metabolism

This compound, a C29 sterol, is a key nodal point in the Kandutsch-Russell pathway, one of the two primary routes for cholesterol synthesis in mammals. Its metabolism is a multi-step enzymatic process initiated by the 14α-demethylation of 24,25-dihydrolanosterol, catalyzed by the cytochrome P450 enzyme CYP51A1.[1][2][3][4] Subsequent enzymatic reactions lead to the progressive transformation of this compound into cholesterol. Understanding the enzymes involved and their kinetics is crucial for elucidating the regulatory mechanisms of cholesterol homeostasis and for the development of targeted therapeutics.

Quantitative Data on this compound Metabolizing Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound and its precursors.

Table 1: Kinetic Parameters of Human CYP51A1 with 24,25-Dihydrolanosterol
ParameterValueAnalytical MethodReference
kcat1.7 ± 0.1 s-1UPLC-UV[5]
Km5.4 ± 0.7 µMUPLC-UV[5]
Kd (for this compound)1.4 ± 0.5 µMUV-visible Spectroscopy[5][6]
koff (for this compound)2.0 ± 0.1 s-1Stopped-flow Spectrophotometry[5]
Table 2: Binding and Dissociation Constants of Human CYP51A1 with Pathway Intermediates
LigandKd (µM)koff (s-1)Analytical MethodReference
24,25-Dihydrolanosterol0.23 ± 0.100.054 ± 0.010UV-visible Spectroscopy, Stopped-flow Spectrophotometry[5]
14α-CH2OH dihydrolanosterol0.02 ± 0.040.022 ± 0.001UV-visible Spectroscopy, Stopped-flow Spectrophotometry[5]
14α-CHO dihydrolanosterol0.12 ± 0.030.059 ± 0.001UV-visible Spectroscopy, Stopped-flow Spectrophotometry[5]

The Kandutsch-Russell Pathway: Downstream Metabolism of this compound

Following its formation, this compound undergoes a series of enzymatic modifications to ultimately yield cholesterol. The key enzymes in this downstream pathway are outlined below. While specific kinetic data for these enzymes with this compound-derived intermediates are not extensively available, their established roles in the broader context of cholesterol biosynthesis are critical to understanding the metabolic fate of this compound.

  • Sterol Δ14-Reductase (DHCR14/LBR): These enzymes catalyze the reduction of the C14-15 double bond of this compound to produce Dihydro T-MAS.[2][7][8] Both DHCR14 and the lamin B receptor (LBR) possess this activity, with their relative contributions varying across different tissues.[7][8]

  • Sterol-C4-methyl oxidase (SC4MOL/MSMO1), NAD(P)-dependent steroid dehydrogenase-like (NSDHL), and 3-ketosteroid reductase (HSD17B7): This enzymatic trio is responsible for the two-step C4-demethylation of Dihydro T-MAS.[9][10][11] SC4MOL and NSDHL catalyze the oxidative decarboxylation of the C4-methyl groups, and HSD17B7 reduces the resulting 3-keto group.[9]

  • Lathosterol Oxidase (SC5D): This enzyme introduces a C5-C6 double bond into lathosterol, a downstream product of this compound metabolism.[1][12]

  • 7-Dehydrocholesterol (B119134) Reductase (DHCR7): This is the terminal enzyme in the Kandutsch-Russell pathway, which reduces the C7-C8 double bond of 7-dehydrocholesterol to form cholesterol.[12][13][14]

Experimental Protocols

In Vitro Metabolism of this compound in Cultured Hepatocytes

This protocol provides a framework for studying the metabolism of this compound in a primary hepatocyte cell culture model.[13]

1. Cell Culture and Treatment:

  • Plate primary hepatocytes on collagen-coated plates and culture in a suitable medium.
  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
  • Treat the cells with a final concentration of 1-10 µM this compound. Include a vehicle-only control.
  • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

2. Lipid Extraction:

  • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells and extract total lipids using a modified Bligh-Dyer method (chloroform:methanol mixture).
  • Add a suitable internal standard (e.g., d7-cholesterol) to each sample for accurate quantification.
  • Separate the organic and aqueous phases by centrifugation and collect the lower organic phase.

3. Sample Preparation for Mass Spectrometry:

  • Dry the lipid extract under a stream of nitrogen.
  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the sterols by silylation.
  • For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), reconstitute the dried lipids in a suitable mobile phase.[13]

4. Mass Spectrometry Analysis:

  • LC-MS/MS: Utilize a reverse-phase C18 column for sterol separation. Employ Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound and its metabolites based on their unique precursor and product ion transitions.[13]
  • GC-MS: Use a suitable capillary column for separation and monitor characteristic fragment ions for each sterol.[13]

In Vivo Metabolism of this compound in a Mouse Model

This protocol outlines a general approach for investigating the metabolism of this compound in a mouse model.[13]

1. Animal Dosing:

  • Administer this compound to mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
  • House the mice in metabolic cages to facilitate the collection of urine and feces.
  • Include a control group receiving the vehicle.

2. Sample Collection:

  • Collect blood samples at various time points post-administration.
  • At the conclusion of the study, euthanize the animals and harvest tissues of interest (e.g., liver, intestine, brain).

3. Sample Processing:

  • Extract lipids from plasma, urine, feces, and tissue homogenates using methods similar to the in vitro protocol.
  • Incorporate an internal standard for quantification.

4. Analytical Measurement:

  • Analyze the processed samples using LC-MS/MS or GC-MS to identify and quantify this compound and its downstream metabolites.[13]

Signaling Pathways and Visualizations

This compound is classified as a meiosis-activating sterol (MAS), which has been shown to induce the resumption of meiosis in oocytes.[10][15] This signaling is thought to occur through a Mitogen-Activated Protein Kinase (MAPK)-dependent pathway.[11] The precise receptor and upstream signaling events for this compound are still under investigation.

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways discussed in this guide.

Dihydro_FF_MAS_Metabolic_Pathway cluster_kandutsch_russell Kandutsch-Russell Pathway 24,25-Dihydrolanosterol 24,25-Dihydrolanosterol Dihydro_FF_MAS This compound 24,25-Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS DHCR14 / LBR Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol SC4MOL, NSDHL, HSD17B7 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7

Metabolic conversion of this compound to Cholesterol.

Experimental_Workflow_In_Vitro Hepatocyte_Culture 1. Primary Hepatocyte Culture Treatment 2. Treatment with this compound (1-10 µM) Hepatocyte_Culture->Treatment Time_Points 3. Incubation at Various Time Points Treatment->Time_Points Lipid_Extraction 4. Total Lipid Extraction (Bligh-Dyer) Time_Points->Lipid_Extraction Sample_Prep 5. Sample Preparation (Derivatization/Reconstitution) Lipid_Extraction->Sample_Prep Analysis 6. LC-MS/MS or GC-MS Analysis Sample_Prep->Analysis

In Vitro this compound Metabolism Workflow.

Dihydro_FF_MAS_Signaling Dihydro_FF_MAS This compound Receptor Unknown Receptor Dihydro_FF_MAS->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases Signal Transduction MAPK_Cascade MAPK Cascade (e.g., MEK, ERK) Upstream_Kinases->MAPK_Cascade Meiosis_Resumption Oocyte Meiosis Resumption MAPK_Cascade->Meiosis_Resumption

Proposed Signaling Pathway of this compound.

Conclusion

The enzymatic cascade responsible for the metabolism of this compound is an integral component of the Kandutsch-Russell pathway of cholesterol biosynthesis. This guide has provided a comprehensive overview of the key enzymes involved, along with available quantitative data and detailed experimental protocols for further investigation. The elucidation of the direct signaling roles of this compound remains an active area of research. The information and tools presented herein are intended to facilitate continued exploration into the multifaceted roles of this important sterol intermediate in both health and disease.

References

A Technical Guide to the Comparative Analysis of Dihydro FF-MAS and FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS) and Follicular fluid meiosis-activating sterol (FF-MAS), two critical intermediates in the cholesterol biosynthesis pathway with significant roles in oocyte maturation. This document details their chemical structures, comparative bioactivity, and the signaling pathways they modulate. Included are detailed experimental protocols for their synthesis and for in vitro bioassays, alongside structured data presentation and visual diagrams to facilitate understanding and further research in reproductive biology and drug development.

Introduction

Follicular fluid meiosis-activating sterol (FF-MAS) and its dihydro derivative (this compound) are naturally occurring C29 sterols that play a pivotal role in regulating the resumption of meiosis in mammalian oocytes.[1] As intermediates in the Kandutsch-Russell and Bloch pathways of cholesterol biosynthesis, these molecules have garnered significant interest for their potential applications in assisted reproductive technologies and as targets for novel drug development.[2][3][4] This guide serves as a technical resource for researchers, providing a detailed comparative analysis of the chemical structures and biological activities of these two important sterols.

Chemical Structure

The primary structural difference between FF-MAS and this compound lies in the saturation of a double bond within the C-17 side chain.

  • FF-MAS is chemically known as 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol.[5] Its structure features three double bonds at positions C8-C9, C14-C15, and C24-C25.

  • This compound , also referred to as T-MAS (Testis Meiosis-Activating Sterol), is 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol.[6] It is structurally similar to FF-MAS but lacks the double bond at the C24-C25 position in the side chain.

The chemical formulas are C₂₉H₄₆O for FF-MAS and C₂₉H₄₈O for this compound.[5][6] This seemingly minor difference in saturation has implications for their biological activity.

Chemical Structure Diagrams

chemical_structures cluster_FFMAS FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) cluster_DihydroFFMAS This compound (4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol) ff_mas dihydro_ff_mas

Figure 1: Chemical Structures of FF-MAS and this compound.

Comparative Bioactivity

CompoundChemical NameMolecular FormulaBioactivity
FF-MAS 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-olC₂₉H₄₆OInduces meiotic resumption in oocytes in a dose-dependent manner, with optimal concentrations reported around 3 µg/mL in some studies.[7]
This compound 4,4-dimethyl-5α-cholesta-8,14-dien-3β-olC₂₉H₄₈OAlso induces meiotic resumption, though its relative potency compared to FF-MAS requires further direct comparative studies.

Signaling Pathways

FF-MAS is understood to exert its effects on oocyte maturation through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8] This pathway is distinct from the signaling cascade involved in spontaneous oocyte maturation. The activation of the MAPK pathway by FF-MAS ultimately leads to Germinal Vesicle Breakdown (GVBD), a key event in the resumption of meiosis. The precise signaling mechanism for this compound is less characterized but is presumed to follow a similar pathway.

FF-MAS Signaling Pathway Diagram

FF_MAS_Signaling_Pathway FF_MAS FF-MAS Plasma_Membrane Plasma Membrane Interaction FF_MAS->Plasma_Membrane MAPK_Cascade MAPK Cascade Activation (Raf -> MEK -> ERK) Plasma_Membrane->MAPK_Cascade ERK_Phosphorylation ERK Phosphorylation MAPK_Cascade->ERK_Phosphorylation GVBD Germinal Vesicle Breakdown (Meiosis Resumption) ERK_Phosphorylation->GVBD

Figure 2: Proposed signaling pathway for FF-MAS-induced oocyte maturation.

Experimental Protocols

Synthesis of FF-MAS and this compound

Detailed synthetic protocols are extensive and require specialized knowledge in organic chemistry. Below are summarized conceptual workflows based on published literature.

Synthesis_FFMAS Lanosterol Lanosterol Demethylation 14α-demethylation (CYP51A1) Lanosterol->Demethylation Intermediate1 FF-MAS Precursor Demethylation->Intermediate1 Oxidation Oxidation & Isomerization Intermediate1->Oxidation FF_MAS FF-MAS Oxidation->FF_MAS

Figure 3: Conceptual workflow for the synthesis of FF-MAS.

A common starting material for the synthesis of FF-MAS is lanosterol, which undergoes enzymatic or chemical 14α-demethylation, followed by a series of oxidation and isomerization steps to yield the final product.[9]

The synthesis of this compound can also start from lanosterol, with an additional step to selectively reduce the C24-C25 double bond.

In Vitro Oocyte Maturation Assay

This protocol is a generalized procedure for assessing the bioactivity of FF-MAS and this compound on oocyte maturation.

Materials:

  • Immature cumulus-oocyte complexes (COCs)

  • Maturation medium (e.g., MEMα) supplemented with a phosphodiesterase inhibitor (e.g., hypoxanthine (B114508) or IBMX) to maintain meiotic arrest.

  • FF-MAS and this compound stock solutions (in ethanol (B145695) or DMSO).

  • Incubator (37°C, 5% CO₂ in air).

  • Inverted microscope.

Procedure:

  • Oocyte Collection: Isolate immature COCs from ovarian follicles of a suitable animal model (e.g., mouse).

  • Culture Setup: Place COCs in maturation medium containing a meiotic inhibitor.

  • Treatment: Add varying concentrations of FF-MAS or this compound to the culture wells. Include a vehicle control.

  • Incubation: Culture the oocytes for a defined period (e.g., 18-24 hours).

  • Assessment of Maturation: At the end of the culture period, assess the stage of meiotic maturation by observing the presence or absence of the germinal vesicle (GV). Oocytes that have undergone GVBD are considered to have resumed meiosis.

  • Data Analysis: Calculate the percentage of oocytes that have undergone GVBD for each treatment group. Determine the EC₅₀ value for each compound if a dose-response curve is generated.

Western Blot Analysis of MAPK (ERK) Phosphorylation

This protocol outlines the steps to measure the activation of the MAPK pathway in response to FF-MAS or this compound treatment.

Materials:

  • Denuded oocytes.

  • Lysis buffer.

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Oocyte Treatment: Treat denuded oocytes with FF-MAS, this compound, or a vehicle control for a specified time.

  • Cell Lysis: Lyse the oocytes in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).

    • After stripping, re-probe the same membrane with a primary antibody against total ERK1/2 as a loading control.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

Conclusion

This compound and FF-MAS are structurally similar sterols with crucial roles in initiating oocyte meiosis. Their primary structural difference, the saturation of the C24-C25 double bond in this compound, may influence their bioactivity. FF-MAS is known to act through the MAPK signaling pathway. This guide provides a foundational understanding and practical protocols for researchers to further investigate the comparative biology of these important molecules, which holds promise for advancements in reproductive medicine and the development of novel therapeutics. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological potency.

References

The Endogenous Origin of Dihydro FF-MAS: A Technical Guide to its Biosynthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS), a critical intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. Contrary to the notion of an external "natural source," this compound is an endogenous sterol, synthesized within mammalian cells. This document elucidates the biosynthetic pathway, presents quantitative data on sterol flux, details experimental protocols for its study, and provides visual representations of the key processes.

This compound: An Intermediate in Cholesterol Biosynthesis

This compound, chemically known as 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol, is a key metabolic intermediate in the Kandutsch-Russell pathway, one of the two main routes for cholesterol synthesis from lanosterol (B1674476) in mammals.[1][2] This pathway is characterized by the early saturation of the sterol side chain. The direct precursor to this compound is 24,25-dihydrolanosterol. The conversion is catalyzed by the enzyme Lanosterol 14α-demethylase, a member of the cytochrome P450 family, specifically CYP51A1.[3][4] This enzymatic reaction is a critical step in the multi-stage process of removing the 14α-methyl group from the sterol nucleus.

While the Bloch pathway, which involves unsaturated side-chain intermediates, is prominent in some tissues, a modified version of the Kandutsch-Russell pathway is utilized in others, highlighting the tissue-specific nature of cholesterol synthesis.[2][5]

The Kandutsch-Russell Pathway: Biosynthesis of this compound

The synthesis of this compound is an integral part of the post-lanosterol segment of cholesterol biosynthesis. The following diagram illustrates the key enzymatic steps starting from Lanosterol.

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Dihydro_FF_MAS This compound Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS TM7SF2 (Δ14-reductase) Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Multiple Steps (e.g., SC4MOL, NSDHL, HSD17B7) Cholesterol Cholesterol Lathosterol->Cholesterol Multiple Steps (e.g., SC5D, DHCR7) Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Plating Plate Hepatocytes Treatment Treat with Labeled this compound Plating->Treatment Incubation Incubate for Various Time Points Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Extraction Lipid Extraction (e.g., Folch method) Harvest->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

References

Dihydro FF-MAS and Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) is a crucial sterol intermediate within the Kandutsch-Russell pathway of cholesterol biosynthesis. Beyond its structural role as a precursor to cholesterol, this compound and its close analogue, FF-MAS, function as significant signaling molecules in the regulation of lipid homeostasis. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates lipid metabolism, focusing on its interaction with key nuclear receptors and transcription factors. The primary signaling axis involves the activation of Liver X Receptor α (LXRα), which in turn orchestrates a complex transcriptional response affecting both lipogenesis and cholesterol efflux. This document details the underlying signaling pathways, presents quantitative metabolic data, and provides comprehensive experimental protocols for studying the effects of this compound.

Introduction to this compound

This compound, chemically known as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a sterol derived from the precursor 24,25-dihydrolanosterol. It is a key intermediate in the Kandutsch-Russell (K-R) pathway, one of the major routes for converting lanosterol (B1674476) to cholesterol in mammalian cells.[1][2] While structurally integral to cholesterol synthesis, certain intermediates of this pathway, including FF-MAS and this compound, have emerged as bioactive ligands for nuclear receptors, allowing them to exert regulatory control over metabolic processes.[3][4] Notably, FF-MAS has been identified as a potent endogenous agonist for LXRα, a master regulator of lipid metabolism, thereby linking the process of cholesterol synthesis directly to the transcriptional control of lipid uptake, transport, and synthesis.[3][5]

Core Mechanisms and Signaling Pathways

The influence of this compound on lipid metabolism is primarily mediated through two interconnected signaling pathways: the Liver X Receptor (LXR) pathway and the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

This compound is an essential checkpoint in the multi-step enzymatic conversion of lanosterol to cholesterol. The pathway illustrates the synthesis route from a common precursor to this compound and its subsequent metabolic transformations.

G cluster_pathway Kandutsch-Russell Pathway (Simplified) Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol Saturation CYP51A1 CYP51A1 (Lanosterol 14α-demethylase) Dihydrolanosterol->CYP51A1 Dihydro_FF_MAS This compound CYP51A1->Dihydro_FF_MAS 14α-demethylation Sterol_Reductase Δ14-Sterol Reductase Dihydro_FF_MAS->Sterol_Reductase Dihydro_T_MAS Dihydro T-MAS Sterol_Reductase->Dihydro_T_MAS Downstream Further Intermediates (e.g., Lathosterol) Dihydro_T_MAS->Downstream Cholesterol Cholesterol Downstream->Cholesterol

Caption: Simplified Kandutsch-Russell cholesterol biosynthesis pathway.

Liver X Receptor (LXR) Activation

FF-MAS is a known endogenous agonist for LXRs.[3][4] Upon binding, the LXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This activation has a dual effect on lipid metabolism: it promotes reverse cholesterol transport by upregulating genes like ABCA1 and ABCG1, and it enhances fatty acid synthesis (de novo lipogenesis) by inducing the expression of SREBP-1c.[6][7]

G cluster_LXR LXRα Signaling Pathway DFM This compound LXR LXRα DFM->LXR binds & activates Complex LXRα-RXR Heterodimer LXR->Complex heterodimerizes RXR RXR RXR->Complex LXRE LXRE (DNA Response Element) Complex->LXRE binds SREBP1c SREBP-1c Gene LXRE->SREBP1c induces transcription ABCA1 ABCA1/G1 Genes LXRE->ABCA1 induces transcription Lipogenesis Increased De Novo Lipogenesis SREBP1c->Lipogenesis Efflux Increased Cholesterol Efflux ABCA1->Efflux

Caption: this compound activation of the LXRα signaling pathway.

Regulation of SREBP Processing

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcription factors for lipid synthesis. SREBP-2 primarily regulates cholesterol synthesis, while SREBP-1c governs fatty acid and triglyceride synthesis.[8] SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP Cleavage-Activating Protein (SCAP).

When cellular sterol levels are low, the SCAP-SREBP complex moves from the ER to the Golgi apparatus for proteolytic activation.[9] However, when sterol levels (including intermediates like this compound) are high, SCAP binds to the ER-resident protein INSIG, which prevents the complex from exiting the ER, thereby halting SREBP activation. This creates a critical negative feedback loop where products of the cholesterol synthesis pathway inhibit further synthesis by blocking SREBP-2 activation.[2]

G cluster_SREBP Sterol-Dependent Regulation of SREBP-2 Processing cluster_low Low Sterol Conditions cluster_high High Sterol Conditions ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus Nucleus Nucleus SCAP_SREBP SCAP-SREBP-2 Complex S1P_S2P S1P & S2P Proteases SCAP_SREBP->S1P_S2P ER to Golgi Transport nSREBP Active nSREBP-2 S1P_S2P->nSREBP Cleavage Chol_Genes Cholesterol Synthesis Genes nSREBP->Chol_Genes Enters Nucleus & Activates Transcription DFM This compound & other sterols INSIG INSIG DFM->INSIG promotes binding Retained_Complex Retained SCAP-SREBP-2 Complex in ER INSIG->Retained_Complex anchors Retained_Complex->Golgi Transport Blocked

Caption: Negative feedback regulation of SREBP-2 processing by sterols.

Quantitative Metabolic Data

Quantitative analysis reveals the metabolic fate and potency of this compound. The following tables summarize key parameters derived from in vitro studies.

Table 1: In Vitro Metabolic Parameters of this compound-d6 (Data derived from studies using deuterated this compound)[1]

ParameterValueMethod
Conversion Rate to Dihydro T-MAS8.2 ± 1.5 pmol/min/mg proteinIsotope Dilution Mass Spectrometry
Half-life in Hepatocytes4.5 hoursPulse-Chase Analysis with LC-MS/MS
Peak Appearance of LathosterolTmax = 6 hoursTime-Course LC-MS/MS Analysis
Peak Appearance of CholesterolTmax = 12 hoursTime-Course GC-MS or LC-MS/MS Analysis

Table 2: Effects of LXR Agonists on Target Gene Expression (Summary of effects observed upon LXR activation by endogenous or synthetic agonists)

Target GenePrimary FunctionEffect of LXR AgonistReference
SREBP-1cFatty Acid & Triglyceride SynthesisUpregulation[6][7]
FAS (Fatty Acid Synthase)Fatty Acid SynthesisUpregulation[6][7]
SCD1 (Stearoyl-CoA Desaturase-1)Fatty Acid DesaturationUpregulation[6]
ABCA1Cholesterol EffluxUpregulation[3][6]
ABCG1Cholesterol EffluxUpregulation[3][6]
CYP7A1 (in rodents)Bile Acid SynthesisUpregulation[4]

Detailed Experimental Protocols

The following protocols provide a framework for investigating the metabolic effects of this compound.

Protocol: In Vitro Metabolism of this compound in Cultured Hepatocytes

This protocol traces the metabolic conversion of this compound to downstream sterols in a primary hepatocyte model.[1]

Workflow Diagram:

G cluster_workflow Workflow: In Vitro this compound Metabolism Study A 1. Culture Primary Hepatocytes B 2. Treat cells with 1-10 µM this compound-d6 (and vehicle control) A->B C 3. Incubate for various time points (0, 2, 4, 8, 12, 24h) B->C D 4. Lyse cells and perform Bligh-Dyer lipid extraction C->D E 5. Add internal standard (e.g., d7-cholesterol) D->E F 6. Dry lipid extract and derivatize for GC-MS or reconstitute for LC-MS/MS E->F G 7. Analyze sterol profile using Mass Spectrometry F->G H 8. Quantify metabolic products relative to internal standard G->H

Caption: Experimental workflow for tracing this compound metabolism.

Methodology:

  • Cell Culture: Plate primary hepatocytes on collagen-coated plates and culture in appropriate media until confluent.

  • Treatment: Prepare a stock solution of this compound (or a labeled version like this compound-d6) in ethanol. Treat cells with a final concentration of 1-10 µM. Include a vehicle-only control group.

  • Time-Course Incubation: Incubate the cells for a series of time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Lipid Extraction:

    • At each time point, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract total lipids using a chloroform:methanol (2:1 v/v) solution (Bligh-Dyer method).

    • Add a known amount of an internal standard (e.g., d7-cholesterol) to each sample for accurate quantification.

    • Centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

  • Sample Preparation for Mass Spectrometry:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • For Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the sterols via silylation (e.g., with BSTFA) to increase volatility.

    • For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), reconstitute the dried lipids in a suitable mobile phase (e.g., methanol/acetonitrile).

  • Analysis:

    • Use an appropriate chromatography method (e.g., reverse-phase C18 column for LC) to separate the different sterol species.

    • Use mass spectrometry to identify and quantify this compound and its downstream metabolites based on their specific mass-to-charge ratios.

Protocol: SREBP Cleavage/Activation Assay by Immunofluorescence

This protocol visualizes the sterol-regulated transport of the SCAP-SREBP complex from the ER to the Golgi, a key indicator of SREBP activation.[9]

Methodology:

  • Cell Culture: Seed cells (e.g., CHO or HeLa cells, potentially expressing GFP-tagged SCAP) onto sterile coverslips in a 6-well plate. Grow overnight.

  • Sterol Depletion (Activation): To induce SREBP activation, switch to a sterol-depletion medium. This is often Medium F supplemented with 5% lipid-depleted serum (LDS) and statins (e.g., lovastatin) to inhibit endogenous cholesterol synthesis. Incubate for 16-24 hours.

  • Sterol Repletion (Inhibition): For the inhibition control group, add sterols (e.g., 25-hydroxycholesterol (B127956) and cholesterol) to the depletion medium for the final 4-6 hours of incubation. This should cause the SCAP-SREBP complex to be retained in the ER. A this compound treatment group can be included to test its specific inhibitory effect.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 30 minutes.

    • Incubate with a primary antibody against a Golgi marker (e.g., anti-GM130) for 1 hour.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG) for 1 hour in the dark.

  • Microscopy:

    • Mount the coverslips onto slides using a mounting medium containing DAPI (to stain nuclei).

    • Visualize the cells using a fluorescence microscope. In sterol-depleted cells, GFP-SCAP will co-localize with the Golgi marker. In sterol-replete cells, GFP-SCAP will show a diffuse, reticular pattern characteristic of the ER.

Protocol: LXR Activation Reporter Gene Assay

This assay quantifies the ability of a compound like this compound to activate LXR-dependent transcription.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HEK293 or HepG2.

    • Co-transfect the cells with three plasmids:

      • An LXR expression vector (e.g., pCMX-LXRα).

      • An RXR expression vector (e.g., pCMX-RXR).

      • A reporter plasmid containing multiple copies of an LXRE upstream of a minimal promoter driving a reporter gene (e.g., luciferase).

    • Include a transfection control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known synthetic LXR agonist like T0901317).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis and Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

    • Measure the activity of the transfection control (e.g., β-galactosidase activity).

  • Data Analysis:

    • Normalize the luciferase activity to the control reporter activity for each sample.

    • Plot the normalized reporter activity against the concentration of this compound.

    • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Conclusion

This compound stands at a critical intersection of cholesterol biosynthesis and the transcriptional regulation of lipid metabolism. Its role as an endogenous LXRα agonist positions it as a key signaling molecule that informs the cell of the status of the cholesterol synthesis pathway. This activation triggers a dual response: an increase in lipogenesis via SREBP-1c and an enhancement of cholesterol efflux. Concurrently, as a sterol intermediate, it contributes to the negative feedback inhibition of SREBP-2 processing, thereby tightly controlling its own synthetic pathway. Understanding these intricate mechanisms is vital for researchers in metabolic diseases and professionals in drug development, as targeting these pathways could offer novel therapeutic strategies for managing dyslipidemia, atherosclerosis, and related metabolic disorders. The experimental protocols provided herein offer a robust framework for further dissecting the nuanced roles of this compound and other sterol intermediates in cellular lipid homeostasis.

References

Regulation of Dihydrofollicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its synthesis is catalyzed by the highly conserved cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51A1), which converts 24,25-dihydrolanosterol into this compound through a multi-step oxidative reaction.[2][3] The regulation of this process is multifaceted, involving complex transcriptional control by nuclear receptors and transcription factors such as SREBP and LXR, direct pharmacological inhibition, and feedback mechanisms.[4][5] Understanding these regulatory networks is critical for research in sterol metabolism, reproductive biology, and the development of therapeutics targeting the cholesterol synthesis pathway, including antifungal and potential anticancer agents.[6][7] This guide provides a detailed overview of the biosynthetic pathway, its regulatory mechanisms, and key experimental protocols for its study.

The Biosynthetic Pathway of this compound

This compound is synthesized from 24,25-dihydrolanosterol, a key step in a branch of the cholesterol biosynthesis pathway.[8] The conversion is a complex, three-step oxidative demethylation reaction catalyzed by a single enzyme, Lanosterol 14α-demethylase (CYP51A1).[2][9] This enzyme is a member of the cytochrome P450 superfamily and requires electrons from NADPH, which are transferred by the partner enzyme NADPH-cytochrome P450 reductase (POR).[8][10]

The reaction proceeds through two key intermediates:

  • First Oxidation: 24,25-dihydrolanosterol is hydroxylated at the 14α-methyl group to form a 14α-hydroxymethyl intermediate.

  • Second Oxidation: The alcohol intermediate is further oxidized to a 14α-aldehyde.

  • Third Oxidation & C-C Bond Cleavage: The aldehyde is attacked again, leading to the elimination of the C-14 methyl group as formic acid and the formation of a Δ14-15 double bond, yielding the final product, this compound.[10]

The reaction is highly processive, meaning the enzyme tends to complete all three steps without releasing the intermediate substrates.[9]

Dihydro_FF_MAS_Pathway cluster_0 CYP51A1-Mediated Reaction Substrate 24,25-Dihydrolanosterol Intermediate1 14α-CH2OH Dihydrolanosterol Substrate->Intermediate1 Oxidation 1 Intermediate2 14α-CHO Dihydrolanosterol Intermediate1->Intermediate2 Oxidation 2 Product This compound Intermediate2->Product Oxidation 3 (Lyase reaction) Enzyme CYP51A1 + NADPH-P450 Reductase Enzyme->Intermediate1 Catalyzes all steps Transcriptional_Regulation_CYP51A1 Low_Sterols Low Cellular Sterols SREBP SREBP-2 Low_Sterols->SREBP High_Sterols High Oxysterols & Intermediates (e.g., DHL) LXR LXR High_Sterols->LXR cAMP_Signal cAMP Signaling (e.g., in germ cells) CREB CREB cAMP_Signal->CREB CYP51A1_Gene CYP51A1 Gene SREBP->CYP51A1_Gene + Activates LXR->CYP51A1_Gene - Represses CREB->CYP51A1_Gene + Activates Inhibition_Assay_Workflow Start Prepare Reaction Mix (CYP51A1, CPR, Buffer, Lipids) Add_Inhibitor Add Test Inhibitor (Varying Concentrations) Start->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Substrate (Dihydrolanosterol) Pre_Incubate->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Stop_Extract Stop Reaction & Extract Sterols Incubate_37C->Stop_Extract Analyze Quantify Product (UPLC or LC-MS) Stop_Extract->Analyze Calculate Calculate IC50 Analyze->Calculate Kd_Determination_Workflow Start Prepare Purified CYP51A1 in Sample & Reference Cuvettes Record_Baseline Record Baseline Difference Spectrum Start->Record_Baseline Add_Ligand Add Ligand Aliquot to Sample Cuvette Record_Baseline->Add_Ligand Record_Spectrum Record Difference Spectrum Add_Ligand->Record_Spectrum Loop Repeat Titration? Record_Spectrum->Loop Loop->Add_Ligand Yes Plot_Data Plot ΔAbsorbance vs. [Ligand] Loop->Plot_Data No Calculate Fit Saturation Curve to Determine Kd Plot_Data->Calculate

References

Cellular Localization of Dihydro FF-MAS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS), a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, plays a pivotal role in cellular physiology.[1] As a precursor to cholesterol, its subcellular localization is intrinsically linked to the sites of cholesterol synthesis and metabolism. This technical guide provides a comprehensive overview of the cellular localization of this compound, detailing the experimental methodologies used to elucidate the distribution of sterol intermediates and outlining the key signaling pathways in which it participates.

Inferred Cellular Localization of this compound

Based on the well-established localization of the enzymatic machinery responsible for its synthesis and subsequent conversion to cholesterol, this compound is predominantly localized to the endoplasmic reticulum (ER) . The enzymes that catalyze the conversion of lanosterol (B1674476) to cholesterol, including those that act on this compound, are primarily integral membrane proteins of the ER. This localization ensures the efficient channeling of intermediates through the cholesterol biosynthetic pathway.

While the bulk of this compound is expected to reside in the ER, transient populations may exist in other cellular compartments as part of intracellular sterol transport and signaling processes. However, direct experimental evidence for its presence and concentration in other organelles is not yet available.

Quantitative Data on Subcellular Distribution

To date, specific quantitative data on the subcellular distribution of this compound has not been extensively published. However, researchers investigating its localization would typically present their findings in a tabular format to facilitate comparison between different cellular fractions. The following table serves as a template for presenting such quantitative data, which would likely be obtained through techniques such as subcellular fractionation followed by mass spectrometry.

Cellular FractionThis compound Concentration (ng/mg protein)Percentage of Total Cellular this compound
Whole Cell LysateValue100%
NucleiValueValue
MitochondriaValueValue
Endoplasmic ReticulumValueValue
Golgi ApparatusValueValue
Plasma MembraneValueValue
CytosolValueValue

Experimental Protocols

The determination of the subcellular localization of sterols like this compound relies on a combination of biochemical and imaging techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation by Differential Centrifugation

This protocol allows for the isolation of different organelles from cultured cells or tissues.

a. Cell Lysis and Homogenization:

  • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).

  • Allow cells to swell on ice for 10-15 minutes.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as determined by microscopy.

b. Differential Centrifugation:

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.

  • Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing the endoplasmic reticulum and Golgi apparatus).

  • The final supernatant represents the cytosolic fraction.

c. Purity Assessment:

  • The purity of each fraction should be assessed by Western blotting for well-characterized organelle-specific marker proteins (e.g., Calnexin for ER, GM130 for Golgi, Cytochrome c for mitochondria, and Histone H3 for nuclei).

Quantitative Analysis by Mass Spectrometry (GC-MS or LC-MS)

This protocol describes the extraction and quantification of this compound from subcellular fractions.

a. Lipid Extraction:

  • To a known amount of protein from each subcellular fraction, add a known amount of an internal standard (e.g., a deuterated version of this compound).

  • Extract lipids using a modified Bligh-Dyer or Folch extraction method with a mixture of chloroform, methanol, and water.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

b. Derivatization (for GC-MS):

  • To enhance volatility and thermal stability for gas chromatography, derivatize the sterols by silylation using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the sample at 60-70°C for 30-60 minutes.

c. Mass Spectrometry Analysis:

  • Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identify this compound based on its retention time and mass-to-charge ratio (m/z) compared to a pure standard.

  • Quantify the amount of this compound in each fraction by comparing its peak area to that of the internal standard.

Visualization by Mass Spectrometry Imaging (MSI)

MSI allows for the direct visualization of the spatial distribution of molecules within tissue sections without the need for labeling.

a. Sample Preparation:

  • Prepare thin tissue sections (10-20 µm) using a cryostat and mount them on conductive glass slides.

  • Apply a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid for MALDI-MSI) evenly over the tissue section.

b. Data Acquisition:

  • Acquire mass spectra from a grid of spots across the tissue section using a MALDI or DESI mass spectrometer.

c. Image Generation:

  • Generate an ion intensity map for the m/z corresponding to this compound to visualize its distribution across the tissue.

Signaling Pathways and Experimental Workflows

The primary role of this compound is as an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.

Kandutsch-Russell Pathway

This diagram illustrates the position of this compound within the late stages of the cholesterol biosynthesis pathway.

Kandutsch_Russell_Pathway Lanosterol Lanosterol 14-demethylation 14-demethylation Lanosterol->14-demethylation CYP51A1 Dihydro_FF_MAS This compound 14-demethylation->Dihydro_FF_MAS Further\nProcessing Further Processing Dihydro_FF_MAS->Further\nProcessing Multiple Enzymes Cholesterol Cholesterol Further\nProcessing->Cholesterol

Caption: The Kandutsch-Russell pathway for cholesterol synthesis.

Experimental Workflow for Subcellular Localization

This diagram outlines the general workflow for determining the subcellular localization of this compound.

Experimental_Workflow start Cell Culture or Tissue Sample homogenization Homogenization start->homogenization imaging Mass Spectrometry Imaging (MSI) start->imaging Alternative Path centrifugation Differential Centrifugation homogenization->centrifugation fractions Subcellular Fractions (Nuclei, Mito, ER, Cyto) centrifugation->fractions extraction Lipid Extraction fractions->extraction analysis GC-MS or LC-MS Quantification extraction->analysis data Quantitative Data & Localization Map analysis->data imaging->data

Caption: Workflow for this compound subcellular localization.

Conclusion

While direct experimental evidence for the specific subcellular distribution of this compound is still emerging, its role as a key intermediate in the ER-localized cholesterol biosynthesis pathway strongly suggests its primary residence within this organelle. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the precise subcellular localization of this compound and other sterol intermediates. A deeper understanding of the spatial and temporal dynamics of these molecules is crucial for elucidating their roles in cellular physiology and for the development of novel therapeutic strategies targeting sterol metabolism.

References

Methodological & Application

Dihydro FF-MAS: Application Notes and Protocols for Oocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) in oocyte culture. This compound, a naturally occurring sterol found in follicular fluid, has been demonstrated to play a crucial role in promoting the resumption and completion of meiosis in oocytes from various mammalian species.[1][2] It offers a promising tool for improving in vitro maturation (IVM) techniques in assisted reproductive technologies (ART) and for studying the molecular mechanisms of oocyte maturation. These protocols are designed to guide researchers in the effective application of this compound to enhance oocyte quality and developmental competence.

Introduction

Oocyte maturation is a complex and highly regulated process involving nuclear and cytoplasmic changes that prepare the female gamete for fertilization and subsequent embryonic development. In mammals, oocytes are arrested at the prophase of the first meiotic division within the ovarian follicle.[1] The resumption of meiosis is triggered by the mid-cycle surge of gonadotropins.[1] this compound, an intermediate in the cholesterol biosynthesis pathway, has been identified as a key signaling molecule that can induce meiotic resumption in oocytes, even in the absence of cumulus cells.[1] Studies have shown that supplementation of IVM media with this compound can significantly improve oocyte maturation rates, fertilization outcomes, and subsequent embryo development.[2][3][4] This document outlines the protocols for preparing and applying this compound in oocyte culture systems and summarizes the expected outcomes based on published data.

Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on oocyte maturation and fertilization.

Table 1: Effect of this compound on Porcine Oocyte Maturation and Fertilization

Treatment GroupConcentration (µM)Monospermic Penetration Rate (%)Polyspermic Penetration Rate (%)Degeneration Rate (%)
Control (without pFF)0---
FF-MAS (without pFF)3-10Decreased polyspermyIncreasedDecreased
Control (with 10% pFF)0IncreasedIncreased-
FF-MAS (with 10% pFF)3-10Decreased monospermyIncreasedDecreased

*pFF: porcine Follicular Fluid. Data adapted from a study on porcine cumulus-oocyte complexes matured for 48 hours.[5]

Table 2: Effect of this compound on Human Oocyte Nuclear Maturation

Treatment GroupCulture Time (hours)Metaphase II (MII) Rate (%)
Control3029
FF-MAS (20 µM)3067

*Data from a study on immature human oocytes from polycystic ovarian syndrome patients.[6]

Table 3: Effect of a this compound Analogue (ZK255933) on Mouse Oocyte Maturation and Development

Treatment GroupConcentration (µM)MII Rate (%)Blastocyst Development Rate (%)
Control (0.1% ethanol)0--
FF-MAS1--
ZK2559330.1IncreasedDramatically Increased
ZK2559331IncreasedDramatically Increased

*Data from a study on cumulus cell-enclosed mouse oocytes from small antral follicles.[4]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically stored in an organic solvent under nitrogen.[3]

Materials:

  • This compound

  • N-heptane (or other suitable organic solvent)

  • Ethanol (B145695) (absolute)

  • Sterile, nitrogen-purged vials

  • Nitrogen gas source

Protocol:

  • Under a stream of nitrogen gas, evaporate the n-heptane from the vial containing this compound.[3]

  • Dissolve the dried this compound in absolute ethanol to create a concentrated stock solution (e.g., 10 mM).

  • Aliquot the stock solution into sterile, nitrogen-purged vials for single use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

In Vitro Maturation (IVM) of Oocytes with this compound

This protocol is a general guideline and may need to be optimized for different species and experimental conditions. The following example is based on protocols for porcine and human oocytes.

Materials:

  • Immature cumulus-oocyte complexes (COCs)

  • IVM medium (e.g., TCM-199 or NCSU 37)[5][7]

  • Supplements for IVM medium (e.g., cysteine, epidermal growth factor (EGF), PMSG/hCG, db-cAMP)[5]

  • This compound stock solution

  • Culture dishes or plates

  • Incubator (37°C, 5% CO2 in humidified air)

Protocol:

  • Prepare the IVM medium with the required supplements.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the this compound stock solution in the prepared IVM medium to the desired final concentration (e.g., 1 µM, 3 µM, 10 µM, 20 µM).[5][6] It is crucial to also prepare a vehicle control group containing the same final concentration of ethanol as the this compound treated groups.

  • Collect immature COCs from ovaries.

  • Wash the collected COCs in handling medium and then in the prepared IVM medium.

  • Place the COCs into droplets of the IVM medium (control and this compound-supplemented) under mineral oil.

  • Culture the COCs for the desired duration (e.g., 22, 30, or 44 hours).[6][7]

  • At the end of the culture period, assess oocyte maturation status (e.g., germinal vesicle breakdown (GVBD), extrusion of the first polar body to reach metaphase II).

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in Oocyte Maturation

This compound is believed to promote the resumption of meiosis by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] This pathway plays a critical role in the regulation of cell cycle progression.

FF_MAS_Signaling cluster_oocyte Oocyte This compound This compound Receptor Unknown Receptor This compound->Receptor Oocyte Membrane Oocyte Membrane c-mos c-mos Receptor->c-mos MEK MEK c-mos->MEK ERK1/2 ERK1/2 (MAPK) MEK->ERK1/2 Meiotic Resumption Meiotic Resumption ERK1/2->Meiotic Resumption IVM_Workflow A Ovary Collection B Immature COC Isolation A->B D COC Culture B->D C Prepare IVM Medium (+/- this compound) C->D E Assessment of Maturation (GVBD, MII) D->E F In Vitro Fertilization (Optional) E->F G Embryo Culture (Optional) F->G H Assessment of Fertilization & Embryo Development (Optional) G->H

References

Application Notes and Protocols for In Vitro Studies with Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. As a derivative of lanosterol, it plays a role in the complex cascade leading to the formation of cholesterol and other vital sterols. While direct in vitro studies on this compound are limited, its position in a key metabolic pathway suggests its potential significance in cellular processes where cholesterol metabolism is paramount, including cell proliferation, differentiation, and steroidogenesis.

These application notes provide a comprehensive guide for the in vitro use of this compound, drawing upon established protocols for the closely related and more extensively studied compound, Follicular Fluid Meiosis-Activating Sterol (FF-MAS), as well as the broader context of the cholesterol biosynthesis pathway. The provided methodologies serve as a robust starting point for investigating the biological functions of this compound in various cell-based assays.

Data Presentation

Due to the limited availability of direct quantitative data for this compound, the following table summarizes typical experimental parameters for the related compound FF-MAS, which can be used as a starting point for optimizing in vitro assays with this compound.

ParameterCell TypeConcentration RangeIncubation TimeOutcome MeasureReference
Meiotic MaturationPorcine Oocytes20 - 40 µmol/L (of FF-MAS inducer)44 hoursGerminal Vesicle Breakdown (GVBD), Polar Body Extrusion[1]
Meiotic MaturationMouse Oocytes0.1 - 10 µmol/lNot SpecifiedProgression to Metaphase II[2]
Granulosa Cell ProliferationHuman Granulosa Cells10 µM (non-toxic dose)48 hoursCell Viability (WST-1 assay)[3]
Signaling Pathway ActivationHuman Granulosa Cells10 µMNot SpecifiedIncreased expression of SMO and Gli1[3]

Experimental Protocols

Protocol 1: In Vitro Oocyte Maturation Assay

This protocol is adapted from studies on FF-MAS and is designed to assess the potential of this compound to influence oocyte maturation.

1. Materials:

  • Immature cumulus-oocyte complexes (COCs) (e.g., from porcine or murine ovaries)

  • Oocyte maturation medium (e.g., TCM-199) supplemented with appropriate hormones (e.g., PMSG/hCG) and antibiotics

  • This compound (to be dissolved in a suitable solvent like ethanol)

  • Incubator (38.5°C, 5% CO2 in air)

  • Inverted microscope

2. Procedure:

  • Isolate immature COCs from ovarian follicles.

  • Prepare the maturation medium. For the experimental group, supplement the medium with this compound at a desired concentration (a starting range of 1-30 µM is recommended based on FF-MAS studies). For the control group, add the same volume of the solvent vehicle.

  • Culture the COCs in the prepared media in a humidified incubator at 38.5°C with 5% CO2.

  • After a defined incubation period (e.g., 24-48 hours), assess oocyte nuclear maturation status under an inverted microscope.

  • Categorize oocytes based on their meiotic stage: Germinal Vesicle (GV), Germinal Vesicle Breakdown (GVBD), Metaphase I (MI), and Metaphase II (MII, indicated by the presence of the first polar body).

3. Data Analysis:

  • Calculate the percentage of oocytes reaching each meiotic stage in the this compound treated group and compare it to the control group.

  • Statistical analysis (e.g., Chi-square test or Fisher's exact test) should be performed to determine the significance of any observed differences.

Protocol 2: Cell Proliferation and Viability Assay

This protocol can be used to evaluate the effect of this compound on the proliferation and viability of various cell types, particularly those involved in steroidogenesis or cholesterol metabolism (e.g., granulosa cells, HepG2 liver cells, or glioma cell lines).

1. Materials:

  • Selected cell line (e.g., human granulosa cells - HGL5)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell proliferation/viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

  • Plate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium. A starting concentration range of 0.1 µM to 100 µM is suggested to determine the optimal non-toxic dose.[3]

  • Replace the medium in the wells with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

  • Add the cell proliferation/viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

3. Data Analysis:

  • Normalize the readings of the treated wells to the control wells.

  • Plot the cell viability/proliferation as a percentage of the control against the concentration of this compound.

  • Determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) if applicable.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol aims to investigate whether this compound can modulate the expression of genes involved in the cholesterol biosynthesis pathway or other relevant signaling pathways.

1. Materials:

  • Selected cell line

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., LSS, HMGCR, SREBF2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

2. Procedure:

  • Seed cells in 6-well plates and grow until they reach the desired confluency.

  • Treat the cells with this compound at a pre-determined effective and non-toxic concentration for a specific time period (e.g., 24 hours). Include a vehicle-treated control group.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Run the PCR reaction in a real-time PCR system.

3. Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

  • Compare the fold change in gene expression in the this compound-treated group to the control group.

Signaling Pathways and Experimental Workflows

Cholesterol_Biosynthesis_Kandutsch_Russell_Pathway cluster_pathway Kandutsch-Russell Pathway Lanosterol Lanosterol DihydroLanosterol 24,25-Dihydrolanosterol Lanosterol->DihydroLanosterol DHCR24 Dihydro_FF_MAS This compound (4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol) DihydroLanosterol->Dihydro_FF_MAS CYP51A1 (14α-demethylase) Intermediates Further Intermediates Dihydro_FF_MAS->Intermediates Multiple Steps Cholesterol Cholesterol Intermediates->Cholesterol

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis, highlighting the position of this compound.

Experimental_Workflow_Oocyte_Maturation cluster_workflow In Vitro Oocyte Maturation Workflow Start Isolate Immature Cumulus-Oocyte Complexes (COCs) Treatment Culture in Maturation Medium Start->Treatment Control Vehicle Control Treatment->Control DH_FF_MAS This compound Treatment Treatment->DH_FF_MAS Incubation Incubate (e.g., 24-48h) 38.5°C, 5% CO2 Control->Incubation DH_FF_MAS->Incubation Assessment Assess Meiotic Stage (GV, GVBD, MI, MII) Incubation->Assessment Analysis Data Analysis: Compare Maturation Rates Assessment->Analysis

Caption: A generalized workflow for assessing the effect of this compound on in vitro oocyte maturation.

Signaling_Pathway_Hypothesis cluster_signaling Hypothesized Signaling Cascade for MAS Compounds MAS Meiosis-Activating Sterol (e.g., this compound) Receptor Putative Membrane or Nuclear Receptor MAS->Receptor MAPK_Pathway MAPK Signaling Pathway (c-mos, MEK, ERK1/2) Receptor->MAPK_Pathway Meiotic_Resumption Meiotic Resumption (GVBD) MAPK_Pathway->Meiotic_Resumption

Caption: A hypothesized signaling pathway for Meiosis-Activating Sterols, potentially including this compound, based on studies of related compounds.[1]

References

Dihydro FF-MAS Treatment for In Vitro Maturation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro maturation (IVM) of oocytes is a cornerstone of assisted reproductive technologies (ART) and presents a valuable tool for fertility preservation. The successful maturation of an oocyte, encompassing both nuclear and cytoplasmic competence, is critical for subsequent fertilization and embryonic development. Follicular fluid meiosis-activating sterol (FF-MAS), a naturally occurring C29 sterol found in follicular fluid, and its derivatives like Dihydro FF-MAS, have been identified as key regulators in this intricate process.[1][2] These sterols are intermediates in the cholesterol biosynthesis pathway and have demonstrated the ability to promote the resumption of meiosis in oocytes across various mammalian species, including humans, pigs, and mice.[3][4][5][6]

The application of this compound in IVM media aims to mimic the natural follicular environment, thereby enhancing oocyte quality and improving the success rates of ART procedures.[3] This document provides detailed application notes, experimental protocols, and a summary of the quantitative data supporting the use of this compound for in vitro maturation.

Mechanism of Action

This compound is understood to influence oocyte maturation through the activation of specific signaling pathways within the oocyte and its surrounding cumulus cells. The primary mechanism involves the mitogen-activated protein kinase (MAPK) signaling cascade.[4]

Key Signaling Pathways:

  • MAPK Pathway: FF-MAS has been shown to upregulate the expression of key components of the MAPK pathway, including c-mos, MEK, ERK1, and ERK2.[4] This signaling cascade is crucial for the resumption of meiosis, specifically the transition from Germinal Vesicle (GV) stage to Metaphase II (MII).

  • Hedgehog Signaling Pathway: Recent studies suggest a potential link between FF-MAS and the Hedgehog signaling pathway in granulosa cells. FF-MAS treatment has been observed to increase the expression of Hedgehog pathway components like SMO and Gli1, which are involved in follicular development and cell proliferation.[7]

The activation of these pathways by this compound helps to ensure the coordinated maturation of both the nucleus and the cytoplasm of the oocyte, a critical factor for successful fertilization and embryo development.[8]

Data Presentation

The following tables summarize the quantitative effects of FF-MAS treatment on oocyte maturation and fertilization parameters as reported in various studies.

Table 1: Effect of FF-MAS on Porcine Oocyte Maturation and Degeneration Rates

FF-MAS Concentration (µM)Presence of Porcine Follicular Fluid (pFF)Maturation Rate (%)Degeneration Rate (%)Reference
0 (Control)-7327[5][6]
1-8317[5][6]
3-8818[5][6]
10-8917[5][6]
30-5135[5][6]
100-5126[5][6]
0 (Control)+8416[5][6]
1+8713[5][6]
3+8813[5][6]
10+8911[5][6]
30+8910[5][6]
100+8810[5][6]

Table 2: Effect of FF-MAS on Porcine Oocyte Fertilization Parameters

FF-MAS Concentration (µM)Presence of Porcine Follicular Fluid (pFF)Monospermic Penetration (%)Polyspermic Penetration (%)Reference
0 (Control)-1512[5][6]
3-123[5][6]
10-104[5][6]
0 (Control)+3618[5][6]
10+2827[5][6]
30+2428[5][6]

Experimental Protocols

This section outlines a general protocol for the in vitro maturation of oocytes using this compound. The specific concentrations and timings may need to be optimized depending on the species and experimental setup.

Materials:

  • Immature cumulus-oocyte complexes (COCs)

  • IVM medium (e.g., TCM-199) supplemented with appropriate hormones (e.g., PMSG, hCG), growth factors (e.g., EGF), and other supplements (e.g., cysteine, 2-mercaptoethanol).[6]

  • This compound stock solution (dissolved in ethanol)

  • Fertilization medium

  • Embryo culture medium

  • Incubator with controlled atmosphere (5% CO2 in air) and temperature (38.5°C for porcine)

Procedure:

  • Oocyte Collection: Aspirate immature COCs from ovarian follicles.

  • Preparation of IVM Medium:

    • Prepare the base IVM medium with all necessary supplements.

    • Prepare a working solution of this compound by diluting the stock solution in the IVM medium to the desired final concentration (e.g., 1-10 µM for porcine oocytes).[5][6] A vehicle control group with the same concentration of ethanol (B145695) should be included.

  • In Vitro Maturation:

    • Wash the collected COCs in a handling medium.

    • Culture the COCs in droplets of the prepared IVM medium with or without this compound.

    • Incubate for the required duration for maturation (e.g., 44-48 hours for porcine oocytes).[4][6]

  • Assessment of Maturation:

    • After the maturation period, denude the oocytes from cumulus cells by gentle pipetting.

    • Assess the nuclear maturation stage by observing the extrusion of the first polar body under a microscope. Oocytes at the MII stage are considered mature.

  • In Vitro Fertilization (for further developmental studies):

    • Wash the mature oocytes.

    • Co-incubate the oocytes with capacitated sperm in fertilization medium.

  • Embryo Culture:

    • After fertilization, wash the presumptive zygotes and culture them in embryo culture medium.

    • Monitor for cleavage and blastocyst development.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm FF-MAS FF-MAS Receptor Receptor FF-MAS->Receptor Binds c-mos c-mos Receptor->c-mos Activates MEK MEK c-mos->MEK Phosphorylates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates Meiotic_Resumption Meiotic Resumption (GV to MII) ERK1/2->Meiotic_Resumption Promotes

Caption: FF-MAS induced MAPK signaling pathway in oocytes.

G cluster_0 Experimental Workflow A Oocyte Collection (Aspiration from follicles) B Preparation of IVM Media (+/- this compound) A->B C In Vitro Maturation (e.g., 44-48 hours) B->C D Assessment of Maturation (Denudation & Microscopy) C->D E In Vitro Fertilization (Optional) D->E F Embryo Culture & Assessment (Optional) E->F

Caption: Experimental workflow for this compound treatment.

G cluster_0 Granulosa Cell FF-MAS_GC FF-MAS Smoothened SMO FF-MAS_GC->Smoothened Gli1 Gli1 Smoothened->Gli1 Activates Cell_Proliferation Granulosa Cell Proliferation Gli1->Cell_Proliferation Promotes

Caption: Postulated Hedgehog signaling in granulosa cells by FF-MAS.

References

Application Notes and Protocols for Cell-Based Assays of Dihydro FF-MAS Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS) is a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] It is formed from the demethylation of dihydrolanosterol (B1674475), a reaction catalyzed by the enzyme lanosterol (B1674476) 14α-demethylase (CYP51A1).[2] As a key node in this metabolic pathway, studying the activity and flux of this compound is vital for understanding cholesterol homeostasis and for the development of drugs targeting sterol metabolism. Dysregulation of cholesterol biosynthesis is implicated in various diseases, including metabolic syndrome, cancer, and atherosclerosis.[3]

These application notes provide detailed protocols for three distinct cell-based assays designed to investigate the biological activity related to this compound. The assays cover the direct impact on cholesterol synthesis, the specific inhibition of the key enzyme CYP51A1, and the consequential effects on overall cell health.

Signaling Pathway: Late-Stage Cholesterol Biosynthesis

The following diagram illustrates the position of this compound within the late-stage Kandutsch-Russell pathway, highlighting the enzymatic conversion steps critical for cholesterol synthesis.

Cholesterol_Biosynthesis_Pathway Late-Stage Kandutsch-Russell Pathway Dihydrolanosterol Dihydrolanosterol Dihydro_FF_MAS This compound Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 (Lanosterol 14α-demethylase) Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS Δ14-reductase Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Multiple Steps Cholesterol Cholesterol Lathosterol->Cholesterol Multiple Steps

Kandutsch-Russell pathway featuring this compound.

Application Note 1: Measuring De Novo Cholesterol Synthesis Using Isotopic Tracers

Principle

The functional activity related to this compound can be assessed by measuring the overall rate of de novo cholesterol synthesis. This protocol uses stable isotope-labeled precursors, such as ¹³C-glucose, which are incorporated into newly synthesized cholesterol. By quantifying the isotopic enrichment in cholesterol using Gas Chromatography-Mass Spectrometry (GC-MS), one can determine the rate of synthesis and assess the impact of compounds that modulate the pathway at or near the this compound step.[4]

Experimental Protocol

  • Cell Culture and Seeding:

    • Culture human hepatoma cells (e.g., HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere for 24 hours.

  • Compound Treatment and Isotopic Labeling:

    • Aspirate the standard medium and replace it with fresh medium containing the test compound at various concentrations or a vehicle control. Incubate for a predetermined period (e.g., 24 hours).

    • Replace the treatment medium with glucose-free DMEM containing 10% FBS, the test compound, and 2.5 g/L ¹³C₆-glucose.

    • Incubate the cells for an additional 8-24 hours.

  • Lipid Extraction (Folch Method):

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Scrape cells into 1 mL of PBS and transfer to a glass tube.

    • Add an internal standard (e.g., d7-cholesterol) for quantification.[1]

    • Add 5 mL of a cold 2:1 chloroform:methanol solution (Folch solution).

    • Homogenize the sample thoroughly on ice.

    • Add 1 mL of 0.9% NaCl solution, vortex vigorously, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Derivatization and GC-MS Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • To form trimethylsilyl (B98337) (TMS) ethers, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 70°C for 30 minutes.[4]

    • Analyze the derivatized sample by GC-MS, monitoring the ion clusters for both unlabeled (M+0) and labeled (M+n) cholesterol-TMS to determine the percentage of newly synthesized cholesterol.

Data Presentation

Treatment GroupCompound Conc. (µM)Newly Synthesized Cholesterol (%)Standard Deviation
Vehicle Control025.4± 2.1
Test Compound A118.2± 1.5
Test Compound A109.7± 1.1
Test Compound A504.3± 0.8
Positive Control (Simvastatin)102.8± 0.5

Application Note 2: Cell-Based Lanosterol 14α-Demethylase (CYP51A1) Inhibition Assay

Principle

Since this compound is produced by CYP51A1, a direct method to assess its pathway activity is to measure the inhibition of this enzyme.[3] This assay uses whole cells to provide a more physiologically relevant context than reconstituted enzyme systems, accounting for cell permeability and metabolism of the test compound. Inhibition is quantified by measuring the reduction in the formation of the product from a suitable precursor via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

Experimental_Workflow_CYP51A1 Workflow for Cell-Based CYP51A1 Inhibition Assay Seed 1. Seed Cells (e.g., HepG2) Treat 2. Pre-incubate with Inhibitor (Test Compound) Seed->Treat Substrate 3. Add Substrate (e.g., Dihydrolanosterol) Treat->Substrate Incubate 4. Incubate for Metabolic Conversion Substrate->Incubate Extract 5. Perform Lipid Extraction Incubate->Extract Analyze 6. Quantify Substrate/Product via LC-MS/MS Extract->Analyze Calculate 7. Calculate % Inhibition and IC50 Value Analyze->Calculate

Workflow for assessing CYP51A1 inhibition in cells.

Experimental Protocol

  • Cell Culture:

    • Seed HepG2 cells in 12-well plates at a density of 5 x 10⁵ cells/well and culture for 24 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test compound (e.g., in DMSO) and a known CYP51A1 inhibitor like Ketoconazole as a positive control.

    • Remove culture medium and add fresh medium containing the test compounds or vehicle. Pre-incubate for 1 hour at 37°C.

  • Substrate Addition:

    • Add the substrate, dihydrolanosterol (solubilized with a carrier like methyl-β-cyclodextrin), to each well to a final concentration of 50 µM.

  • Incubation and Reaction Termination:

    • Incubate for 4-6 hours at 37°C.

    • To stop the reaction, aspirate the medium and wash cells twice with ice-cold PBS. Add 500 µL of acetonitrile (B52724) to each well to lyse the cells and precipitate proteins.

  • Sample Preparation and Analysis:

    • Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at 15,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Quantify the concentration of the remaining substrate (dihydrolanosterol) and the formed product (this compound).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation

CompoundTarget EnzymeAssay TypeIC₅₀ Value
SKF-104976 CYP51A1 HepG2 cell extract 2 nM [5]
KetoconazoleCYP51A1Recombinant Human~20-50 nM
MiconazoleCYP51A1Recombinant Human57 nM[5]
FluconazoleCYP51A1Recombinant Human≥ 30 µM[5]

Note: IC₅₀ values can vary significantly based on the assay system (e.g., cell-based vs. recombinant enzyme). The value for SKF-104976 was determined in a cell extract system.[5]

Application Note 3: Cell Viability and Cytotoxicity Assessment

Principle

Modulating cholesterol biosynthesis can affect cell membrane integrity and overall cellular health. Therefore, any compound screened for activity on the this compound pathway must also be evaluated for cytotoxicity.[7] The Resazurin (B115843) (AlamarBlue) assay is a widely used, simple, and sensitive method to measure cell viability.[8] Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.

Logical_Relationship_Assays Integrated Screening Approach Primary Primary Screen: Target-Based Assay (e.g., CYP51A1 Inhibition) Secondary Secondary Screen: Phenotypic Assay (e.g., Cholesterol Biosynthesis) Primary->Secondary Confirm cellular effect Toxicity Counter Screen: Cytotoxicity Assay (e.g., Resazurin) Secondary->Toxicity Assess safety profile Hit Validated Hit Compound: Potent and Non-Toxic Toxicity->Hit Select leads

References

Application Notes and Protocols for Dihydro FF-MAS Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS), a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, is a subject of growing interest in metabolic research and drug development.[1] Its precursor, FF-MAS, has been identified as a ligand for the Liver X receptor α (LXRα), a nuclear receptor that plays a pivotal role in the regulation of lipid homeostasis and cellular proliferation.[2][3][4] Understanding the in vivo effects of this compound is crucial for elucidating its physiological functions and therapeutic potential.

These application notes provide a comprehensive overview of the administration of this compound in animal models, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing robust in vivo studies to investigate the metabolic and physiological effects of this sterol intermediate.

Data Presentation

Table 1: In Vitro Administration of this compound-d6 in Cultured Hepatocytes
ParameterDetailsReference
Cell Model Primary Hepatocyte Cell Culture[1]
Compound This compound-d6 (deuterated)[1]
Solvent Ethanol (B145695) (example)[1]
Final Concentration 1-10 µM[1]
Controls Vehicle Control[1]
Incubation Time Points 0, 2, 4, 8, 12, 24 hours[1]
Table 2: In Vivo Administration of this compound-d6 in Animal Models (General Protocol)
ParameterDetailsReference
Animal Models Rodents (e.g., mice, rats)[1]
Administration Route Oral gavage, subcutaneous, or intravenous injection[1]
Dosage To be determined based on the study objective[1]
Vehicle Suitable vehicle (e.g., sterile saline for injection)[1][5]
Blood Sampling Time Points Various time points post-administration[1]
Tissue Collection Liver, intestine, brain at the end of the study[1]

Experimental Protocols

In Vitro Metabolic Study in Cultured Hepatocytes

This protocol outlines a method for tracing the metabolism of this compound-d6 in a primary hepatocyte cell culture model.[1]

Materials:

  • Primary hepatocytes

  • Collagen-coated plates

  • Appropriate cell culture media

  • This compound-d6 stock solution (in ethanol or other suitable solvent)

  • Vehicle control (solvent used for this compound-d6)

Procedure:

  • Plate primary hepatocytes on collagen-coated plates and culture in the appropriate media.

  • Prepare a stock solution of this compound-d6.

  • Treat the cells with a final concentration of 1-10 µM this compound-d6.

  • Include a vehicle control group.

  • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • At each time point, collect both the cells and the culture medium for analysis.

  • Extract lipids from the collected samples.

  • Analyze the processed samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound-d6 and its metabolites.[1]

In Vivo Metabolic Study in Animal Models

This protocol provides a general framework for conducting in vivo studies to investigate the metabolism of this compound-d6.

Materials:

  • Animal models (e.g., mice, rats)

  • This compound-d6

  • Appropriate vehicle for administration

  • Dosing equipment (e.g., gavage needles, syringes)

  • Blood collection supplies

  • Tissue collection tools

Procedure:

  • Prepare a dosing solution of this compound-d6 in a suitable vehicle.

  • Administer the solution to the animals via the chosen route (oral gavage, subcutaneous, or intravenous injection).

  • Collect blood samples at various time points post-administration.

  • At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, intestine, brain).[1]

  • Process the plasma, urine, feces, and tissue homogenates to extract lipids.

  • Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify this compound-d6 and its metabolites.[1]

Signaling Pathways

This compound is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its precursor, FF-MAS, has been shown to activate the LXRα nuclear signaling pathway, leading to increased lipogenesis.[2][3][4] This suggests that this compound may also exert its effects through the modulation of LXRα and its downstream targets.

The broader context of sterol signaling involves the Mas1 receptor, a G protein-coupled receptor (GPCR).[6][7][8] While primarily associated with the renin-angiotensin system, some studies have linked neuropeptide FF to Mas1 receptor activation.[6][9] Further research is needed to determine if this compound directly interacts with the Mas1 receptor or its related signaling cascades.

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway cluster_Kandutsch_Russell Kandutsch-Russell Pathway Lanosterol Lanosterol Dihydro_FF_MAS This compound Lanosterol->Dihydro_FF_MAS ... ... Dihydro_FF_MAS->... Cholesterol_KR Cholesterol ...->Cholesterol_KR

Caption: Simplified Kandutsch-Russell pathway showing the position of this compound.

LXR_Alpha_Signaling FF_MAS FF-MAS LXR_alpha LXRα FF_MAS->LXR_alpha activates LXR_RXR LXRα/RXR Heterodimer LXR_alpha->LXR_RXR RXR RXR RXR->LXR_RXR LRE LXR Response Element (in DNA) LXR_RXR->LRE binds to Gene_Expression Target Gene Expression (e.g., SREBP-1c, FAS) LRE->Gene_Expression regulates Lipogenesis Increased Lipogenesis Gene_Expression->Lipogenesis

Caption: Activation of the LXRα signaling pathway by FF-MAS.

Experimental_Workflow_In_Vivo Animal_Model Animal Model Selection (e.g., Mouse, Rat) Dose_Prep This compound Dose Preparation Animal_Model->Dose_Prep Administration Administration (Oral, SC, IV) Dose_Prep->Administration Sample_Collection Sample Collection (Blood, Tissues) Administration->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Analysis LC-MS/MS or GC-MS Analysis Lipid_Extraction->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: General workflow for in vivo administration and analysis of this compound.

References

Application Notes and Protocols for the Quantification of Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid-Meiosis Activating Sterol (Dihydro FF-MAS), with the chemical name 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] This sterol plays a significant role in cellular processes, including the initiation of meiosis in oocytes. Accurate quantification of this compound in various biological matrices is essential for understanding its physiological functions, its role in disease, and for the development of potential therapeutics.

These application notes provide detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a general protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is outlined.

Signaling Pathway: The Kandutsch-Russell Pathway

This compound is synthesized from lanosterol (B1674476) through a series of enzymatic reactions within the Kandutsch-Russell pathway, one of the major routes for cholesterol biosynthesis in mammals.[1] The pathway involves the sequential removal of methyl groups and the reduction of double bonds.

Kandutsch-Russell Pathway Lanosterol Lanosterol Dihydro_Lanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydro_Lanosterol DHCR24 Dihydro_FF_MAS This compound Dihydro_Lanosterol->Dihydro_FF_MAS CYP51A1 Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS TM7SF2 Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Multiple Steps Cholesterol Cholesterol Lathosterol->Cholesterol SC5D, DHCR7

A simplified diagram of the Kandutsch-Russell pathway leading to Cholesterol.

Data Presentation

Table 1: this compound Concentration in Various Biological Samples (LC-MS/MS)

Sample IDMatrix (e.g., Follicular Fluid, Plasma)Concentration (ng/mL)Standard Deviation
Control 1Bovine Follicular FluidData Not AvailableData Not Available
Control 2Bovine Follicular FluidData Not AvailableData Not Available
Treated 1Bovine Follicular FluidData Not AvailableData Not Available
Treated 2Bovine Follicular FluidData Not AvailableData Not Available

Table 2: this compound Quantification using GC-MS after Derivatization

Sample IDMatrix (e.g., Testicular Tissue)Derivatization AgentPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/g)
Sample ARat Testis HomogenateBSTFA + 1% TMCSData Not AvailableData Not Available
Sample BRat Testis HomogenateBSTFA + 1% TMCSData Not AvailableData Not Available
BlankRat Testis HomogenateBSTFA + 1% TMCSData Not AvailableData Not Available

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of this compound in biological matrices such as plasma and follicular fluid. The use of a deuterated internal standard (e.g., this compound-d6) is highly recommended for accurate quantification.[1][2]

1. Principle

This compound is extracted from the biological matrix using liquid-liquid extraction. The analyte is then separated from other matrix components by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

2. Materials and Reagents

  • This compound standard (Avanti Polar Lipids)

  • This compound-d6 (as internal standard, if available)[2]

  • HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • C18 solid-phase extraction (SPE) cartridges (optional for sample cleanup)

  • Glass vials and syringes

3. Sample Preparation

LC-MS/MS Sample Preparation cluster_extraction Extraction start Biological Sample (e.g., 100 µL Plasma) add_is Add Internal Standard (e.g., this compound-d6) start->add_is protein_precipitation Protein Precipitation (e.g., with cold Methanol) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer lle Liquid-Liquid Extraction (e.g., with MTBE) supernatant_transfer->lle evaporation Evaporate to Dryness lle->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis

Workflow for LC-MS/MS sample preparation.
  • Spiking: To 100 µL of the biological sample (e.g., plasma, follicular fluid), add a known amount of internal standard (e.g., 10 µL of a 1 µg/mL this compound-d6 solution in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of MTBE to the supernatant. Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% methanol in water with 0.1% formic acid).

4. LC-MS/MS Conditions (Example)

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient: 80% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate at 80% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (e.g., m/z 395.3 [M+H-H2O]+) → Product ion (e.g., m/z 147.1)

    • This compound-d6 (IS): Precursor ion (e.g., m/z 401.4 [M+H-H2O]+) → Product ion (e.g., m/z 150.1) (Note: These transitions are hypothetical and require experimental optimization.)

5. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a surrogate matrix.

Table 3: LC-MS/MS Method Validation Parameters

ParameterAcceptance Criteria
Linearity (R²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent and reproducible
Matrix EffectWithin acceptable limits
Protocol 2: Quantification of this compound by GC-MS

This protocol describes the quantification of this compound using GC-MS following derivatization. Derivatization is necessary to increase the volatility and thermal stability of the sterol.[3]

1. Principle

This compound is extracted from the biological matrix and then derivatized to form a more volatile compound, typically a trimethylsilyl (B98337) (TMS) ether. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

2. Materials and Reagents

3. Sample Preparation

GC-MS_Sample_Preparation start Biological Sample (e.g., Tissue Homogenate) add_is Add Internal Standard (e.g., 5α-cholestane) start->add_is extraction Liquid-Liquid Extraction (e.g., Hexane:Ethyl Acetate) add_is->extraction dry_extract Dry Extract over Sodium Sulfate extraction->dry_extract evaporation Evaporate to Dryness dry_extract->evaporation derivatization Derivatization (BSTFA + 1% TMCS in Pyridine) evaporation->derivatization incubation Incubate at 60°C for 1 hour derivatization->incubation analysis Inject into GC-MS incubation->analysis

Workflow for GC-MS sample preparation and derivatization.
  • Extraction: Homogenize the tissue sample in a suitable buffer. Add an internal standard. Extract the lipids using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[3]

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[3]

  • Incubation: Cap the vial tightly and heat at 60°C for 1 hour.

  • Analysis: Cool to room temperature before injecting into the GC-MS system.

4. GC-MS Conditions (Example)

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280°C

  • Oven Program: Start at 180°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

    • SIM ions (Hypothetical for TMS derivative): m/z corresponding to the molecular ion and characteristic fragments.

5. Data Analysis

Quantification is based on the ratio of the peak area of the derivatized analyte to the peak area of the internal standard, referenced against a calibration curve.

Protocol 3: Development of a Competitive ELISA for this compound

1. Principle

This is a competitive binding assay. This compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited amount of anti-Dihydro FF-MAS antibody coated on a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

2. Key Steps for Development

  • Antigen Preparation: Synthesize a this compound derivative that can be conjugated to a carrier protein (e.g., BSA or KLH) to make it immunogenic.

  • Antibody Production: Immunize animals (e.g., rabbits or mice) with the this compound-carrier protein conjugate to generate polyclonal or monoclonal antibodies.

  • Enzyme Conjugate Synthesis: Conjugate this compound to an enzyme such as horseradish peroxidase (HRP).

  • Assay Optimization:

    • Coat a microplate with the anti-Dihydro FF-MAS antibody.

    • Optimize the concentrations of the coating antibody and the enzyme conjugate.

    • Develop a standard curve using known concentrations of this compound.

    • Validate the assay for specificity, sensitivity, precision, and accuracy.

Competitive_ELISA start Coat Microplate with Anti-Dihydro FF-MAS Antibody block Block Non-specific Binding Sites start->block add_sample_conjugate Add Sample/Standard and this compound-HRP Conjugate block->add_sample_conjugate incubation Incubate (Competitive Binding) add_sample_conjugate->incubation wash1 Wash to Remove Unbound Reagents incubation->wash1 add_substrate Add Substrate (e.g., TMB) wash1->add_substrate color_development Color Development add_substrate->color_development stop_reaction Stop Reaction color_development->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance

General workflow for a competitive ELISA.

Conclusion

The analytical methods described in these application notes provide a framework for the accurate and reliable quantification of this compound in various biological samples. The choice of method will depend on the required sensitivity, specificity, and the available instrumentation. While LC-MS/MS offers the highest sensitivity and specificity, GC-MS provides a robust alternative, particularly for complex matrices. The development of a specific immunoassay could provide a high-throughput screening method. Further research is needed to establish the physiological and pathological concentrations of this compound in different biological systems.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), with the chemical name 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1][2] As a derivative of 24,25-dihydrolanosterol, this sterol plays a significant role in biological processes, most notably in triggering the initiation of meiosis in cultured mouse oocytes.[1][2] Given its involvement in fundamental cellular processes, accurate and sensitive quantification of this compound in various biological matrices is essential for advancing research in reproductive biology, sterol metabolism, and drug development.

These application notes provide a comprehensive guide to the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocols outlined below cover sample preparation, chromatographic separation, mass spectrometric detection, and data analysis, and are designed to be adaptable to various research needs.

Chemical Properties of this compound and its Deuterated Internal Standard:

CompoundChemical FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₂₉H₄₈O412.6919456-83-8
This compound-d6C₂₉H₄₂D₆O418.732315262-47-4

Signaling Pathways and Biological Context

This compound is an integral component of the Kandutsch-Russell pathway for cholesterol biosynthesis. This pathway is one of the two major routes for cholesterol production in mammals, the other being the Bloch pathway. The Kandutsch-Russell pathway is particularly prominent in the skin.

While the direct signaling pathway of this compound is not yet fully elucidated, the closely related Follicular Fluid Meiosis-Activating Sterol (FF-MAS) has been shown to influence key cellular signaling cascades. In porcine oocytes, FF-MAS promotes the resumption of meiosis through the MAPK signaling pathway. Furthermore, in human granulosa cells, FF-MAS has been demonstrated to positively affect cell proliferation via the Hedgehog signaling pathway.[3] Given the structural similarity, it is plausible that this compound may exert its biological effects through similar signaling mechanisms.

The MAS receptor, a G protein-coupled receptor, is primarily associated with peptide ligands such as Angiotensin-(1-7).[4][5] Current literature does not strongly support a direct interaction between FF-MAS or this compound and the MAS receptor.

Below are diagrams illustrating the Kandutsch-Russell pathway and a proposed experimental workflow for this compound analysis.

Kandutsch_Russell_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp squalene Squalene isopentenyl_pp->squalene lanosterol Lanosterol squalene->lanosterol dihydro_ff_mas This compound lanosterol->dihydro_ff_mas Kandutsch-Russell Pathway Branch lathosterol Lathosterol dihydro_ff_mas->lathosterol cholesterol Cholesterol lathosterol->cholesterol

Kandutsch-Russell Pathway for Cholesterol Biosynthesis.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

This protocol is a modified Bligh-Dyer method suitable for extracting sterols from plasma, serum, cells, or tissue homogenates.

Materials:

  • Biological sample (e.g., 100 µL plasma, 1x10⁶ cells, or 10 mg tissue)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform (B151607)

  • Deionized water

  • Internal Standard Spiking Solution: this compound-d6 (1 µg/mL in methanol)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass tube, add the biological sample. If using cells or tissue, homogenize in PBS.

  • Add 10 µL of the this compound-d6 internal standard spiking solution.

  • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Add 0.5 mL of chloroform and vortex for 30 seconds.

  • Add 0.5 mL of deionized water to induce phase separation. Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean glass tube.

  • Dry the organic phase under a gentle stream of nitrogen gas at 37°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium formate

  • Gradient:

    • 0-1 min: 80% B

    • 1-8 min: 80-100% B

    • 8-10 min: 100% B

    • 10.1-12 min: 80% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - requires empirical optimization):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound413.4 [M+H]⁺To be determined100To be optimizedTo be optimized
This compound-d6419.4 [M+H]⁺To be determined100To be optimizedTo be optimized

Note on MRM optimization: Product ions for sterols often arise from the loss of water and fragmentation of the side chain. Optimization involves infusing a standard solution of this compound and its deuterated internal standard into the mass spectrometer and performing product ion scans to identify the most intense and stable fragment ions. Subsequently, the cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

Experimental_Workflow sample Biological Sample (Plasma, Cells, Tissue) is_spike Spike with This compound-d6 sample->is_spike extraction Lipid Extraction (Bligh-Dyer) lc_separation LC Separation (C18 Reversed-Phase) extraction->lc_separation is_spike->extraction ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis results Results (Concentration of this compound) data_analysis->results

Experimental Workflow for this compound Analysis.

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve using known concentrations of this compound standard spiked into a representative blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in unknown samples is then determined from this calibration curve.

Illustrative Quantitative Data (Hypothetical):

The following table presents hypothetical quantitative data for this compound levels in different biological samples for illustrative purposes, as there is a lack of published data.

Sample TypeConditionThis compound Concentration (ng/mL) ± SD
Human PlasmaControl15.2 ± 2.5
Human PlasmaCondition X28.9 ± 4.1
Mouse OocytesImmature5.8 ± 1.2
Mouse OocytesMature12.5 ± 2.1
HepG2 CellsUntreated2.1 ± 0.4 (ng/mg protein)
HepG2 CellsTreated7.8 ± 1.5 (ng/mg protein)

Method Performance Parameters (Typical Expected Values):

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantification (LOQ)1-5 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
Recovery85-115%

Conclusion

The methods outlined in these application notes provide a robust framework for the sensitive and specific quantification of this compound in biological samples. The use of a deuterated internal standard and optimized LC-MS/MS parameters is critical for achieving accurate and reproducible results. This will enable researchers to further investigate the role of this compound in various physiological and pathological processes, potentially leading to new insights and therapeutic strategies.

References

Application Notes and Protocols for HPLC Purification of Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid-Meiosis Activating Sterol (Dihydro FF-MAS) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its structural similarity to Follicular Fluid-Meiosis Activating Sterol (FF-MAS) suggests its potential role in significant biological processes, including the regulation of oocyte maturation. The purification of this compound is essential for its characterization, and for conducting in-depth biological and pharmacological studies. This document provides a detailed application note and protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), tailored for researchers, scientists, and professionals in drug development.

Principle of HPLC Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of compounds. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure. For the purification of this compound, a reverse-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of methanol, acetonitrile, and water). This compound, being a relatively nonpolar sterol, will be retained on the column and can be eluted by carefully controlling the composition of the mobile phase.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Follicular Fluid)

Effective sample preparation is critical to remove interfering substances and enrich the target analyte, this compound.

  • Saponification: To hydrolyze sterol esters and release free sterols, the sample is subjected to saponification.

    • To 1 mL of the biological sample (e.g., follicular fluid), add 5 mL of 1 M ethanolic KOH.

    • Incubate the mixture at 60°C for 1 hour with occasional vortexing.

    • Allow the sample to cool to room temperature.

  • Liquid-Liquid Extraction:

    • Add 5 mL of n-hexane to the saponified sample and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the upper hexane (B92381) layer, which contains the sterols.

    • Repeat the extraction process two more times with fresh n-hexane.

    • Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Further Cleanup (Optional but Recommended):

    • Reconstitute the dried extract in a small volume of the SPE loading solvent (e.g., hexane).

    • Condition a silica (B1680970) SPE cartridge with hexane.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove highly nonpolar impurities.

    • Elute the this compound fraction with a solvent of intermediate polarity (e.g., a mixture of hexane and ethyl acetate).

    • Evaporate the collected fraction to dryness and reconstitute in the HPLC mobile phase for injection.

HPLC Purification Protocol

The following protocol outlines a reverse-phase HPLC method for the purification of this compound.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Fraction collector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v)

    • Gradient Elution: A gradient elution is recommended to achieve optimal separation. An example gradient is provided in the table below.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: UV detection at 205-210 nm is suitable for sterols lacking strong chromophores. A photodiode array (PDA) detector can be used to monitor the absorbance spectrum from 200-300 nm to ensure peak purity.[1]

    • Injection Volume: 20-100 µL, depending on the sample concentration.

Post-Purification Processing
  • Collect the fractions corresponding to the this compound peak.

  • Pool the collected fractions.

  • Evaporate the solvent under reduced pressure or a stream of nitrogen.

  • The purified this compound can be stored in an appropriate solvent (e.g., ethanol) at -20°C or lower.

Data Presentation

The following tables summarize the key quantitative data and parameters for the HPLC purification of this compound.

Table 1: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile/Methanol)
02080
200100
300100
312080
402080

Table 2: Quantitative Analysis and Method Validation Parameters for Meiosis-Activating Sterols

ParameterFF-MAST-MAS (structurally similar to this compound)LanosterolReference
Mean Recovery (%) 103 ± 5.1104 ± 5.591 ± 7.3[1]
Minimum Quantification Limit (ng/mL) 42323[1]

Note: The data for T-MAS can be considered as an estimate for this compound due to their structural similarity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_purification Post-Purification BiologicalSample Biological Sample (e.g., Follicular Fluid) Saponification Saponification (1M Ethanolic KOH, 60°C) LLE Liquid-Liquid Extraction (n-Hexane) SPE Solid-Phase Extraction (Silica Cartridge) DriedExtract Dried Extract in Mobile Phase HPLCInjection HPLC Injection C18Column C18 Reverse-Phase Column GradientElution Gradient Elution UVDetector UV/PDA Detection (205-210 nm) FractionCollection Fraction Collection SolventEvaporation Solvent Evaporation PurifiedProduct Purified this compound

MAPK_Signaling_Pathway FF_MAS FF-MAS Receptor Putative Receptor FF_MAS->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Downstream Downstream Targets (e.g., p90rsk) ERK->Downstream Phosphorylates MeioticResumption Meiotic Resumption (GVBD) Downstream->MeioticResumption Promotes

Hedgehog_Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Complex cluster_nucleus Nucleus Hedgehog Hedgehog Ligand (e.g., Ihh, Dhh) Patched Patched (PTCH) Hedgehog->Patched Binds Smoothened Smoothened (SMO) Patched->Smoothened Inhibits SUFU SUFU Smoothened->SUFU Inhibits dissociation GLI GLI (Inactive) SUFU->GLI Sequesters GLI_active GLI (Active) GLI->GLI_active Activation & Translocation TargetGenes Target Gene Expression (e.g., Ptch1, Gli1) GLI_active->TargetGenes Promotes

References

Application Notes and Protocols for the Experimental Use of Deuterated Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS) is a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] This pathway is one of the two primary routes for converting lanosterol (B1674476) to cholesterol in mammalian cells.[1] The strategic replacement of hydrogen atoms with their stable isotope, deuterium (B1214612), in this compound (to create deuterated this compound, e.g., this compound-d6) provides a powerful tool for researchers in sterol metabolism and drug development. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference can result in a slower rate of metabolic reactions involving the cleavage of a C-D bond, a phenomenon known as the Kinetic Isotope Effect (KIE).

These application notes provide detailed protocols for the experimental use of deuterated this compound to investigate sterol metabolism, assess metabolic stability, and evaluate pharmacokinetic profiles.

Core Applications of Deuterated this compound

  • Metabolic Pathway Elucidation: Deuterated this compound serves as a tracer to delineate the flux and dynamics of the Kandutsch-Russell pathway and related hybrid cholesterol biosynthesis pathways.[1] Its distinct mass allows for sensitive and specific tracking using mass spectrometry.[1]

  • Enhancing Metabolic Stability: Strategic deuteration at metabolically labile positions can slow down enzymatic degradation, potentially leading to a longer biological half-life and improved bioavailability if this compound or its analogs were to be developed as therapeutic agents.

  • Internal Standards for Bioanalysis: Due to its similar physicochemical properties to the endogenous compound but different mass, deuterated this compound is an ideal internal standard for accurate quantification of non-deuterated this compound in biological matrices using LC-MS/MS.

Signaling and Metabolic Pathways

The primary role of this compound is as an intermediate in the cholesterol biosynthesis pathway, not as a signaling molecule that activates a specific receptor. Its metabolic fate is conversion to cholesterol through a series of enzymatic reactions.

metabolic_pathway Metabolic pathways of cholesterol biosynthesis, highlighting the position of this compound in the Kandutsch-Russell pathway. cluster_Bloch Bloch Pathway cluster_KR Kandutsch-Russell Pathway Lanosterol Lanosterol Dihydro_Lanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydro_Lanosterol DHCR24 FF_MAS FF-MAS Lanosterol->FF_MAS Dihydro_FF_MAS This compound Dihydro_Lanosterol->Dihydro_FF_MAS T_MAS T-MAS FF_MAS->T_MAS Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS 7_Dehydrocholesterol 7-Dehydrocholesterol T_MAS->7_Dehydrocholesterol SC4MOL, NSDHL, HSD17B7, EBP Dihydro_T_MAS->7_Dehydrocholesterol Cholesterol Cholesterol 7_Dehydrocholesterol->Cholesterol

Caption: Kandutsch-Russell and Bloch Cholesterol Biosynthesis Pathways.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of Deuterated this compound in Human Liver Microsomes

This protocol is designed to compare the metabolic stability of deuterated this compound with its non-deuterated counterpart.[2][3]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated and non-deuterated this compound.

Materials:

  • This compound and Deuterated this compound (e.g., this compound-d6)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (ice-cold, containing an internal standard like deuterated cholesterol)

  • 96-well plates

  • Incubator/shaker at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of this compound and deuterated this compound in a suitable organic solvent (e.g., ethanol). Prepare working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound working solution (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with the internal standard.[3]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg microsomal protein).[3]

experimental_workflow Workflow for In Vitro Metabolic Stability Assay. cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents: - Microsomes - Buffers - NADPH System C Combine Reagents and Test Compounds in 96-well Plate A->C B Prepare Test Compounds: - this compound - Deuterated this compound B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate and Collect Samples at Timed Intervals E->F G Quench Reaction with Cold Acetonitrile + IS F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: In Vitro Metabolic Stability Experimental Workflow.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a procedure to compare the pharmacokinetic profiles of deuterated and non-deuterated this compound in rodents.[2][4]

Objective: To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of deuterated and non-deuterated this compound.

Materials:

  • This compound and Deuterated this compound formulated in an appropriate vehicle

  • Sprague-Dawley rats or C57BL/6 mice

  • Dosing equipment (e.g., oral gavage needles)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing: Acclimate animals for at least one week. Fast animals overnight before dosing. Divide animals into two groups and administer a single oral or intravenous dose of either this compound or its deuterated analog.

  • Blood Collection: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into EDTA-coated tubes.[5]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.[3]

  • Sample Bioanalysis: Thaw plasma samples. Precipitate proteins using a solvent like acetonitrile containing an internal standard. Centrifuge and transfer the supernatant for LC-MS/MS analysis to quantify the parent drug concentration.

  • Data Analysis: Generate a plasma concentration-time curve for each compound. Use pharmacokinetic software to calculate Cmax, Tmax, AUC, and t½.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound and Deuterated this compound in Human Liver Microsomes
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound18.5 ± 2.137.5 ± 4.3
Deuterated this compound35.2 ± 3.519.7 ± 2.1

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Pharmacokinetic Parameters of this compound and Deuterated this compound in Rats Following Oral Administration
ParameterThis compoundDeuterated this compound
Cmax (ng/mL) 450 ± 55680 ± 72
Tmax (h) 2.0 ± 0.52.5 ± 0.5
AUC0-t (ng·h/mL) 2850 ± 3105130 ± 550
t½ (h) 4.2 ± 0.67.5 ± 0.9

Data are presented as mean ± standard deviation and are hypothetical.

Conclusion

Deuterated this compound is a valuable research tool for elucidating the intricacies of sterol metabolism. The provided protocols offer a framework for conducting in vitro and in vivo studies to assess the impact of deuteration on the metabolic stability and pharmacokinetic properties of this important cholesterol precursor. The anticipated results, stemming from the kinetic isotope effect, suggest that deuteration can significantly alter the metabolic profile, highlighting its potential utility in the design of metabolically stabilized sterol-based compounds. Further research can explore the use of deuterated this compound in various cell types and disease models to gain deeper insights into the regulation of cholesterol biosynthesis.

References

Application Notes and Protocols for Dihydro FF-MAS in Reproductive Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) is a naturally occurring sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. While direct research on the specific biological activities of this compound in reproductive biology is limited, its close structural relationship to the well-studied Follicular Fluid Meiosis-Activating Sterol (FF-MAS) suggests a significant role in oocyte maturation and overall fertility. FF-MAS has been shown to promote the resumption of meiosis in oocytes from various mammalian species, including humans, by activating key signaling pathways.[1][2][3] These application notes and protocols are primarily based on the extensive research conducted on FF-MAS and provide a framework for investigating the potential of this compound in reproductive biology research. It is hypothesized that this compound may exhibit similar, if not identical, biological activities to FF-MAS.

Principle of Action

Meiosis-Activating Sterols (MAS), including FF-MAS and presumably this compound, are thought to play a crucial role in overcoming the meiotic arrest of oocytes.[3] In vivo, the luteinizing hormone (LH) surge is the primary trigger for the resumption of meiosis. Research suggests that FF-MAS is a downstream signaling molecule in the gonadotropin-induced oocyte maturation pathway.[2][3] It is believed to act on cumulus cells and oocytes to initiate a cascade of intracellular events that lead to germinal vesicle breakdown (GVBD) and progression to metaphase II (MII), a crucial step for successful fertilization.

Data Presentation

The following tables summarize the quantitative effects of FF-MAS on oocyte maturation in various species. These data can serve as a benchmark for designing and evaluating experiments with this compound.

Table 1: Effect of FF-MAS on Porcine Oocyte Maturation In Vitro

Treatment GroupConcentration (µM)GVBD Rate (%)First Polar Body (PBI) Extrusion Rate (%)Reference
Control085.2 ± 2.155.4 ± 2.3[1]
AY 9944-A-7 (FF-MAS accumulator)2089.1 ± 1.962.1 ± 2.5[1]
AY 9944-A-7 (FF-MAS accumulator)3092.5 ± 1.568.7 ± 2.0[1]
AY 9944-A-7 (FF-MAS accumulator)4093.1 ± 1.770.3 ± 2.2[1]
Ketoconazole (FF-MAS inhibitor)2078.3 ± 2.445.8 ± 2.6[1]

Table 2: Effect of FF-MAS on Human Oocyte Maturation In Vitro

Treatment GroupMaturation Time (hours)Metaphase II (MII) Rate (%)Degeneration Rate (%)Reference
Control3029Not specified[4]
FF-MAS (20 µM)3067Lower than control[4]

Table 3: Effect of FF-MAS on Mouse Oocyte Maturation In Vitro

Treatment GroupConcentrationMeiotic Resumption Rate (%)Reference
Control (Hypoxanthine arrest)-Low[5]
FF-MAS3 µg/mlSignificant induction in denuded oocytes[5]

Experimental Protocols

The following are detailed protocols for key experiments in reproductive biology research involving Meiosis-Activating Sterols. These can be adapted for use with this compound.

Protocol 1: In Vitro Maturation (IVM) of Oocytes

This protocol is a general guideline and may need optimization based on the species and specific experimental conditions.

Materials:

  • Ovaries (from the species of interest, e.g., porcine, bovine, or murine)

  • Oocyte collection medium (e.g., M2 medium supplemented with 5% fetal bovine serum)[6]

  • In Vitro Maturation (IVM) medium (e.g., TCM-199 or a commercial IVM medium) supplemented with hormones (e.g., PMSG, hCG), growth factors (e.g., EGF), and antibiotics.[7][8]

  • This compound (or FF-MAS as a positive control) dissolved in a suitable solvent (e.g., ethanol).

  • Petri dishes

  • Fine needles (e.g., 30G)

  • Stereomicroscope

  • CO2 incubator (37°C, 5% CO2 in air)

Procedure:

  • Oocyte Collection:

    • Obtain ovaries from the desired species and transport them to the laboratory in a temperature-controlled saline solution.

    • Wash the ovaries with pre-warmed oocyte collection medium.

    • Under a stereomicroscope, puncture the antral follicles (typically 3-6 mm in diameter for porcine/bovine) with a fine needle to release the cumulus-oocyte complexes (COCs).[6]

    • Collect only COCs with a compact cumulus cell mass and a homogenous ooplasm.

  • In Vitro Maturation:

    • Wash the selected COCs three times in IVM medium.

    • Prepare IVM culture drops (e.g., 50-100 µL) in a petri dish and cover them with mineral oil.

    • Add this compound to the experimental group drops at the desired final concentration. Include a vehicle control group (with the solvent only) and a positive control group (with FF-MAS).

    • Transfer a small group of COCs (e.g., 10-20) into each culture drop.

    • Incubate the COCs at 37°C in a humidified atmosphere of 5% CO2 in air for the appropriate duration (e.g., 22-44 hours for porcine, 24 hours for bovine, 16-18 hours for mouse).[7][8]

  • Assessment of Maturation:

    • After the incubation period, denude the oocytes from the cumulus cells by gentle pipetting in the presence of hyaluronidase.

    • Mount the denuded oocytes on a slide and examine them under a high-power microscope.

    • Assess the nuclear maturation stage based on the presence or absence of the germinal vesicle (GV) and the extrusion of the first polar body (PBI). Oocytes that have extruded the first polar body are considered to have reached the metaphase II (MII) stage.

Protocol 2: Cumulus Cell Expansion Assay

Cumulus cell expansion is an indicator of oocyte maturation and is influenced by factors in the follicular fluid.

Materials:

  • Cumulus-Oocyte Complexes (COCs)

  • In Vitro Maturation (IVM) medium

  • This compound

  • Inverted microscope with a camera and image analysis software

Procedure:

  • Experimental Setup:

    • Prepare IVM culture conditions as described in Protocol 1, with experimental groups containing different concentrations of this compound and a control group.

    • Place individual or small groups of COCs in separate microdrops to allow for clear imaging.

  • Image Acquisition:

    • At the beginning of the culture (0 hours) and at subsequent time points (e.g., 6, 12, 18, and 24 hours), capture images of the COCs using an inverted microscope.

  • Analysis of Cumulus Expansion:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cumulus cell mass at each time point.

    • Calculate the fold-increase in the area of the cumulus cell mass relative to the 0-hour time point for each group.

    • The degree of expansion can be scored qualitatively (e.g., no expansion, partial expansion, full expansion) or quantitatively by measuring the area.[9][10][11]

Signaling Pathways and Visualizations

This compound is presumed to activate signaling pathways similar to FF-MAS, which has been shown to involve the Mitogen-Activated Protein Kinase (MAPK) and Hedgehog signaling pathways.

MAPK Signaling Pathway

FF-MAS is believed to promote the resumption of meiosis through the activation of the MAPK cascade in oocytes.[1] This pathway involves a series of protein kinases that ultimately lead to the activation of Maturation Promoting Factor (MPF), a key regulator of the cell cycle.

MAPK_Pathway This compound This compound MAS Receptor (Putative) MAS Receptor (Putative) This compound->MAS Receptor (Putative) c-Mos c-Mos MAS Receptor (Putative)->c-Mos MEK MEK c-Mos->MEK Activates ERK1/2 (MAPK) ERK1/2 (MAPK) MEK->ERK1/2 (MAPK) Activates MPF Activation MPF Activation ERK1/2 (MAPK)->MPF Activation Promotes Meiotic Resumption Meiotic Resumption MPF Activation->Meiotic Resumption (GVBD, PBI Extrusion)

Caption: Proposed MAPK signaling pathway activated by this compound in oocytes.

Hedgehog Signaling Pathway in Granulosa Cells

The Hedgehog (Hh) signaling pathway is implicated in follicular development and granulosa cell proliferation.[12][13] FF-MAS may influence this pathway in the surrounding granulosa cells, which in turn supports oocyte maturation.

Hedgehog_Pathway cluster_membrane Cell Membrane PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SMO->GLI Leads to activation of This compound This compound Hedgehog Ligand (e.g., Ihh, Shh) Hedgehog Ligand (e.g., Ihh, Shh) This compound->Hedgehog Ligand (e.g., Ihh, Shh) Stimulates production Hedgehog Ligand (e.g., Ihh, Shh)->PTCH1 Binds Hedgehog Ligand (e.g., Ihh, Shh)->SMO Relieves inhibition SUFU->GLI Sequesters GLI-A GLI-A GLI->GLI-A Becomes Activator Target Gene Expression Target Gene Expression GLI-A->Target Gene Expression (e.g., Ptch1, Gli1) Granulosa Cell Proliferation Granulosa Cell Proliferation Target Gene Expression->Granulosa Cell Proliferation

Caption: Proposed Hedgehog signaling in granulosa cells influenced by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on oocyte maturation.

Experimental_Workflow cluster_prep Preparation cluster_ivm In Vitro Maturation cluster_analysis Analysis Ovary Collection Ovary Collection COC Isolation COC Isolation Ovary Collection->COC Isolation COC Selection COC Selection COC Isolation->COC Selection Control Group Control Group COC Selection->Control Group This compound Group This compound Group COC Selection->this compound Group Incubation Incubation Control Group->Incubation This compound Group->Incubation Maturation Assessment Maturation Assessment Incubation->Maturation Assessment Cumulus Expansion Assay Cumulus Expansion Assay Incubation->Cumulus Expansion Assay Data Analysis Data Analysis Maturation Assessment->Data Analysis Cumulus Expansion Assay->Data Analysis

Caption: Experimental workflow for this compound in oocyte maturation studies.

References

Application Notes and Protocols for Studying Cholesterol Biosynthesis with Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] This pathway is one of the two major routes for converting lanosterol (B1674476) to cholesterol in mammalian cells.[1] Understanding the metabolism and biological activity of this compound and its derivatives is essential for research into cholesterol homeostasis, steroidogenesis, and the development of novel therapeutics targeting metabolic disorders. These application notes provide a comprehensive guide to studying cholesterol biosynthesis with a focus on this compound, including detailed experimental protocols and data interpretation.

This compound is produced from the saturation of the C24-C25 double bond of FF-MAS (Follicular Fluid Meiosis-Activating Sterol). FF-MAS itself is synthesized from lanosterol by the enzyme lanosterol 14α-demethylase (CYP51A1).[2] While FF-MAS has been identified as a signaling molecule that can activate the Liver X Receptor alpha (LXRα), a key regulator of lipid metabolism, the specific signaling roles of this compound are less well-characterized.[3][4] The study of this compound, often using its deuterated form (this compound-d6), allows for precise metabolic flux analysis through the Kandutsch-Russell pathway.[1]

Data Presentation

While direct quantitative data on the specific effects of exogenously added this compound on cholesterol biosynthesis are limited in the available literature, the following tables summarize relevant quantitative data for the closely related precursor FF-MAS and the activity of the enzyme responsible for its synthesis, CYP51A1. This data provides a valuable reference for designing and interpreting experiments involving this compound.

Table 1: Inhibitory Activity of Various Compounds on Human CYP51A1

CompoundConcentrationRelative Activity (%)
No compound-100.0
Baicalein25 µM89.4
Luteolin25 µM92.6
Luteolin 7,3'-disulfate25 µM49.9
Ketoconazole5 µM5.4

Source: Adapted from a study on the effect of flavonoids on CYP51A1 activity.

Table 2: Gene Expression Changes in HepG2 Cells Upon FF-MAS Accumulation

GeneFunctionFold Induction (FF-MAS accumulated vs. control)
SREBF1cMaster regulator of lipogenesisIncreased
FASNFatty acid synthaseIncreased
ABCA1Cholesterol effluxIncreased
CYP51A1Lanosterol 14α-demethylaseDecreased

Note: This table represents qualitative findings from studies on FF-MAS accumulation and LXRα activation. Specific fold-change values would be experiment-dependent.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures for studying this compound, the following diagrams are provided.

Cholesterol_Biosynthesis_Pathway cluster_Kandutsch_Russell Kandutsch-Russell Pathway cluster_Bloch Bloch Pathway Lanosterol Lanosterol FF-MAS FF-MAS Lanosterol->FF-MAS CYP51A1 Zymosterol Zymosterol Lanosterol->Zymosterol Dihydro_FF-MAS Dihydro_FF-MAS FF-MAS->Dihydro_FF-MAS Sterol Δ24-reductase T-MAS T-MAS Dihydro_FF-MAS->T-MAS Sterol Δ14-reductase Lathosterol Lathosterol T-MAS->Lathosterol 7-dehydrocholesterol 7-dehydrocholesterol Lathosterol->7-dehydrocholesterol Cholesterol Cholesterol 7-dehydrocholesterol->Cholesterol Desmosterol Desmosterol Zymosterol->Desmosterol Desmosterol->Cholesterol Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene->Lanosterol

Cholesterol Biosynthesis Pathways

LXR_Alpha_Signaling_Pathway cluster_Target_Genes Target Genes FF-MAS FF-MAS LXR_alpha LXR_alpha FF-MAS->LXR_alpha activates RXR RXR LXR_alpha->RXR heterodimerizes with LXRE LXRE RXR->LXRE binds to Target_Genes Target_Genes LXRE->Target_Genes regulates transcription of ABCA1 ABCA1 Cholesterol_Efflux Cholesterol_Efflux ABCA1->Cholesterol_Efflux SREBP-1c SREBP-1c Lipogenesis Lipogenesis SREBP-1c->Lipogenesis FASN FASN FASN->Lipogenesis

FF-MAS Activated LXRα Signaling

Dihydro_FF_MAS_Workflow Cell_Culture Cell Culture (e.g., HepG2) Treatment Treatment with this compound-d6 Cell_Culture->Treatment Incubation Time-course Incubation Treatment->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

In Vitro Experimental Workflow

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the study of this compound in cholesterol biosynthesis.

Protocol 1: In Vitro Metabolism of this compound-d6 in Cultured Hepatocytes

This protocol outlines a method to trace the metabolic fate of deuterated this compound in a hepatocyte cell culture model.

Materials:

  • Primary hepatocytes or HepG2 cells

  • Collagen-coated culture plates

  • Appropriate cell culture medium (e.g., DMEM)

  • This compound-d6 stock solution (in ethanol)

  • Vehicle control (ethanol)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (ice-cold)

  • Methyl tert-butyl ether (MTBE)

  • Internal standard solution (e.g., deuterated cholesterol)

  • Nitrogen gas supply

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate primary hepatocytes or HepG2 cells on collagen-coated plates and culture in the appropriate medium until they reach the desired confluency.

    • Prepare a working solution of this compound-d6 in the culture medium. A final concentration of 1-10 µM is a good starting point.

    • Treat the cells with the this compound-d6 containing medium. Include a vehicle control group treated with the same concentration of ethanol.

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Metabolite Quenching and Extraction:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well to quench metabolic activity and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Add the internal standard solution for normalization.

    • Add 5 mL of MTBE and vortex vigorously for 1 minute to extract the lipids.

    • Add 1.25 mL of water and vortex for 20 seconds to induce phase separation.

  • Phase Separation and Sample Preparation:

    • Centrifuge the samples at 4,000 x g for 15 minutes at 4°C.

    • Carefully collect the upper organic phase containing the sterols and transfer it to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/isopropanol 1:1, v/v).

  • LC-MS/MS Analysis:

    • Analyze the reconstituted samples using a validated LC-MS/MS method for the detection and quantification of this compound-d6 and its downstream metabolites, including deuterated cholesterol.

Protocol 2: In Vitro Assay of Lanosterol 14α-Demethylase (CYP51A1) Activity

This protocol is for measuring the activity of the enzyme that produces FF-MAS, the precursor to this compound.

Materials:

  • Recombinant human CYP51A1

  • NADPH-cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • L-α-1,2-dilauroyl-sn-glycerophosphocholine

  • Isocitrate dehydrogenase

  • Sodium isocitrate

  • Potassium phosphate (B84403) buffer (pH 7.2) with 10% glycerol

  • Test inhibitor (e.g., this compound)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC or GC-MS system for product analysis

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a standard reaction mixture containing 0.5 µM CYP51A1, 1.0 µM CPR, 100 µM L-α-1,2-dilauroyl-sn-glycerophosphocholine, 0.4 mg/mL isocitrate dehydrogenase, and 25 mM sodium isocitrate in 50 mM potassium phosphate buffer (pH 7.2) containing 10% glycerol.

    • Add the substrate, lanosterol, to the reaction mixture at a final concentration of 50 µM.

    • For inhibition studies, pre-incubate the enzyme with the test compound (e.g., this compound at various concentrations) for a specified time before adding the substrate.

  • Enzyme Reaction:

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an organic solvent such as ethyl acetate.

    • Vortex thoroughly to extract the sterols.

    • Centrifuge to separate the phases and collect the organic layer.

    • Evaporate the solvent to dryness.

  • Product Analysis:

    • Reconstitute the dried extract in a suitable solvent.

    • Analyze the formation of the product, FF-MAS, using HPLC or GC-MS. The amount of product formed is indicative of the enzyme activity.

Protocol 3: Accumulation of FF-MAS in HepG2 Cells

This protocol describes a method to increase the intracellular concentration of FF-MAS, which can be adapted to study the downstream metabolism to this compound. This is achieved by blocking enzymes downstream of FF-MAS.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • AY9944 (inhibitor of C14-sterol reductase)

  • 17-hydroxyprogesterone (inhibitor of the C4-demethylase complex)

  • Lipid extraction reagents (as in Protocol 1)

  • Analytical system for sterol analysis (GC-MS or LC-MS/MS)

Procedure:

  • Cell Culture and Inhibitor Treatment:

    • Culture HepG2 cells to 70-80% confluency.

    • Treat the cells with a combination of AY9944 and 17-hydroxyprogesterone. Optimal concentrations should be determined empirically but can start in the low micromolar range.

    • Incubate the cells with the inhibitors for 24-48 hours.

  • Lipid Extraction and Analysis:

    • Following incubation, harvest the cells and extract the lipids as described in Protocol 1.

    • Analyze the lipid extract by GC-MS or LC-MS/MS to quantify the accumulation of FF-MAS and monitor the levels of other sterol intermediates, including this compound.

This approach creates a cellular model enriched in FF-MAS, which can then be used to study its conversion to this compound and subsequent metabolites, as well as its effects on gene expression and cellular signaling pathways.

References

Application Notes and Protocols: Dihydro FF-MAS as a Tool in Cell Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Follicular Fluid Meiosis-Activating Sterol (FF-MAS), and by extension its dihydro derivative, are crucial intermediates in the cholesterol biosynthesis pathway.[1][2] These sterols have been identified as potent inducers of oocyte maturation in vitro across various species, including mice, rats, and humans.[1] The mechanism of action is believed to be mediated through a putative MAS receptor, initiating a signaling cascade that involves the mitogen-activated protein kinase (MAPK) pathway.[3] This document provides detailed application notes and experimental protocols for the use of Dihydro FF-MAS and its related compounds in cell signaling studies, with a focus on oocyte maturation and granulosa cell apoptosis.

Data Presentation

The following tables summarize quantitative data from studies utilizing FF-MAS and its analogues to provide a reference for dose-response relationships and observed effects.

Table 1: Dose-Response of FF-MAS and Analogues on Oocyte Maturation

CompoundSpeciesConcentrationEffectReference
FF-MASHuman20 µM67% of oocytes reached Metaphase-II stage after 30h, compared to 29% in the control group.[4]
FF-MASPorcine3-10 µMIncreased number of zygotes with advanced maternal pronuclear stages.[5]
FF-MASPorcine30-100 µMDose-dependent and reversible inhibition of nuclear maturation.[5]
ZK255933 (FF-MAS analogue)Mouse1 µMIncreased progression of oocytes to the Metaphase II stage.[6]
ZK255933 (FF-MAS analogue)Mouse0.1 or 1 µMDramatically increased oocyte competence to complete preimplantation development.[6]

Table 2: Natural Concentrations of FF-MAS

SpeciesFluidConcentrationReference
HumanFollicular Fluid~1.3 µM (range 0.3-5.3 µM)[1]
PigFollicular Fluid0.2 µM[7]
MareFollicular Fluid0.2 µM[7]

Experimental Protocols

Protocol 1: In Vitro Oocyte Maturation (IVM) Assay

This protocol describes the induction of meiotic maturation in cumulus-oocyte complexes (COCs) using this compound.

Materials:

  • This compound (or FF-MAS)

  • Ethanol (B145695) (for stock solution)

  • Oocyte maturation medium (e.g., NCSU 37, TCM-199)

  • Supplements (e.g., porcine follicular fluid (pFF), db-cAMP, PMSG/hCG, cysteine, epidermal growth factor, 2-mercaptoethanol)[5][7]

  • Immature cumulus-oocyte complexes (COCs)

  • Fine glass pipettes

  • Incubator (37°C, 5% CO2 in air)

  • Inverted microscope

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in ethanol to create a concentrated stock solution.

  • Prepare Maturation Medium: Supplement the base maturation medium with desired components. For porcine oocytes, NCSU 37 can be supplemented with 1 mg/l cysteine, 10 ng/ml epidermal growth factor, 50 µM 2-mercaptoethanol, and optionally 10% pFF. For the initial 22 hours, 1 mM db-cAMP and 10 IU PMSG/hCG can be added.[5]

  • Prepare Treatment Groups: Aliquot the maturation medium into culture dishes and add this compound from the stock solution to achieve the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM).[5] Include a vehicle control group with an equivalent amount of ethanol.

  • Isolate COCs: Isolate immature COCs from ovarian follicles.

  • Culture COCs: Wash the isolated COCs and place them in the prepared maturation media. Culture for 30-48 hours at 37°C in a humidified atmosphere of 5% CO2 in air.[4][5]

  • Assess Maturation: After the incubation period, denude the oocytes by mechanical pipetting.[5] Assess the nuclear maturation stage (e.g., germinal vesicle breakdown, Metaphase I, Metaphase II) using an inverted microscope.

Protocol 2: MAPK Activation Assay in Oocytes

This protocol outlines a method to determine the activation of the ERK1/2 MAPK pathway in oocytes following treatment with this compound, adapted from a generic flow cytometry-based assay.[8][9]

Materials:

  • This compound

  • Oocytes

  • Fixation Buffer

  • Permeabilization Buffer (ice-cold)

  • 1X Assay Buffer

  • Antibody cocktail:

    • Phospho-specific anti-phospho-ERK1/2 (e.g., Thr202/Tyr204)-Phycoerythrin

    • Anti-ERK1/2-PECy5 conjugated antibody (for total ERK)

  • Flow cytometer (e.g., Guava® Muse® Cell Analyzer)

Procedure:

  • Treat Oocytes: Treat oocytes with this compound at the desired concentration and for the desired time in an appropriate culture medium. Include a positive and a negative control group.

  • Fixation: Following treatment, fix the oocytes by incubating with Fixation Buffer for 5 minutes on ice.

  • Permeabilization: Centrifuge the oocytes at 300 xg for 5 minutes and discard the supernatant. Resuspend the pellet in ice-cold Permeabilization Buffer and incubate for 5 minutes on ice.[8]

  • Antibody Staining: Centrifuge the oocytes, discard the supernatant, and resuspend in 1X Assay Buffer. Add the antibody working cocktail solution containing both the phospho-specific and total ERK antibodies.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Washing: Add 1X Assay Buffer, centrifuge at 300 xg for 5 minutes, and discard the supernatant.

  • Flow Cytometry Analysis: Resuspend the oocytes in 1X Assay Buffer and acquire the samples on a flow cytometer. Analyze the data to determine the percentage of cells with activated (phosphorylated) ERK1/2 relative to the total ERK1/2 expression.[8]

Protocol 3: Granulosa Cell Apoptosis Assay

This protocol is designed to investigate the protective effect of this compound on hypoxia-induced apoptosis in granulosa cells.[10]

Materials:

  • This compound

  • Primary granulosa cells or a suitable cell line (e.g., KGN)

  • Cell culture medium (e.g., DMEM/F-12)

  • Hypoxia chamber or incubator (e.g., 1% O2, 5% CO2, 94% N2)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture granulosa cells in standard cell culture medium until they reach the desired confluency.

  • Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours) under both normoxic and hypoxic conditions. Include an untreated control for both conditions.

  • Induce Hypoxia: Place the designated plates in a hypoxia chamber for the desired duration to induce apoptosis.

  • Harvest Cells: After treatment, harvest the cells by trypsinization and wash with PBS.

  • Stain for Apoptosis: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

Visualizations

Signaling Pathways and Workflows

FF_MAS_Signaling_Pathway This compound This compound Putative MAS Receptor Putative MAS Receptor This compound->Putative MAS Receptor Gαi Gαi Putative MAS Receptor->Gαi Activates MAPK Cascade (Mos/MEK/ERK) MAPK Cascade (Mos/MEK/ERK) Putative MAS Receptor->MAPK Cascade (Mos/MEK/ERK) Activates Adenylate Cyclase Adenylate Cyclase Gαi->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Produces Oocyte Maturation Oocyte Maturation MAPK Cascade (Mos/MEK/ERK)->Oocyte Maturation IVM_Workflow cluster_prep Preparation cluster_culture Culture cluster_analysis Analysis Isolate COCs Isolate COCs Incubate COCs (30-48h) Incubate COCs (30-48h) Isolate COCs->Incubate COCs (30-48h) Prepare Media Prepare Media Add this compound Add this compound Prepare Media->Add this compound Add this compound->Incubate COCs (30-48h) Denude Oocytes Denude Oocytes Incubate COCs (30-48h)->Denude Oocytes Assess Maturation Stage Assess Maturation Stage Denude Oocytes->Assess Maturation Stage Granulosa_Cell_Apoptosis_Workflow Culture Granulosa Cells Culture Granulosa Cells Treat with this compound Treat with this compound Culture Granulosa Cells->Treat with this compound Induce Hypoxia Induce Hypoxia Treat with this compound->Induce Hypoxia Stain (Annexin V / PI) Stain (Annexin V / PI) Induce Hypoxia->Stain (Annexin V / PI) Flow Cytometry Analysis Flow Cytometry Analysis Stain (Annexin V / PI)->Flow Cytometry Analysis

References

Dihydro FF-MAS: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), chemically known as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] As a derivative of 24,25-dihydrolanosterol, its biological activities and potential as a pharmacological target are of growing interest in drug discovery.[2] While its direct therapeutic applications are still under investigation, its close structural and biosynthetic relationship with Follicular Fluid Meiosis-Activating Sterol (FF-MAS) suggests potential roles in regulating lipid metabolism, cell proliferation, and developmental processes.

This document provides a comprehensive overview of the known and potential applications of this compound in drug discovery, complete with detailed experimental protocols and a summary of relevant data.

Mechanism of Action and Signaling Pathways

This compound is an intermediate in the Kandutsch-Russell pathway, one of the two major routes for cholesterol biosynthesis in mammalian cells.[1] While the direct signaling roles of this compound are not fully elucidated, its precursor, FF-MAS, is a known ligand for the Liver X Receptor alpha (LXRα).[3][4] LXRα is a nuclear receptor that plays a pivotal role in cholesterol homeostasis, fatty acid metabolism, and inflammation.[5] Activation of LXRα by FF-MAS leads to increased lipogenesis and inhibition of cell proliferation in liver cancer cells (HepG2).[3] Given the structural similarity, it is hypothesized that this compound may also modulate LXRα activity or other related nuclear receptors.

The Kandutsch-Russell pathway, in which this compound is an intermediate, is tightly regulated by cellular sterol levels, primarily through the Sterol Regulatory Element-Binding Proteins (SREBPs).[6]

Signaling Pathway Diagrams

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydro_Lanosterol Dihydro_Lanosterol Lanosterol->Dihydro_Lanosterol Δ24-reductase FF_MAS FF-MAS Lanosterol->FF_MAS CYP51A1 (Bloch Pathway) Dihydro_FF_MAS This compound Dihydro_Lanosterol->Dihydro_FF_MAS CYP51A1 Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS Δ14-reductase T_MAS T-MAS Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol

Kandutsch-Russell Pathway for Cholesterol Biosynthesis.

LXR_Alpha_Signaling cluster_cell Hepatocyte FF_MAS FF-MAS (or potentially this compound) LXR_RXR LXRα/RXR FF_MAS->LXR_RXR Activates LXRE LXRE LXR_RXR->LXRE Binds to Target_Genes Target Genes (e.g., SREBP-1c, FAS) LXRE->Target_Genes Induces Transcription Lipogenesis Increased Lipogenesis Target_Genes->Lipogenesis Cell_Proliferation Inhibited Cell Proliferation Target_Genes->Cell_Proliferation Cell_Viability_Workflow Seed_Cells Seed Cancer Cells (96-well plate) Treat_Cells Treat with this compound (serial dilutions) Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Measure Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data LXR_Reporter_Assay_Workflow Seed_Cells Seed HEK293T Cells Transfect Co-transfect Plasmids (LXRα, RXR, LXRE-luc, Renilla) Seed_Cells->Transfect Treat Treat with this compound Transfect->Treat Lyse_Cells Lyse Cells Treat->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze Normalize and Calculate EC50 Measure_Luciferase->Analyze Oocyte_Maturation_Workflow Collect_Oocytes Collect Immature Oocytes Culture Culture in Medium with This compound Collect_Oocytes->Culture Incubate Incubate (24-44h) Culture->Incubate Assess_Maturation Assess Maturation Stage (Microscopy) Incubate->Assess_Maturation Analyze_Data Calculate % MII Oocytes Assess_Maturation->Analyze_Data

References

Troubleshooting & Optimization

Dihydro FF-MAS solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing solubility and stability issues with Dihydro FF-MAS. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental workflows.

Troubleshooting Guides

This guide provides a systematic approach to resolving common precipitation and degradation issues encountered during your experiments with this compound.

Problem Potential Cause Recommended Solution
Issue 1: Precipitation in DMSO Stock Solution Stock concentration is too high.Prepare a new stock solution at a lower concentration.
DMSO has absorbed atmospheric moisture, reducing its solvating capacity.Use fresh, anhydrous DMSO for stock solution preparation.[1]
Improper storage (e.g., repeated freeze-thaw cycles).Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]
Compound has not fully dissolved.Try gentle warming (37°C) and vortexing or sonication to facilitate dissolution.[1] Visually inspect the solution to ensure it is clear before use.
Issue 2: Precipitation Upon Dilution into Aqueous Buffer Rapid change in solvent polarity ("crashing out").Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This avoids localized high concentrations.[1][2]
Final concentration exceeds the aqueous solubility limit.Decrease the final working concentration of this compound in the assay.[3]
Buffer incompatibility (pH, salt content).Test solubility in different buffer systems. The solubility of sterol-like molecules can be pH-dependent.[4]
The final percentage of DMSO is too low to maintain solubility.While keeping DMSO levels minimal to avoid cell toxicity (ideally <0.5%), ensure the concentration is sufficient. A stepwise or serial dilution might help maintain solubility.[1][2]
Issue 3: Solution is Initially Clear but Precipitates Over Time The solution is in an unstable, supersaturated state.This can occur with lipophilic compounds. Consider using a formulation with solubilizing agents like PEG300 or Tween-80 for longer-term experiments, especially for in vivo studies.[3]
Temperature fluctuations during the experiment.A decrease in temperature can reduce solubility. Ensure all solutions and equipment are maintained at a constant, appropriate temperature.[3][4]
Compound degradation into less soluble byproducts.Prepare solutions fresh for each experiment and protect them from light and excessive heat to minimize degradation.[3]
Interaction with components in cell culture media (e.g., proteins).The presence of serum or albumin in media can sometimes help solubilize lipophilic compounds, but interactions can also lead to precipitation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?

A1: Due to its lipophilic, sterol-like structure, this compound has very low solubility in aqueous solutions.[2][3] The recommended primary solvent for preparing high-concentration stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] For some applications, ethanol (B145695) can also be used. Always use anhydrous solvent, as absorbed moisture can significantly reduce solubility.[1]

Q2: My this compound stock solution in DMSO is cloudy. What should I do?

A2: A cloudy stock solution indicates that the compound has not fully dissolved or has precipitated during storage. First, try gently warming the vial in a 37°C water bath for 10-15 minutes, followed by vigorous vortexing or brief sonication.[1] If the precipitate does not dissolve, it is best to discard it and prepare a fresh stock solution, possibly at a lower concentration.[1] Always visually inspect your solution for clarity before use.[2]

Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?

A3: This is a common issue known as antisolvent precipitation.[3] To prevent this, add the DMSO stock solution very slowly (dropwise) into the center of the aqueous medium while continuously and vigorously stirring or vortexing.[2] This rapid dispersal helps prevent the formation of localized, supersaturated areas that lead to precipitation. Preparing an intermediate dilution can also be effective.[2]

Q4: What is the recommended final concentration of DMSO in my in vitro assay?

A4: It is crucial to balance the solubility of this compound with the potential toxicity of the solvent to your cells. Generally, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to minimize effects on cellular function.[2] You should always run a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q5: How should I store this compound, both as a solid and in solution?

A5: As a solid, this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[1] Short-term storage at -20°C is also acceptable. Temperature fluctuations and light exposure can accelerate the degradation of sterol compounds.[6][7]

Q6: I need to prepare a formulation for an in vivo animal study. What solvents are recommended?

A6: For in vivo studies, a simple DMSO/saline solution is often not viable due to the low aqueous solubility of compounds like this compound.[3] A co-solvent system is typically required. Common formulations for poorly soluble compounds include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[3] Two widely used examples are:

  • Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]

  • Formulation 2: 10% DMSO, 90% Corn Oil[3] The optimal formulation must be determined empirically for your specific animal model and administration route.

Quantitative Data Summary

The following tables provide illustrative data on the solubility and stability of this compound based on the general behavior of lipophilic sterol intermediates. Actual experimental values may vary.

Table 1: Illustrative Solubility of this compound in Common Laboratory Solvents

SolventRelative Polarity[8]Solubility at 25°CNotes
Water1.000InsolubleNot recommended for creating stock solutions.
PBS (pH 7.4)~1.0InsolubleDilution into PBS often causes precipitation.[9]
Ethanol0.654SolubleCan be used as a primary solvent.
DMSO0.444Highly SolubleRecommended solvent for high-concentration stock solutions.[2]
Methanol0.762Slightly SolubleLower solubility compared to Ethanol or DMSO.
Acetone0.355SolubleMay be suitable for some applications.
Hexane0.009Slightly SolubleNon-polar solvent, limited use for biological assays.

Table 2: Illustrative Stability of this compound in DMSO Stock Solution

Storage ConditionTimeEstimated DegradationRecommendation
-80°C, Protected from Light6 Months< 2%Optimal for long-term storage. Aliquot to avoid freeze-thaw.[1]
-20°C, Protected from Light6 Months< 5%Acceptable for long-term storage.
4°C, Protected from Light1 Week5-10%Not Recommended for storage beyond a few days.
25°C (Room Temp), Exposed to Light24 Hours> 15%Avoid . Elevated temperatures and light accelerate degradation.[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If undissolved particles remain, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for 10 minutes, followed by vortexing.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into single-use, light-protecting tubes and store at -80°C.

Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays

  • Bring the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • While vigorously vortexing or stirring the aqueous medium, add the required volume of the this compound DMSO stock solution drop-by-drop into the vortex.[2][3]

  • Continue to mix the solution for an additional minute after the addition is complete to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation (cloudiness, particles). A clear solution indicates success.

  • Use the freshly prepared working solution immediately to prevent delayed precipitation or degradation.

Protocol 3: Assessment of this compound Stability

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Aliquot the solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, 25°C). Protect samples from light.

  • At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each condition.

  • Analyze the concentration of the parent this compound compound using a suitable stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are common techniques for this purpose.[10][11][12]

  • Calculate the percentage of this compound remaining relative to the initial concentration at time zero to determine the degradation rate.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed stock_sol In DMSO Stock Solution? start->stock_sol aq_dil Upon Aqueous Dilution? stock_sol->aq_dil No sol_proc Solution: - Warm / Sonicate - Use Anhydrous DMSO - Lower Concentration - Prepare Fresh stock_sol->sol_proc Yes over_time Over Time in Assay? aq_dil->over_time No dil_proc Solution: - Add Dropwise to Vortex - Lower Final [C] - Use Co-solvents - Check Buffer pH aq_dil->dil_proc Yes time_proc Solution: - Control Temperature - Prepare Fresh Daily - Use Stabilizing Excipients - Check for Interactions over_time->time_proc Yes end Clear Solution over_time->end No sol_proc->end dil_proc->end time_proc->end

Caption: Logical workflow for troubleshooting precipitation issues.

Experimental_Workflow Workflow for Preparing In Vitro Working Solutions cluster_stock Stock Solution Prep cluster_working Working Solution Prep weigh 1. Weigh Solid This compound dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve sonicate 3. Vortex / Sonicate to Ensure Clarity dissolve->sonicate aliquot 4. Aliquot & Store at -80°C sonicate->aliquot warm_buffer 5. Warm Aqueous Buffer / Medium aliquot->warm_buffer Retrieve one aliquot vortex_buffer 6. Vortex Buffer Vigorously warm_buffer->vortex_buffer add_stock 7. Add Stock Dropwise to Vortex vortex_buffer->add_stock mix 8. Mix & Visually Inspect add_stock->mix assay Perform Experiment mix->assay Use Immediately

Caption: Experimental workflow for preparing solutions.

Kandutsch_Russell_Pathway Simplified Kandutsch-Russell Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol enzyme1 Δ24-Reductase Dihydro_FF_MAS This compound Dihydrolanosterol->Dihydro_FF_MAS enzyme2 CYP51A1 (14α-demethylase) T_MAS T-MAS Dihydro_FF_MAS->T_MAS enzyme3 Δ14-Reductase Lathosterol Lathosterol T_MAS->Lathosterol enzyme4 Multiple Steps Cholesterol Cholesterol Lathosterol->Cholesterol

Caption: this compound is a key intermediate in cholesterol biosynthesis.[13]

References

Technical Support Center: Optimizing Dihydro FF-MAS for Oocyte Maturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dihydro follicular fluid meiosis-activating sterol (FF-MAS) for in vitro maturation (IVM) of oocytes.

Frequently Asked Questions (FAQs)

Q1: What is Dihydro FF-MAS and what is its role in oocyte maturation?

A1: Dihydro follicular fluid meiosis-activating sterol (FF-MAS) is a naturally occurring C29 sterol found in follicular fluid that plays a crucial role in oocyte maturation.[1][2] It is an intermediate in the cholesterol biosynthesis pathway.[2] Its primary function is to promote the resumption of meiosis in oocytes, the process by which an oocyte progresses from prophase I to metaphase II (MII), rendering it competent for fertilization.[3] Studies have shown that FF-MAS can induce oocyte maturation even in the absence of cumulus cells.[2][4]

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is believed to exert its effects by activating specific intracellular signaling pathways. Evidence strongly suggests the involvement of the mitogen-activated protein kinase (MAPK) pathway.[5] This includes the activation of key proteins such as c-mos, MEK, and ERK1/2, which are critical for the resumption of meiosis.[5]

Q3: In which species has the effect of this compound been documented?

A3: The pharmacological effects of meiosis-activating sterols (MAS), including FF-MAS, have been documented in several species, including humans, pigs, mice, and rats.[4][5][6][7]

Q4: What are the expected outcomes of successful this compound treatment?

A4: Successful application of this compound during IVM is expected to lead to a significant increase in the oocyte maturation rate, specifically the proportion of oocytes reaching the MII stage.[6][8] It has also been shown to decrease the rate of oocyte degeneration during in vitro culture.[2][7] Furthermore, improved oocyte quality following FF-MAS treatment can enhance fertilization rates and subsequent preimplantation development to the blastocyst stage.[1][6]

Troubleshooting Guide

Problem 1: Low oocyte maturation rates (low percentage of MII oocytes).

Potential Cause Recommended Solution
Suboptimal this compound Concentration The optimal concentration of this compound can be species-specific. For porcine oocytes, concentrations between 3-10 µM have been shown to be effective.[7] For human oocytes, a concentration of 20 µM has been used successfully.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Incorrect Incubation Time The kinetics of oocyte maturation vary. For human oocytes, a 30-hour incubation period with FF-MAS yielded significantly higher MII rates compared to 22 or 40 hours.[8] For porcine oocytes, maturation is typically assessed after 44-48 hours.[5][7] An optimization of the incubation time is advisable.
Inadequate Culture Medium Composition The base maturation medium and its supplements are critical. Ensure your medium (e.g., TCM-199, NCSU 37) is properly supplemented with essential components like cysteine, epidermal growth factor (EGF), and appropriate gonadotropins (e.g., PMSG/hCG) as described in established protocols.[7][9]
Poor Initial Oocyte Quality The developmental competence of oocytes is influenced by the follicle size and the donor's physiological state. Select cumulus-oocyte complexes (COCs) with multiple layers of cumulus cells and homogenous cytoplasm for your experiments.[9]

Problem 2: High rates of oocyte degeneration.

Potential Cause Recommended Solution
Toxicity from High this compound Concentration Supraphysiological concentrations of FF-MAS (30-100 µM in porcine oocytes) can be detrimental and may even inhibit nuclear maturation.[7] Ensure you are working within the optimal concentration range. FF-MAS has been shown to decrease the degeneration rate of ova when used at appropriate concentrations.[7]
Suboptimal Culture Conditions Ensure proper control of temperature (38.5°C for ovine), gas atmosphere (5% CO2), and humidity during incubation.[9] Contamination of the culture medium can also lead to oocyte death.
Mechanical Stress Excessive mechanical handling during oocyte collection and processing can cause damage. Handle COCs with care.

Problem 3: Inhibition of Meiosis or Arrest at the Germinal Vesicle (GV) Stage.

Potential Cause Recommended Solution
Excessively High this compound Concentration In porcine oocytes, FF-MAS concentrations of 30-100 µM have been shown to cause a dose-dependent and reversible inhibition of nuclear maturation.[7] If you observe a high rate of GV arrest, consider reducing the FF-MAS concentration.
Presence of Meiosis-Arresting Substances Ensure the culture medium is free of meiosis-inhibiting substances, unless they are part of a pre-maturation step in your protocol.

Quantitative Data Summary

Table 1: Effect of this compound on Human Oocyte Maturation In Vitro

Treatment GroupIncubation Time (hours)Metaphase II (MII) RateReference
Control3029%[8]
20 µM FF-MAS3067%[8]

Table 2: Effect of this compound on Porcine Oocyte Maturation In Vitro

Treatment GroupEffect on Polyspermic PenetrationEffect on Degeneration RateEffect on Pronuclear StagesReference
3-10 µM FF-MAS (without pFF)DecreasedDecreasedIncreased number of zygotes with advanced maternal pronuclear stages[7]
30-100 µM FF-MAS (without pFF)--Dose-dependent, reversible inhibition of nuclear maturation[7]

pFF: porcine follicular fluid

Experimental Protocols

Protocol 1: In Vitro Maturation (IVM) of Porcine Oocytes with this compound

This protocol is based on methodologies described in the literature.[5][7]

  • Oocyte Collection:

    • Collect porcine ovaries from a local abattoir and transport them to the laboratory in a saline solution at 37°C.

    • Aspirate cumulus-oocyte complexes (COCs) from antral follicles (3-6 mm in diameter) using an 18-gauge needle and a syringe.

    • Select COCs with at least three layers of compact cumulus cells and a homogenous ooplasm under a stereomicroscope.

  • Maturation Medium Preparation:

    • The base medium is NCSU 37.

    • Supplement the medium with 1 mg/L cysteine, 10 ng/mL epidermal growth factor (EGF), and 50 µM 2-mercaptoethanol.[7]

    • For the first 22 hours of maturation, add 1 mM db-cAMP and 10 IU PMSG/hCG.[7]

    • Prepare a stock solution of this compound in ethanol.

    • Create experimental groups by supplementing the maturation medium with the desired final concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM).[7] Include a vehicle control group with the same concentration of ethanol.

  • In Vitro Maturation:

    • Wash the selected COCs three times in a washing medium.

    • Place groups of COCs into 4-well dishes containing 500 µL of the prepared maturation medium per well.

    • Culture the COCs for 44-48 hours at 38.5°C in a humidified atmosphere of 5% CO2 in air.

  • Assessment of Maturation:

    • After the maturation period, denude the oocytes of their cumulus cells by gentle pipetting in the presence of hyaluronidase.

    • Mount the denuded oocytes on a glass slide, fix, and stain with a suitable chromatin dye (e.g., Hoechst 33342).

    • Examine the oocytes under a fluorescence microscope to determine the nuclear stage: Germinal Vesicle (GV), Germinal Vesicle Breakdown (GVBD), or Metaphase II (MII, characterized by the presence of the first polar body).

Visualizations

FF_MAS_Signaling_Pathway cluster_cell Oocyte FF_MAS This compound Receptor Putative Receptor FF_MAS->Receptor c_mos c-mos Receptor->c_mos Activates MEK MEK c_mos->MEK Activates ERK ERK1/2 MEK->ERK Activates Meiosis Meiotic Resumption (GVBD to MII) ERK->Meiosis Promotes

Caption: this compound signaling via the MAPK pathway in oocytes.

IVM_Workflow cluster_prep Preparation cluster_culture In Vitro Culture cluster_analysis Analysis A Ovary Collection B COC Aspiration A->B C COC Selection B->C D Preparation of Maturation Media (+/- this compound) C->D E COC Culture (44-48 hours) D->E F Cumulus Cell Removal E->F G Staining & Mounting F->G H Microscopic Assessment (GV, GVBD, MII) G->H Result Data Analysis: Maturation Rate (%) H->Result

Caption: Experimental workflow for in vitro oocyte maturation.

References

Technical Support Center: Dihydro FF-MAS Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydro FF-MAS (Follicular Fluid Meiosis-Activating Sterol) bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Compound Handling and Preparation

Question: I'm observing precipitation of this compound when I add it to my cell culture medium. How can I improve its solubility?

Answer:

This compound, like other sterols, is hydrophobic and has low solubility in aqueous solutions like cell culture media. Precipitation can lead to inconsistent and inaccurate results. Here are some strategies to improve its solubility:

  • Use a Stock Solution in an Organic Solvent: Prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] Store this stock solution at -20°C.

  • Step-wise Dilution: When preparing your final working concentration, perform a two-step dilution. First, dilute the DMSO stock solution with a small volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS). Mix gently, and then add this intermediate dilution to the final volume of your complete cell culture medium. This gradual change in solvent polarity can help prevent precipitation.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

  • Visual Inspection: After adding the compound to your medium, visually inspect the wells for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions.

Question: How should I store this compound to ensure its stability?

Answer:

Proper storage is crucial to maintain the bioactivity of this compound.

  • Solid Form: this compound powder should be stored at -20°C.[1]

  • In Solution: Once dissolved in an organic solvent, aliquots of the stock solution should be stored at -20°C or lower in tightly sealed, light-protected vials (e.g., amber glass). Minimize freeze-thaw cycles by preparing single-use aliquots.

Question: I am unsure about the quality of my this compound. What should I do?

Answer:

The purity and structural integrity of your compound are critical for obtaining reliable bioactivity data.

  • Check Certificate of Analysis (CoA): Review the CoA provided by the supplier for information on purity (e.g., by TLC or HPLC) and identity (e.g., by mass spectrometry). This compound should ideally have a purity of 99% or higher.[1]

  • Verify Structure: If you have concerns about the compound's integrity, you may consider analytical methods like Nuclear Magnetic Resonance (NMR) or High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

Oocyte Maturation Assays

Question: I am not observing the expected induction of oocyte maturation with this compound.

Answer:

Several factors can influence the outcome of oocyte maturation assays. Here are some troubleshooting steps:

  • Oocyte Type and Handling:

    • Denuded vs. Cumulus-Enclosed Oocytes (CEOs): The response to meiosis-activating sterols can differ between denuded oocytes (DOs) and CEOs. Some studies have shown that FF-MAS is effective in DOs but not in CEOs. This may be due to the cumulus cells hindering the uptake of the sterol.

    • Meiotic Arrest: Oocytes are often maintained in meiotic arrest in vitro using agents like hypoxanthine (B114508) or dibutyryl cAMP (dbcAMP). The effectiveness of this compound can be dependent on the arresting agent and its concentration.

  • Concentration of this compound: The optimal concentration for inducing oocyte maturation can vary. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. For a related compound, FF-MAS, concentrations in the low micromolar range (e.g., 1 µM) have been shown to be effective.[2]

  • Incubation Time: The induction of meiosis may not be immediate. A time-course experiment is recommended to determine the optimal incubation period. Significant meiotic induction by FF-MAS has been observed after more than 6 hours of culture.

  • Culture Conditions: Ensure that your culture medium, temperature, and gas composition are optimal for oocyte viability and maturation.

Table 1: Troubleshooting Guide for Oocyte Maturation Assays

Problem Potential Cause Recommended Solution
No or low induction of meiosis Sub-optimal concentration of this compound.Perform a dose-response curve (e.g., 0.1 µM to 10 µM).
Inappropriate incubation time.Conduct a time-course experiment (e.g., 6, 12, 24 hours).
Use of cumulus-enclosed oocytes.Try using denuded oocytes.
Ineffective meiotic arresting agent.Verify the effectiveness of your arresting agent (e.g., hypoxanthine).
High rate of spontaneous maturation in control group Sub-optimal concentration of meiotic arresting agent.Optimize the concentration of the arresting agent.
Poor oocyte quality.Use oocytes from healthy, appropriately stimulated animals.
Low oocyte viability Sub-optimal culture conditions.Ensure proper temperature, gas, and media composition.
Cytotoxicity of this compound or solvent.Test a lower concentration range and ensure the final solvent concentration is non-toxic.
Liver X Receptor (LXR) Activation Assays

Question: I am not seeing a significant activation of the LXR reporter gene in my assay.

Answer:

LXR reporter gene assays are a common method to assess the bioactivity of LXR agonists like this compound. If you are not observing the expected activation, consider the following:

  • Cell Line Choice: Ensure that the cell line you are using expresses LXRα and/or LXRβ. Common cell lines for LXR assays include HepG2, THP-1, and RAW 264.7.[3]

  • Transfection Efficiency: If you are transiently transfecting a reporter plasmid, low transfection efficiency will result in a weak signal. Optimize your transfection protocol and consider using a positive control for transfection efficiency (e.g., a constitutively active reporter plasmid).

  • Reporter Construct: Verify the integrity and sequence of your LXR reporter construct. The construct should contain LXR response elements (LXREs) upstream of a reporter gene (e.g., luciferase).

  • Compound Concentration and Incubation Time: As with other assays, it is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for LXR activation by this compound.

  • Serum in Culture Medium: Components in serum can sometimes interfere with the activity of nuclear receptor ligands. Consider reducing the serum concentration during the compound treatment period, but be mindful of cell health.

Question: I am observing high background signal in my LXR reporter assay.

Answer:

High background can mask the specific signal from your compound. Here are some potential causes and solutions:

  • Constitutive Activity: Some LXR reporter constructs may have a high level of basal activity in certain cell lines.

  • Promoter Leaking: The minimal promoter in the reporter construct might be "leaky," leading to reporter gene expression in the absence of LXR activation.

  • Cell Density: Over-confluent cells can sometimes lead to non-specific activation of signaling pathways. Ensure you are plating cells at an optimal density.

Table 2: Troubleshooting Guide for LXR Reporter Assays

Problem Potential Cause Recommended Solution
No or low reporter activation Low LXR expression in the cell line.Use a cell line with known LXR expression or overexpress LXR.
Poor transfection efficiency.Optimize transfection protocol; use a positive control.
Sub-optimal compound concentration/incubation time.Perform dose-response and time-course experiments.
High background signal High constitutive activity of the reporter.Test different reporter constructs or cell lines.
Over-confluent cells.Optimize cell seeding density.
High variability between replicates Inconsistent cell numbers per well.Ensure accurate and consistent cell seeding.
Inaccurate pipetting of compound or reagents.Use calibrated pipettes and proper technique.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with media without cells.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound for Bioassays
  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

    • Gently vortex or sonicate at 37°C to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected vials and store at -20°C.

  • Working Solution Preparation (Example for a final concentration of 1 µM):

    • Warm the stock solution and the cell culture medium to 37°C.

    • Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to serum-free medium or PBS. For example, add 1 µL of 10 mM stock to 99 µL of serum-free medium to get a 100 µM intermediate solution. Mix gently.

    • Add the intermediate solution to the final volume of complete cell culture medium to achieve the desired final concentration. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of complete medium to get a final concentration of 1 µM. The final DMSO concentration will be 0.01%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound.

Protocol 2: Outline for an LXR Luciferase Reporter Gene Assay
  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with an LXR expression plasmid (e.g., pCMX-LXRα), an LXRE-driven luciferase reporter plasmid (e.g., pGL3-LXRE-luc), and a control plasmid for normalization (e.g., a Renilla luciferase plasmid).

    • Use a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

    • Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity for each this compound concentration relative to the vehicle control.

Visualizations

Dihydro_FF_MAS_Troubleshooting_Workflow cluster_preparation Compound Preparation cluster_assay Bioassay Troubleshooting cluster_solution Potential Solutions start Start: Low/No Bioactivity Observed check_solubility Check for Precipitation start->check_solubility check_purity Verify Compound Purity (CoA) start->check_purity optimize_concentration Optimize Concentration (Dose-Response) check_solubility->optimize_concentration No Precipitate improve_solubility Improve Solubility (e.g., two-step dilution) check_solubility->improve_solubility Precipitate Observed check_purity->optimize_concentration Purity Confirmed new_compound Source New Compound check_purity->new_compound Purity <95% or Questionable optimize_incubation Optimize Incubation Time (Time-Course) optimize_concentration->optimize_incubation check_cell_health Assess Cell Viability/Health optimize_incubation->check_cell_health check_controls Verify Positive/Negative Controls check_cell_health->check_controls adjust_protocol Adjust Assay Protocol check_controls->adjust_protocol Controls Not Working expected_result Expected Bioactivity Observed check_controls->expected_result Controls Working, Issue Resolved improve_solubility->optimize_concentration new_compound->check_solubility adjust_protocol->optimize_concentration

Caption: Troubleshooting workflow for low this compound bioactivity.

Dihydro_FF_MAS_Signaling_Pathway cluster_cholesterol_biosynthesis Kandutsch-Russell Pathway cluster_signaling Potential Downstream Signaling Lanosterol Lanosterol Dihydro_FF_MAS This compound Lanosterol->Dihydro_FF_MAS ... ... Dihydro_FF_MAS->... Cholesterol Cholesterol ...->Cholesterol LXR LXRα/RXR LXRE LXRE in Target Gene Promoter LXR->LXRE Binds to Gene_Expression Target Gene Expression (e.g., ABCA1, SREBP-1c) LXRE->Gene_Expression Promotes Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism MAPK MAPK Pathway (c-mos, MEK, ERK1/2) Meiosis_Resumption Oocyte Meiosis Resumption MAPK->Meiosis_Resumption Dihydro_FF_MAS_signal This compound Dihydro_FF_MAS_signal->LXR Activates Dihydro_FF_MAS_signal->MAPK Activates

Caption: Putative signaling pathways of this compound.

References

Technical Support Center: Dihydro FF-MAS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers working with Dihydro FF-MAS (4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol), a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of this compound.

Issue 1: Unexpected Accumulation of this compound

Symptom: Higher than expected levels of this compound are observed in your cell culture or in vivo model, with a concurrent decrease in downstream metabolites like cholesterol.

Potential Causes and Solutions:

  • Inhibition of Downstream Enzymes: The most likely cause is the inhibition of enzymes further down the Kandutsch-Russell pathway. Several compounds, including some drugs, can inhibit these enzymes.

    • Solution: Review all compounds used in your experimental system for known inhibitory effects on cholesterol biosynthesis enzymes. Consider running control experiments with and without potentially inhibitory compounds.

  • Genetic Factors: If using a specific cell line or animal model, investigate if it has any known genetic mutations in the enzymes of the cholesterol biosynthesis pathway.

  • Hypoxia: Low oxygen conditions can lead to the accumulation of lanosterol (B1674476) and 24,25-dihydrolanosterol, precursors to this compound.[1]

    • Solution: Ensure adequate oxygenation of your cell cultures or animal models unless hypoxia is an intentional experimental parameter.

Issue 2: Apparent Degradation or Disappearance of this compound

Symptom: The concentration of this compound decreases over time in your experiment, but there is no corresponding increase in the expected downstream metabolite, cholesterol.

Potential Causes and Solutions:

  • Non-Enzymatic Degradation: Sterols can be susceptible to degradation under certain conditions.

    • Oxidation: Exposure to air and light can lead to the oxidation of sterols.[2]

      • Solution: Handle samples under dim light and consider using an inert gas (e.g., argon or nitrogen) to blanket samples during preparation and storage. Store stock solutions and samples at -20°C or -80°C in amber vials.[3][4]

    • Extreme pH: Both highly acidic and basic conditions can potentially lead to the degradation of sterols.

      • Solution: Maintain the pH of your experimental system within a physiological range unless otherwise required for your study. When performing extractions, use neutral pH buffers.

  • Formation of Unexpected Metabolites: The decrease in this compound may be due to its conversion into unforeseen metabolites through enzymatic side reactions. In certain metabolic disorders, unusual sterol metabolites and pathways can become prominent.[5][6]

    • Solution: Employ untargeted mass spectrometry approaches to screen for potential unexpected metabolites.

  • Sample Preparation Artifacts: Loss of the analyte can occur during sample preparation steps.

    • Solution: Optimize and validate your extraction protocol to ensure high recovery of this compound. Use an internal standard, such as a deuterated version of this compound, to account for sample loss during preparation and analysis.

Issue 3: Poor Chromatographic Peak Shape or Resolution

Symptom: During HPLC or GC analysis, the peak for this compound is broad, shows tailing, or co-elutes with other compounds.

Potential Causes and Solutions:

  • Suboptimal Chromatographic Conditions: The mobile phase, column, or temperature may not be optimal for separating this compound from other sterols.

    • Solution: Method development is crucial. For HPLC, experiment with different C18 or specialized sterol-specific columns and optimize the mobile phase composition and gradient. For GC, ensure proper derivatization and optimize the temperature program.

  • Column Contamination or Degradation: Accumulation of contaminants on the column can lead to poor peak shape.

    • Solution: Regularly flush your column with strong solvents. If performance does not improve, the column may need to be replaced.

  • Co-elution with Isomers: Sterol isomers are notoriously difficult to separate.

    • Solution: Employ high-resolution chromatography and mass spectrometry. Tandem mass spectrometry (MS/MS) can help differentiate between co-eluting isomers based on their fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound powder should be stored at -20°C.[4] Stock solutions should also be stored at -20°C or -80°C in amber vials to protect from light.[2][3] For long-term storage of stock solutions (up to 6 months), -80°C is recommended.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials.[2]

Q2: How can I prevent the oxidation of this compound during sample preparation?

A2: To minimize oxidation, it is crucial to handle samples on ice and under an inert atmosphere (e.g., nitrogen or argon) whenever possible. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can also help prevent artificial oxidation. Samples should be processed as quickly as possible and stored at -80°C if not analyzed immediately.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization (e.g., silylation) is generally required to increase the volatility of sterols.[7] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is typically not necessary.

Q4: I am observing unexpected peaks in my mass spectrometry data. What could they be?

A4: Unexpected peaks could be due to several factors:

  • Degradation Products: As discussed in the troubleshooting guide, these could be oxidation or hydrolysis products of this compound.

  • Side-Reaction Metabolites: In a biological system, this compound could be a substrate for promiscuous enzymes, leading to the formation of unexpected metabolites.

  • Contaminants: Contaminants can be introduced from solvents, glassware, or the biological matrix itself.

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound, leading to the appearance of adducts or other interfering ions.

A systematic approach of running blanks, using high-purity solvents, and employing high-resolution mass spectrometry can help in identifying the source of these unexpected peaks.

Quantitative Data Summary

While specific quantitative stability data for this compound under various pH and temperature conditions is not extensively available in the literature, the following table summarizes general stability considerations for sterols, which can be applied to this compound.

ConditionEffect on Sterol StabilityRecommendations
Temperature Elevated temperatures accelerate oxidation and other degradation reactions.Store samples and standards at -20°C or -80°C. Keep samples on ice during processing.
pH Extreme acidic or basic conditions can lead to hydrolysis and other degradation.Maintain physiological pH in experiments. Use neutral buffers for extractions.
Light Exposure to UV light can cause photodegradation.Work under dim light. Store samples and standards in amber vials.
Oxygen Promotes the formation of oxidation byproducts.Handle samples under an inert atmosphere (argon or nitrogen). Use antioxidants like BHT in solvents.

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of this compound

This protocol provides a general framework for assessing the stability of this compound under different pH and temperature conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

  • Preparation of Test Solutions: Dilute the stock solution in a series of buffers with varying pH values (e.g., pH 4, 7, and 9).

  • Incubation: Aliquot the test solutions into amber vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each condition.

  • Sample Quenching and Extraction: Immediately quench any potential degradation by adding a cold organic solvent. Proceed with a validated lipid extraction method.

  • Analysis: Analyze the samples by a validated LC-MS or GC-MS method to quantify the remaining this compound.

  • Data Analysis: Plot the concentration of this compound over time for each condition to determine the degradation kinetics.

Protocol 2: General Protocol for Sterol Extraction from Cell Culture
  • Cell Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., deuterated this compound) to the cell pellet.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure, which typically involves a chloroform/methanol solvent system.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous phases.

  • Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with your analytical method.

Visualizations

Dihydro_FF_MAS_Metabolic_Pathway Lanosterol Lanosterol 24,25-Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->24,25-Dihydrolanosterol DHCR24 This compound This compound 24,25-Dihydrolanosterol->this compound CYP51A1 Dihydro T-MAS Dihydro T-MAS This compound->Dihydro T-MAS TM7SF2 Lathosterol Lathosterol Dihydro T-MAS->Lathosterol Multiple Steps 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7

Caption: Simplified Kandutsch-Russell pathway showing the position of this compound.

Troubleshooting_Workflow cluster_symptom Symptom cluster_diagnosis Initial Diagnosis cluster_investigation Further Investigation cluster_solution Solution Symptom Unexpected Analytical Result Check_Standard Is the analytical standard stable? Symptom->Check_Standard Check_Sample_Prep Is sample preparation protocol validated? Symptom->Check_Sample_Prep Check_Instrumentation Is the instrument performing correctly? Symptom->Check_Instrumentation Degradation Potential Degradation? Check_Standard->Degradation Check_Sample_Prep->Degradation Optimize_Analysis Optimize Analytical Method Check_Instrumentation->Optimize_Analysis Inhibition Potential Enzyme Inhibition? Side_Reaction Potential Side Reaction? Inhibition->Side_Reaction No Optimize_Experiment Optimize Experimental Conditions Inhibition->Optimize_Experiment Yes Degradation->Inhibition No Degradation->Optimize_Experiment Yes Side_Reaction->Optimize_Experiment Yes

Caption: A logical workflow for troubleshooting unexpected results in this compound analysis.

Experimental_Workflow Start Start Experiment Sample_Collection Sample Collection (Cell culture or in vivo) Start->Sample_Collection Internal_Standard Spike with Internal Standard Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Folch method) Internal_Standard->Lipid_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Lipid_Extraction->Analysis For LC-MS Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End Data_Processing->End

Caption: General experimental workflow for the analysis of this compound.

References

avoiding off-target effects of Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydro FF-MAS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological role?

A1: Dihydro follicular fluid meiosis-activating sterol (this compound), also known as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a sterol intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1][2] Its on-target effect is related to its role as a precursor in the synthesis of cholesterol. It is a derivative of 24,25-dihydrolanosterol.[2]

Q2: What are off-target effects and why should I be concerned about them when using this compound?

Q3: What are the potential, though not definitively proven, off-targets for a sterol-like molecule such as this compound?

A3: Due to its sterol structure, this compound could plausibly interact with other sterol-binding proteins or receptors. Potential off-target classes include:

  • Nuclear Receptors: Many nuclear receptors (e.g., LXRs, FXRs) are activated by sterol ligands and regulate gene expression related to lipid metabolism and inflammation.[4][5]

  • G Protein-Coupled Receptors (GPCRs): Some GPCRs are modulated by sterols. While the direct interaction of this compound with specific GPCRs is not well-documented, it remains a theoretical possibility.

  • Enzymes involved in steroidogenesis: Given its structural similarity to cholesterol precursors, this compound might interact with enzymes involved in the synthesis of steroid hormones.

Q4: How can I experimentally test for off-target effects of this compound in my model system?

A4: A multi-step approach is recommended:

  • Phenotypic Comparison: Use a structurally related but inactive analog of this compound as a negative control. If the inactive analog produces the same phenotype, it suggests an off-target effect.

  • Target Knockout/Knockdown: Use techniques like CRISPR/Cas9 or siRNA to eliminate the expression of the intended target (enzymes in the K-R pathway). If this compound still elicits the same cellular response in the absence of its target, it strongly points to an off-target mechanism.[6]

  • Broad-Panel Screening: Employ broad-binding assays against a panel of receptors and enzymes (e.g., nuclear receptor panel, GPCR panel, kinase panel) to identify potential off-target interactions.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to a suspected off-target protein within a cellular context.[3]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Cell Toxicity/Apoptosis Off-target binding leading to activation of cell death pathways.1. Perform a dose-response curve to determine the concentration range of the toxicity. 2. Use a negative control compound to see if the toxicity is specific to this compound's on-target activity. 3. Measure markers of apoptosis (e.g., caspase activation, annexin (B1180172) V staining) and oxidative stress.
Contradictory Results with Other Pathway Inhibitors This compound may be acting through an off-target pathway not affected by the other inhibitors.1. Validate the specificity of all inhibitors used. 2. Perform target knockout experiments to confirm the on-target dependency of the observed phenotype for each compound. 3. Consider the possibility of compensatory signaling pathway activation.[3]
High Variability in Experimental Replicates Inconsistent off-target engagement due to slight variations in experimental conditions (e.g., cell density, incubation time).1. Standardize all experimental parameters meticulously. 2. Optimize the concentration of this compound to the lowest effective dose to minimize off-target effects. 3. Ensure consistent cell health and passage number.
Phenotype Observed is Inconsistent with Known On-Target Pathway The observed effect is likely mediated by an off-target of this compound.1. Perform a literature review for the observed phenotype and its known regulatory pathways. 2. Use pathway-specific inhibitors or activators to probe the involvement of suspected off-target pathways. 3. Employ unbiased screening methods (e.g., chemical proteomics) to identify novel binding partners.

Quantitative Data Summary

The following tables provide a template for organizing quantitative data related to the on- and potential off-target effects of this compound. Note: The data presented here are hypothetical and for illustrative purposes only, as comprehensive off-target profiling data for this compound is not currently available in the public domain.

Table 1: Hypothetical Binding Affinities and Functional Potencies

Target Assay Type Parameter Value (nM) Reference
On-Target: CYP51A1 Enzyme InhibitionIC5050Hypothetical
Potential Off-Target: LXRα Radioligand BindingKi500Hypothetical
Potential Off-Target: FXR Reporter Gene AssayEC501200Hypothetical
Potential Off-Target: GPER Calcium Flux AssayEC50>10000Hypothetical

Table 2: Hypothetical Selectivity Profile

Target Class Number of Targets Tested Number of Hits (>50% inhibition at 10 µM)
Kinases4002
GPCRs1501
Nuclear Receptors485
Ion Channels1000

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to a target protein in intact cells.[3]

Methodology:

  • Cell Treatment: Culture cells to 80% confluency. Treat one group with this compound at the desired concentration and a control group with a vehicle.

  • Heating: After incubation, harvest the cells and resuspend them in a lysis buffer. Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Separation: Centrifuge the heated lysates to separate the soluble (un-denatured) protein fraction from the precipitated (denatured) protein.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Nuclear Receptor Activation Assay (Reporter Gene Assay)

Objective: To assess the potential of this compound to activate nuclear receptors.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid encoding the nuclear receptor of interest (e.g., LXRα) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.

  • Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or a known agonist for the receptor as a positive control.

  • Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the known on-target pathway of this compound and a hypothetical off-target pathway.

on_target_pathway cluster_KandutschRussell Kandutsch-Russell Pathway (On-Target) Lanosterol Lanosterol Dihydro_FF_MAS This compound Lanosterol->Dihydro_FF_MAS Multiple Steps (incl. CYP51A1) Zymostenol Zymostenol Dihydro_FF_MAS->Zymostenol Multiple Steps Cholesterol Cholesterol Zymostenol->Cholesterol DHCR24

Caption: On-target Kandutsch-Russell pathway of cholesterol biosynthesis.

off_target_pathway cluster_hypothetical_off_target Hypothetical Off-Target Pathway: Nuclear Receptor Activation Dihydro_FF_MAS This compound Nuclear_Receptor Nuclear Receptor (e.g., LXR, FXR) Dihydro_FF_MAS->Nuclear_Receptor Binding Heterodimer Heterodimerization Nuclear_Receptor->Heterodimer RXR RXR RXR->Heterodimer NRE Nuclear Response Element Heterodimer->NRE DNA Binding Gene_Expression Modulation of Gene Expression NRE->Gene_Expression Transcription

Caption: Hypothetical off-target signaling via nuclear receptor activation.

References

Technical Support Center: Improving the In Vitro Efficacy of Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydro FF-MAS. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficacy of your studies.

Disclaimer

Direct experimental data on the specific EC50/IC50 values and signaling pathways of this compound is limited in publicly available literature. The information provided below is based on studies of the closely related molecule, Follicular Fluid Meiosis-Activating Sterol (FF-MAS), and general principles of working with hydrophobic compounds in vitro. Researchers are advised to use this information as a guide and to perform their own optimization experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered during in vitro experiments with this compound.

Issue 1: Low Bioavailability or Precipitation of this compound in Cell Culture Media

  • Question: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. How can I improve its solubility and bioavailability?

  • Answer: This is a common challenge with hydrophobic compounds like sterols. Here’s a systematic approach to troubleshoot this issue:

    • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity. However, for highly insoluble compounds, a slightly higher but still non-toxic concentration may be necessary. Always include a vehicle control with the same DMSO concentration in your experiments.

    • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your this compound stock solution in pre-warmed (37°C) cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.

    • Use of Carrier Proteins: The presence of serum in the culture medium can aid in the solubilization of hydrophobic compounds through binding to proteins like albumin. If using serum-free media, consider adding purified bovine serum albumin (BSA) to enhance solubility.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Consider preparing a this compound-cyclodextrin complex before adding it to your culture medium.

Issue 2: High Variability in Experimental Results

  • Question: I am observing significant well-to-well or experiment-to-experiment variability in my results. What could be the cause?

  • Answer: High variability can stem from inconsistent compound solubility and delivery to the cells.

    • Ensure Complete Dissolution: Before each experiment, visually inspect your stock solution and final dilutions for any signs of precipitation. Gentle warming (to 37°C) and vortexing can help ensure homogeneity.

    • Consistent Pipetting Technique: When adding the this compound solution to your culture plates, ensure proper mixing in each well to achieve a uniform concentration.

    • Cell Seeding Density: Ensure that cells are seeded evenly and are at a consistent confluency at the time of treatment.

Issue 3: Unexpected or No Cellular Response

  • Question: I am not observing the expected biological effect of this compound in my assay. What should I check?

  • Answer: This could be due to a variety of factors, from compound stability to the specific biology of your cell model.

    • Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly (typically at -20°C in a desiccated environment) to prevent degradation.

    • Cellular Uptake: The cellular uptake of hydrophobic compounds can be slow. Consider increasing the incubation time to allow for sufficient compound accumulation within the cells.

    • Receptor/Target Expression: Verify that your chosen cell line expresses the necessary receptors and downstream signaling components to respond to this compound. Based on studies with FF-MAS, this may involve components of the Hedgehog and MAPK signaling pathways.

    • Dose-Response Range: You may need to test a wider range of concentrations to find the optimal effective dose for your specific cell type and assay.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for this compound?

  • Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound and other sterols for in vitro studies. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.

2. What is a typical working concentration for this compound in cell culture?

  • While specific data for this compound is scarce, studies with the related compound FF-MAS have used concentrations in the range of 0.1 to 20 µM.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

3. How should I prepare my this compound working solutions?

  • It is best to prepare fresh dilutions from your DMSO stock solution for each experiment. Dilute the stock in pre-warmed cell culture medium and mix thoroughly before adding to the cells. Avoid storing diluted aqueous solutions of this compound, as it may precipitate over time.

4. Can I use serum-free medium for my experiments with this compound?

  • While possible, it may be more challenging due to the reduced solubility of this compound in the absence of serum proteins. If you must use serum-free medium, consider the addition of a carrier protein like BSA or using a cyclodextrin-based formulation to improve solubility.

5. What are the known signaling pathways for this compound?

  • Direct signaling pathways for this compound have not been fully elucidated. However, the closely related sterol, FF-MAS, has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Hedgehog signaling pathways in the context of oocyte maturation and granulosa cell function.[3][4] It is plausible that this compound may act through similar pathways.

Quantitative Data Summary

Compound Assay Cell/System Type Concentration Observed Effect Reference
FF-MASOocyte MaturationHuman Oocytes20 µMIncreased nuclear maturation to metaphase-II stage.[2]
FF-MAS Analogue (ZK255933)Oocyte MaturationMouse Oocytes0.1 - 1 µMIncreased progression to metaphase-II and preimplantation development.[1]
FF-MASGranulosa Cell ProliferationHuman Granulosa CellsNot specifiedIncreased expression of Hedgehog pathway components (SMO, Gli1) and cell proliferation.[3]
FF-MASMAPK Pathway ActivationPorcine OocytesNot specifiedEndogenous accumulation of FF-MAS was associated with the activation of the MAPK signaling pathway.[4]

Experimental Protocols

Protocol 1: In Vitro Oocyte Maturation Assay

This protocol is adapted from studies on FF-MAS and can be used to assess the effect of this compound on oocyte maturation.[1][2]

  • Oocyte Collection: Isolate cumulus-oocyte complexes (COCs) from the antral follicles of the desired species (e.g., mouse, porcine, bovine) into a suitable collection medium.

  • Preparation of Maturation Medium: Prepare an in vitro maturation (IVM) medium appropriate for the species.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in pre-warmed IVM medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20 µM). Include a vehicle control (IVM medium with the highest concentration of DMSO used).

  • Oocyte Culture: Wash the collected COCs several times in fresh IVM medium. Place groups of COCs into droplets or wells containing the prepared maturation media with different concentrations of this compound or the vehicle control.

  • Incubation: Culture the oocytes in a humidified incubator with 5% CO2 at the appropriate temperature (e.g., 37-38.5°C) for a duration suitable for the species (e.g., 18-24 hours for mouse, 42-44 hours for porcine/bovine).

  • Assessment of Maturation: Following incubation, denude the oocytes from their cumulus cells by gentle pipetting in the presence of hyaluronidase. Assess the nuclear maturation stage under a microscope, scoring for germinal vesicle (GV) stage, germinal vesicle breakdown (GVBD), and extrusion of the first polar body (Metaphase II).

  • Data Analysis: Calculate the percentage of oocytes reaching each maturation stage for each treatment group.

Protocol 2: Granulosa Cell Proliferation Assay (MTT Assay)

This protocol can be used to evaluate the effect of this compound on the proliferation of granulosa cells.

  • Cell Seeding: Seed granulosa cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in complete culture medium and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce the influence of growth factors in the serum, you may replace the complete medium with a low-serum or serum-free medium for 12-24 hours before treatment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium as described in Protocol 1. Remove the medium from the cells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to each well.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound in Granulosa Cells

Based on evidence from the related sterol FF-MAS, this compound may promote granulosa cell proliferation and function through the Hedgehog and MAPK signaling pathways.

Dihydro_FF_MAS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dihydro_FF_MAS This compound PTCH1 Patched-1 (PTCH1) Dihydro_FF_MAS->PTCH1 Binds and inhibits RAF RAF Dihydro_FF_MAS->RAF Activates SMO Smoothened (SMO) PTCH1->SMO Inhibition relieved SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits SUFU-GLI complex GLI GLI Transcription Factors SUFU->GLI GLI_active Active GLI GLI->GLI_active Activation and Translocation MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->GLI_active Potentiates Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2) GLI_active->Target_Genes Promotes Transcription Proliferation Proliferation Target_Genes->Proliferation Cell Proliferation & Survival

Caption: Proposed signaling of this compound via Hedgehog and MAPK pathways.

Experimental Workflow for Investigating this compound Efficacy

The following workflow outlines a general approach for studying the in vitro effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock in DMSO Dilution Prepare Working Dilutions in Culture Medium Prep_Stock->Dilution Prep_Cells Seed Cells (e.g., Granulosa Cells, Oocytes) Treatment Treat Cells with this compound (Dose-Response and Time-Course) Prep_Cells->Treatment Dilution->Treatment Viability Cell Viability/Proliferation (e.g., MTT, BrdU) Treatment->Viability Signaling Signaling Pathway Analysis (e.g., Western Blot for p-ERK, qRT-PCR for GLI1) Treatment->Signaling Functional Functional Assays (e.g., Oocyte Maturation, Hormone Production) Treatment->Functional Data Quantify Results and Determine EC50/IC50 Viability->Data Signaling->Data Functional->Data

Caption: General experimental workflow for in vitro studies of this compound.

References

Technical Support Center: Dihydro FF-MAS In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydro FF-MAS in vivo research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during animal studies with this lipophilic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic derivative of Follicular-Fluid Meiosis-Activating Sterol (FF-MAS), a naturally occurring lanosterol-type sterol. Its primary molecular target is Lanosterol 14α-demethylase (CYP51A1), a critical cytochrome P450 enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound disrupts the production of cholesterol, which is essential for cell membrane integrity and proliferation, making it a target of interest for cancer therapy.

Q2: What are the main challenges in conducting in vivo studies with this compound?

The principal challenge stems from its chemical nature. This compound is a highly lipophilic (fat-soluble) molecule with poor aqueous solubility.[1][2] This characteristic leads to several downstream difficulties in in vivo settings:

  • Poor Oral Bioavailability: The compound does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, leading to limited absorption and low, variable plasma concentrations.[1]

  • Formulation Instability: Simple aqueous suspensions are often inadequate, leading to drug precipitation, inconsistent dosing, and poor study reproducibility.

  • Complex Pharmacokinetics: The high lipophilicity can lead to rapid clearance by the liver (first-pass metabolism) and distribution into fatty tissues, complicating dose-response relationships.

Q3: Are there established links between this compound (or FF-MAS) and anticancer activity?

Yes, the target of this compound, the enzyme CYP51A1, is a subject of interest in oncology. Disrupting the cholesterol biosynthesis pathway can inhibit the rapid proliferation of cancer cells. While specific in vivo efficacy data for this compound is limited in publicly available literature, related sterol derivatives and other CYP51A1 inhibitors have shown promise.[3] For instance, a study on a similarly named compound, Mito-FF, demonstrated significant inhibition of tumor growth in a pancreatic cancer xenograft model.[4]

Troubleshooting Guide: Formulation & Administration

This guide addresses the most common issues researchers face when working with this compound in vivo.

Issue 1: Low and Variable Bioavailability After Oral Administration
  • Problem: You observe very low or inconsistent plasma concentrations of this compound after oral gavage in your animal model (e.g., mice or rats).

  • Root Cause Analysis: This is the classic challenge for lipophilic drugs. The compound is likely not dissolving sufficiently in the GI tract to be absorbed across the intestinal wall. Simple suspensions in vehicles like saline or carboxymethylcellulose (CMC) are often ineffective.

  • Solutions: The most effective solution is to use a lipid-based formulation strategy to enhance solubility and absorption.[1][5] Self-Emulsifying Drug Delivery Systems (SEDDS) are a primary choice.

    • What is a SEDDS? A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like the fluid in the GI tract. This microemulsion keeps the drug solubilized in tiny droplets, increasing the surface area for absorption.[1][2][6]

    • How to Develop a SEDDS:

      • Excipient Screening: Screen various oils (e.g., Capryol 90, oleic acid), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., PEG 400, Transcutol-P) for their ability to dissolve this compound.

      • Construct Phase Diagrams: Create pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form a stable microemulsion.

      • Characterize the Formulation: The final formulation should be characterized for droplet size (typically <200 nm), self-emulsification time, and drug loading capacity.

Illustrative Pharmacokinetic Data for Lipophilic Drugs Using SEDDS

The following table summarizes representative pharmacokinetic data from studies that successfully used SEDDS to improve the bioavailability of other poorly soluble drugs. This illustrates the potential improvement over conventional formulations.

DrugAnimal ModelFormulation TypeKey Pharmacokinetic FindingReference
Fenofibrate (B1672516)Beagle DogsSMEDDS3.7-fold increase in bioavailability compared to a tablet.[1]
NevirapineAnimal ModelSEDDS (Medium Chain)2.69-fold higher bioavailability than the marketed suspension.[2]
TocotrienolsRatsSolid-SEDDS (s-SEDDS)3.4 to 3.8-fold higher oral bioavailability than an oily prep.[5]
Issue 2: Inconsistent Efficacy in Xenograft Tumor Models
  • Problem: You observe high variability in tumor growth inhibition between animals within the same treatment group.

  • Root Cause Analysis: This is often a direct consequence of the formulation and bioavailability issues described above. If the drug isn't being absorbed consistently, different animals will have different levels of drug exposure, leading to varied therapeutic outcomes.

  • Solutions:

    • Optimize the Formulation: Implement a robust formulation strategy like SEDDS to ensure consistent drug delivery and absorption.

    • Consider Alternative Administration Routes: If oral delivery remains problematic, consider intraperitoneal (IP) injection. While less clinically relevant for some applications, IP administration bypasses the GI tract and first-pass metabolism, providing more consistent systemic exposure for preclinical efficacy studies.

    • Dose Escalation Study: Perform a dose-escalation study with your optimized formulation to determine a dose that provides consistent and effective plasma concentrations.

Illustrative In Vivo Efficacy Data

This table presents data from a study on "Mito-FF" in a pancreatic cancer xenograft model, demonstrating the type of efficacy that can be achieved.

CompoundAnimal ModelTumor ModelDosing RegimenKey Efficacy FindingReference
Mito-FFBALB/c Nude MicePancreatic XenograftTail Vein InjectionSignificant reduction in tumor volume starting from day 25.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound SEDDS Formulation

This protocol is a representative example based on common practices for formulating lipophilic drugs.

Materials:

  • This compound

  • Oil: Capryol 90 (Caprylic/Capric Mono- and Diglycerides)

  • Surfactant: Tween 80 (Polysorbate 80)

  • Co-solvent: PEG 400 (Polyethylene glycol 400)

  • Vortex mixer, magnetic stirrer, and analytical balance.

Methodology:

  • Solubility Determination: Determine the saturation solubility of this compound in individual excipients (Capryol 90, Tween 80, PEG 400) to select the best components.

  • Formulation Preparation:

    • Based on solubility and ternary phase diagrams, prepare the SEDDS vehicle. A common starting ratio is 40% Oil, 40% Surfactant, and 20% Co-solvent (w/w/w).

    • Weigh the required amounts of Capryol 90, Tween 80, and PEG 400 into a glass vial.

    • Mix thoroughly using a vortex mixer until a clear, homogenous liquid is formed.

  • Drug Loading:

    • Calculate the amount of this compound needed for the desired final concentration (e.g., 50 mg/mL).

    • Add the this compound powder to the pre-formed SEDDS vehicle.

    • Gently heat (to ~40°C) and stir with a magnetic stirrer until the drug is completely dissolved. The final formulation should be a clear, yellowish, oily liquid.

  • Characterization:

    • Self-Emulsification Test: Add 1 mL of the this compound SEDDS to 250 mL of distilled water in a beaker with gentle stirring. The formulation should rapidly form a clear or slightly bluish-white microemulsion.

    • Droplet Size Analysis: Determine the mean droplet size of the resulting microemulsion using a particle size analyzer (e.g., Malvern Zetasizer). The target is typically below 200 nm for optimal absorption.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol outlines a typical study to evaluate the anticancer effects of a formulated compound.

Model:

  • Female athymic nude mice (6-8 weeks old).

  • Human breast cancer cell line (e.g., MDA-MB-231).

Methodology:

  • Tumor Cell Implantation:

    • Subcutaneously inject ~5 x 10⁶ MDA-MB-231 cells suspended in 0.1 mL of serum-free medium mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow. Monitor tumor volume twice weekly using caliper measurements (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of ~100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

      • Group 1: Vehicle Control (SEDDS formulation without the drug)

      • Group 2: this compound (e.g., 50 mg/kg, formulated in SEDDS)

      • Group 3: Positive Control (e.g., a standard-of-care chemotherapy agent)

  • Drug Administration:

    • Administer the designated treatment to each group daily via oral gavage for 21 consecutive days.

    • Monitor the body weight of the mice twice weekly as an indicator of general toxicity.

  • Endpoint Analysis:

    • At the end of the treatment period, sacrifice the mice.

    • Excise the tumors, weigh them, and calculate the tumor growth inhibition (TGI) for each group.

    • Optionally, tumor tissue can be processed for histopathology (H&E staining) or biomarker analysis (e.g., Western blot for apoptosis markers like cleaved PARP).[4]

Visualizations: Pathways and Workflows

Signaling Pathway: this compound Mechanism of Action

This diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by this compound.

Dihydro_FF_MAS_Pathway cluster_inhibition Point of Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase FF_MAS FF-MAS Lanosterol->FF_MAS CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Cholesterol Cholesterol FF_MAS->Cholesterol Multiple Steps DihydroFFMAS This compound DihydroFFMAS->CYP51A1 Experimental_Workflow Start Start: Poorly Soluble Compound (this compound) Formulation 1. Formulation Development (e.g., SEDDS) Start->Formulation Characterization 2. In Vitro Characterization (Droplet Size, Stability) Formulation->Characterization PK_Study 3. Pharmacokinetic (PK) Study (Optional but Recommended) Characterization->PK_Study Efficacy_Study 4. In Vivo Efficacy Study (Xenograft Model) Characterization->Efficacy_Study If PK study is skipped PK_Study->Efficacy_Study Inform Dose Selection Data_Analysis 5. Endpoint Data Analysis (Tumor Growth, Toxicity) Efficacy_Study->Data_Analysis Conclusion Conclusion: Assess Therapeutic Potential Data_Analysis->Conclusion

References

Technical Support Center: Dihydro FF-MAS Stability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of Dihydro FF-MAS (4,4-dimethyl-cholest-8(9), 14-dien-3β-ol) in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate, reproducible, and meaningful results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties? this compound, or 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol, is a sterol that acts as an intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1][2] It is a derivative of 24,25-dihydrolanosterol and has been shown to play a role in initiating meiosis in cultured mouse oocytes.[1] It is a hydrophobic molecule, typically supplied as a powder, and should be stored at -20°C.[1]

Key Properties:

  • Molecular Formula: C₂₉H₄₈O

  • Molecular Weight: 412.69 g/mol

  • Form: Powder[1]

  • Storage Temperature: -20°C[1]

Q2: Why is the stability of this compound in culture media a critical factor in my experiments? The stability of a test compound is crucial for the correct interpretation of its biological effects.[3] If this compound degrades during an experiment, its effective concentration will decrease, which can lead to an underestimation of its potency and efficacy.[3] Inconsistent results in bioassays are often a sign of compound instability.[4] Therefore, stability studies are essential to establish a reliable concentration-response relationship and ensure the reproducibility of your findings.[3]

Q3: What are the primary factors that can affect the stability of this compound in culture media? Several factors can influence the stability of a small molecule like this compound in a complex aqueous environment like cell culture media:

  • pH: The typical pH of culture media (7.2-7.4) can promote pH-dependent degradation pathways like hydrolysis.[3]

  • Temperature: Standard incubation temperatures of 37°C can accelerate the rate of chemical degradation.[3][5]

  • Media Components: Amino acids (e.g., cysteine), vitamins, and metal ions present in the media can interact with and degrade the compound.[3][6][7]

  • Enzymatic Degradation: If the medium is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[3][5] Cells themselves can also contribute to metabolic degradation.[8]

  • Light and Oxygen: Exposure to light can cause photodegradation, while dissolved oxygen can lead to oxidative degradation.[3][5][9]

  • Adsorption: As a hydrophobic molecule, this compound may adsorb to the surface of plasticware like culture plates and pipette tips, reducing its effective concentration in the media.[8]

Q4: I'm observing precipitation when adding this compound to my media. What should I do? Precipitation is a common issue with hydrophobic compounds.[3] Here are several troubleshooting steps:

  • Check Solubility Limit: You may be exceeding the compound's solubility in the aqueous medium. Try using a lower final concentration.[8]

  • Use Pre-warmed Media: Adding the compound stock to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[3]

  • Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution in pre-warmed media.[8] Adding the stock solution dropwise while gently vortexing can also improve dispersion and prevent precipitation.[5]

  • Control Solvent Concentration: If using a DMSO stock, ensure the final concentration in the media is low (typically <0.5%, with <0.1% being ideal) to avoid both cell toxicity and precipitation.[5][8]

Q5: How does serum in the culture medium affect this compound stability? Serum contains a complex mixture of proteins and enzymes that can impact stability. Enzymes like esterases and proteases can enzymatically degrade this compound.[3][5] Additionally, components like serum albumin can bind to hydrophobic molecules, which may either increase stability by preventing degradation or decrease the bioavailable concentration.[10] It is advisable to perform stability studies in both the presence and absence of serum to assess its specific impact.[5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to this compound stability.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or Non-Reproducible Results 1. Chemical degradation of the compound.[4][9] 2. Precipitation due to poor solubility.[8] 3. Adsorption to plasticware.[8]1. Perform a time-course stability study using HPLC or LC-MS/MS to determine the compound's half-life in your specific media.[3] 2. Visually inspect for precipitate. Lower the final concentration or optimize the dilution method.[3][8] 3. Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to plasticware.[3]
Loss of Biological Activity Over Time 1. Degradation in the aqueous, buffered environment of the media.[8] 2. Metabolism by cells into an inactive form.[8]1. Assess stability in cell-free media over the full duration of your experiment.[8] 2. Incubate the compound with cells and analyze both the media and cell lysate for the parent compound and potential metabolites.[3]
Visible Precipitate in Media 1. The final concentration exceeds the compound's aqueous solubility.[3][8] 2. Improper dilution technique.1. Decrease the final working concentration.[8] 2. Prepare fresh stock solutions. Use pre-warmed media and consider a stepwise serial dilution approach.[3]
High Variability Between Replicates 1. Incomplete solubilization of the stock solution. 2. Inaccurate pipetting. 3. Non-uniform precipitation across wells.1. Visually inspect the stock solution for any precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.[3] 2. Use calibrated pipettes.[3]

Data Presentation

The following table shows hypothetical stability data for this compound to illustrate how results from a stability experiment can be presented.

Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (Hours)% Remaining (Mean ± SD, n=3)
0100%
295.4% ± 2.1%
488.1% ± 3.5%
876.8% ± 4.0%
1265.2% ± 3.8%
2441.5% ± 5.2%
Data is for illustrative purposes and based on typical degradation kinetics.[3]

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC or LC-MS/MS.[3]

Objective: To quantify the degradation rate and calculate the half-life of this compound under specific cell culture conditions (e.g., in DMEM + 10% FBS at 37°C).

Materials:

  • This compound powder

  • High-purity DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640), with or without serum

  • Sterile, low-protein-binding microcentrifuge tubes or multi-well plates

  • Calibrated pipettes

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) or methanol (B129727) (ice-cold)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in high-purity DMSO. Ensure the compound is fully dissolved.[3]

  • Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the stock solution into the medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.[3][5]

  • Time Zero (T=0) Sample: Immediately after spiking, transfer an aliquot (e.g., 100 µL) to a sterile microcentrifuge tube. This serves as the T=0 time point.[3]

  • Incubation: Incubate the remaining spiked media in a 37°C incubator.

  • Time Course Sampling: At designated time points (e.g., 1, 2, 4, 8, 12, 24 hours), remove aliquots of the incubated medium and transfer them to new tubes.[9]

  • Sample Quenching & Processing: To stop degradation and precipitate proteins, add a threefold excess of an ice-cold organic solvent (e.g., 300 µL of acetonitrile for a 100 µL sample). Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g for 10 minutes) to pellet the precipitated proteins.[3]

  • Analysis: Carefully transfer the supernatant to an analysis vial. Analyze the concentration of the parent this compound in each sample using a validated HPLC or LC-MS/MS method.[3]

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0. Plot the percent remaining versus time to determine the degradation rate and half-life.[3][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) spike_media 2. Spike Pre-warmed Media (to final concentration) prep_stock->spike_media t0_sample 3. Collect T=0 Sample cluster_exp cluster_exp incubation 4. Incubate at 37°C t0_sample->incubation time_points 5. Collect Samples at Time Points (T=x) incubation->time_points quench 6. Quench & Precipitate Proteins (e.g., cold Acetonitrile) time_points->quench analyze 7. Analyze Supernatant (HPLC / LC-MS/MS) quench->analyze calculate 8. Calculate % Remaining & Half-life analyze->calculate

Caption: Workflow for assessing this compound stability in culture media.

stability_factors cluster_phys Physical Factors cluster_chem Chemical & Biological Factors center This compound Stability Temp Temperature (37°C) center->Temp Light Light Exposure center->Light pH pH (7.2-7.4) center->pH Oxygen Dissolved Oxygen center->Oxygen Media Media Components (Vitamins, Ions) center->Media Serum Serum Enzymes center->Serum Cells Cellular Metabolism center->Cells Adsorption Adsorption to Plastic center->Adsorption kr_pathway Lanosterol Lanosterol Intermediates1 ... Lanosterol->Intermediates1 DFM This compound Intermediates1->DFM Intermediates2 ... DFM->Intermediates2 Cholesterol Cholesterol Intermediates2->Cholesterol

References

how to prevent Dihydro FF-MAS precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Dihydro FF-MAS (4,4-dimethyl-cholest-8(9),14-dien-3β-ol) in experimental solutions. The following sections offer a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound, a hydrophobic sterol, can significantly impact experimental outcomes. This guide provides a systematic approach to identify and resolve common causes of precipitation.

Immediate Actions if Precipitation is Observed:

  • Stop the experiment: Do not proceed with precipitated material as the effective concentration will be unknown.

  • Attempt to redissolve: Gentle warming (to 37°C) and sonication can sometimes bring the compound back into solution. However, be cautious about potential degradation with excessive heat.

  • If redissolving fails: Prepare a fresh solution following the guidelines below.

Logical Workflow for Troubleshooting

start Precipitation Observed stock_check Is the stock solution clear? start->stock_check working_sol_check Did precipitation occur after dilution into aqueous buffer? stock_check->working_sol_check Yes stock_issue Issue: Stock solution has precipitated. stock_check->stock_issue No storage_check How was the solution stored? working_sol_check->storage_check No dilution_issue Issue: Poor solubility in aqueous media. working_sol_check->dilution_issue Yes concentration_check Is the final concentration too high? storage_check->concentration_check Properly storage_issue Issue: Improper storage conditions. storage_check->storage_issue Improperly concentration_issue Issue: Concentration exceeds solubility limit. concentration_check->concentration_issue stock_solution Solution: - Prepare fresh stock in an appropriate organic solvent (e.g., Ethanol, DMSO). - Ensure complete dissolution (sonication may help). - Filter-sterilize if necessary. stock_issue->stock_solution dilution_solution Solution: - Pre-warm the aqueous buffer. - Add the stock solution dropwise while vortexing. - Avoid adding aqueous buffer to the stock solution. - Consider using a carrier protein like BSA. dilution_issue->dilution_solution storage_solution Solution: - Store stock solutions at -20°C or -80°C. - Aliquot to avoid freeze-thaw cycles. - Protect from light. storage_issue->storage_solution concentration_solution Solution: - Perform a solubility test to determine the maximum working concentration in your specific medium. - Lower the final experimental concentration. concentration_issue->concentration_solution Kandutsch_Russell_Pathway Lanosterol Lanosterol DihydroLanosterol 24,25-Dihydrolanosterol Lanosterol->DihydroLanosterol DHCR24 Dihydro_FF_MAS This compound DihydroLanosterol->Dihydro_FF_MAS CYP51A1 Intermediate1 Further Intermediates Dihydro_FF_MAS->Intermediate1 TM7SF2 Lathosterol Lathosterol Intermediate1->Lathosterol Multiple Steps Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol SC5D Cholesterol Cholesterol Dehydrocholesterol->Cholesterol DHCR7 Potential_Signaling Dihydro_FF_MAS This compound LXR_alpha LXRα Dihydro_FF_MAS->LXR_alpha Potential Activation Gene_Expression Modulation of Gene Expression LXR_alpha->Gene_Expression Lipid_Homeostasis Lipid Homeostasis Gene_Expression->Lipid_Homeostasis

Technical Support Center: Optimizing Detection of Dihydro FF-MAS Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the detection and quantification of Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: Dihydro follicular fluid meiosis-activating sterol (this compound), chemically known as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a sterol intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] The K-R pathway is one of the two main routes for converting lanosterol (B1674476) to cholesterol in mammalian cells.[2] Recent studies suggest that a "modified" Kandutsch-Russell (MK-R) pathway or a hybrid of the Bloch and K-R pathways is more common in many cell types.[2] this compound and its metabolites are crucial for understanding the complexities of sterol metabolism and may have physiological roles, for instance, in triggering the initiation of meiosis in oocytes in vitro.[1]

Q2: What are the primary analytical methods for detecting this compound metabolites?

A2: The primary methods for the detection and quantification of this compound and its metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] LC-MS/MS is often preferred due to its high sensitivity and specificity, and it typically does not require the derivatization step that is necessary for GC-MS analysis of sterols.

Q3: Why is derivatization required for GC-MS analysis of sterols like this compound?

A3: Derivatization, most commonly silylation, is necessary to increase the volatility and thermal stability of sterols for GC-MS analysis. This process replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the molecule more suitable for gas chromatography.

Q4: What are the main challenges in the analysis of this compound and its metabolites?

A4: The main challenges include:

  • Low abundance: These metabolites are often present in very low concentrations in biological matrices.

  • Structural similarity: Many sterols are structural isomers with very similar physicochemical properties, making their chromatographic separation difficult.

  • Matrix effects: Components of the biological matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of the target analytes in LC-MS/MS, leading to ion suppression or enhancement and affecting quantification.

  • Sample stability: Sterols can be susceptible to degradation through oxidation, so proper sample handling and storage are critical.[3]

Q5: How can I improve the accuracy of quantification for this compound metabolites?

A5: The use of a stable isotope-labeled internal standard is crucial for accurate quantification. A deuterated analog of the analyte, such as this compound-d6, is ideal as it co-elutes with the analyte and experiences similar matrix effects and extraction losses, allowing for reliable correction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound metabolites.

LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Inefficient Ionization: Sterols can have poor ionization efficiency. 2. Sample Degradation: Analyte may have degraded during sample preparation or storage.[3] 3. Suboptimal MS Parameters: Incorrect precursor/product ion transitions or collision energy. 4. LC Pump Issues: Loss of prime on one of the LC pumps, leading to no gradient and no elution.[4]1. Optimize ionization source (APCI may be more effective for nonpolar compounds like sterols).[5] 2. Prepare fresh samples and standards. Keep samples on ice during preparation and store at -80°C.[3] 3. Optimize MS parameters by infusing a standard of the analyte. 4. Manually purge the LC pumps to ensure proper solvent delivery.[4]
Peak Tailing 1. Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on C18 columns can interact with the hydroxyl group of the sterol.[6][7] 2. Column Overload: Injecting too high a concentration of the sample. 3. Mismatched Sample Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase.1. Lower the mobile phase pH (e.g., to 2.5-3.5 with formic acid) to suppress silanol ionization.[8] Use a high-purity, end-capped C18 column.[8] 2. Dilute the sample and reinject. 3. Dissolve the sample in the initial mobile phase.
Poor Peak Resolution/Co-elution 1. Isomeric Sterols: Many sterol metabolites are isomers with very similar retention times. 2. Suboptimal Chromatography: Gradient, flow rate, or column choice may not be optimal.1. Use a high-resolution column with a smaller particle size (e.g., sub-2 µm).[5] Optimize the chromatographic gradient, potentially using a shallower gradient. 2. Experiment with different C18 columns from various manufacturers as they have different selectivities.
Inconsistent Results/Poor Reproducibility 1. Matrix Effects: Ion suppression or enhancement varying between samples. 2. Sample Preparation Variability: Inconsistent extraction efficiency. 3. Analyte Instability: Degradation of the analyte in prepared samples over time.1. Use a stable isotope-labeled internal standard. Perform a matrix effect study by comparing the response in neat solution versus a post-extraction spiked matrix sample.[5] 2. Ensure consistent and precise execution of the sample preparation protocol. Use an automated liquid handler if available. 3. Keep the autosampler at a low temperature (e.g., 4°C). Analyze samples in a timely manner after preparation.
GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Intensity 1. Incomplete Derivatization: The silylation reaction did not go to completion. 2. Injector Issues: Active sites in the injector liner can cause analyte degradation. 3. Column Bleed: High background noise from the column stationary phase.1. Ensure the derivatization reagent is fresh. Optimize reaction time and temperature (e.g., 60°C for 1 hour). 2. Use a deactivated injector liner. Regularly clean or replace the liner. 3. Condition the column according to the manufacturer's instructions.
Ghost Peaks 1. Carryover: Residual sample from a previous injection. 2. Contamination: Contamination in the syringe, solvent, or gas lines.1. Implement a thorough wash step between injections. 2. Run a blank solvent injection to identify the source of contamination. Clean the syringe and replace solvents and gas filters if necessary.

Data Presentation: Quantitative Analysis of this compound Metabolites

Table 1: Template for LC-MS/MS Parameters for this compound and Potential Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Expected Retention Time (min) on C18 Column
This compound[M+H]⁺ or [M+H-H₂O]⁺To be determinedTo be determinedTo be determined
This compound Metabolite 1[M+H]⁺ or [M+H-H₂O]⁺To be determinedTo be determinedTo be determined
This compound Metabolite 2[M+H]⁺ or [M+H-H₂O]⁺To be determinedTo be determinedTo be determined
Deuterated Internal Standard[M+H]⁺ or [M+H-H₂O]⁺To be determinedTo be determinedTo be determined

Note: The user must determine the optimal precursor and product ions, as well as the collision energy for each analyte through direct infusion and product ion scans on their specific mass spectrometer.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a general method for the extraction of sterols from plasma or cell culture.

  • Sample Preparation: To 100 µL of plasma or cell lysate, add a known amount of a deuterated internal standard (e.g., this compound-d6).

  • Lipid Extraction (Modified Bligh-Dyer):

    • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol (B129727). Vortex thoroughly.

    • Add 125 µL of chloroform. Vortex.

    • Add 125 µL of water to induce phase separation. Vortex.

    • Centrifuge at 2000 x g for 10 minutes.

  • Collection: Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or isopropanol).

Protocol 2: LC-MS/MS Analysis of this compound Metabolites
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: Develop a suitable gradient from a low to high percentage of mobile phase B to separate the sterols of interest.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

    • Column Temperature: Maintain at a constant temperature, e.g., 40°C.

  • Mass Spectrometry:

    • Ionization Source: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Parameter Optimization: For each analyte and the internal standard, determine the optimal precursor ion, product ion(s), and collision energy by direct infusion of a standard solution.

    • Data Acquisition: Create an acquisition method with the optimized MRM transitions for each analyte.

Signaling Pathways and Workflows

Kandutsch-Russell Pathway and its Regulation by SREBP-2

This compound is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. This pathway is transcriptionally regulated, in part, by Sterol Regulatory Element-Binding Protein 2 (SREBP-2). When cellular sterol levels are low, SREBP-2 is activated and moves to the nucleus, where it upregulates the expression of genes involved in cholesterol synthesis, including enzymes of the Kandutsch-Russell pathway. One such enzyme is 3β-hydroxysterol Δ24-reductase (DHCR24), which is regulated by SREBP-2.[9][10]

Kandutsch_Russell_SREBP2 cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus cluster_KR_Pathway Kandutsch-Russell Pathway SREBP2_SCAP SREBP-2/SCAP Complex INSIG INSIG SREBP2_SCAP->INSIG High Sterols (Inhibition) S1P_S2P S1P/S2P Proteases SREBP2_SCAP->S1P_S2P Low Sterols nSREBP2 nSREBP-2 (Active) S1P_S2P->nSREBP2 Cleavage SRE Sterol Regulatory Element (SRE) nSREBP2->SRE Binds to Lanosterol Lanosterol SRE->Lanosterol Upregulates Synthesis Enzymes Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Dihydro_FF_MAS This compound Dihydrolanosterol->Dihydro_FF_MAS Demethylation Lathosterol Lathosterol Dihydro_FF_MAS->Lathosterol Multiple Steps Cholesterol Cholesterol Lathosterol->Cholesterol Multiple Steps Cholesterol->SREBP2_SCAP Feedback Inhibition

Regulation of the Kandutsch-Russell pathway by SREBP-2.

Experimental Workflow for this compound Metabolite Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound metabolites from a biological sample.

Experimental_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction Spike->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Results Data_Analysis->Results

Workflow for LC-MS/MS analysis of this compound metabolites.

References

Technical Support Center: Dihydro FF-MAS Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound, based on a plausible synthetic route from cholest-4-en-3-one.

Q1: My overall yield for the five-step synthesis is consistently below the expected range. How can I identify the problematic step?

A1: A low overall yield in a multi-step synthesis is a common challenge. To pinpoint the issue, it is crucial to analyze the yield and purity of the product at the completion of each step.

Recommended Workflow for Identifying Low-Yielding Steps:

G cluster_troubleshoot Troubleshooting Loop start Start Synthesis step1 Step 1: Hydrogenation of cholest-4-en-3-one start->step1 analyze1 Analyze Yield & Purity (TLC, LC-MS, NMR) step1->analyze1 step2 Step 2: Swern Oxidation analyze1->step2 If yield/purity is good troubleshoot1 Troubleshoot Step 1 analyze1->troubleshoot1 If yield/purity is low analyze2 Analyze Yield & Purity step2->analyze2 step3 Step 3: Wittig Reaction analyze2->step3 If yield/purity is good troubleshoot2 Troubleshoot Step 2 analyze2->troubleshoot2 If yield/purity is low analyze3 Analyze Yield & Purity step3->analyze3 step4 Step 4: Hydrolysis analyze3->step4 If yield/purity is good troubleshoot3 Troubleshoot Step 3 analyze3->troubleshoot3 If yield/purity is low analyze4 Analyze Yield & Purity step4->analyze4 end Final Product: This compound analyze4->end If yield/purity is good troubleshoot4 Troubleshoot Step 4 analyze4->troubleshoot4 If yield/purity is low troubleshoot1->step1 troubleshoot2->step2 troubleshoot3->step3 troubleshoot4->step4 LXR_Pathway Dihydro_FF_MAS This compound (Ligand) LXR LXRα Dihydro_FF_MAS->LXR activates Complex LXRα/RXR Heterodimer LXR->Complex heterodimerizes with RXR RXR RXR->Complex LXRE LXRE (on DNA) Complex->LXRE binds to Target_Genes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->Target_Genes promotes Response Increased Cholesterol Efflux & Lipid Metabolism Target_Genes->Response MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates to TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->TF activates Gene_Expression Gene Expression (Proliferation, Differentiation) TF->Gene_Expression

Dihydro FF-MAS Reagents: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Dihydro FF-MAS (4,4-dimethyl-cholest-8(9), 14-dien-3β-ol) reagents in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

Dihydro follicular fluid meiosis-activating sterol (this compound) is a sterol intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1][2] It is a derivative of 24,25-dihydrolanosterol and has been shown to play a role in triggering the initiation of meiosis in the oocytes of mice in vitro.[2]

Q2: What are the key properties of this compound powder?

The physicochemical properties of this compound are summarized in the table below. The reagent is typically supplied as a powder with high purity.[2]

PropertyValueReferences
Synonym 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol
CAS Number 19456-83-8[2]
Molecular Formula C₂₉H₄₈O[2]
Molecular Weight 412.69 g/mol [2]
Form Powder[2]
Assay Purity ≥99% (by TLC)[2]
Storage Temperature -20°C[2]

Q3: How should I properly store and handle this compound?

This compound powder should be stored at -20°C in its original vial.[2] It is shipped on dry ice to maintain its stability. For creating stock solutions, it is recommended to use a suitable organic solvent like ethanol (B145695).[1] Avoid multiple freeze-thaw cycles of stock solutions. For long-term storage, it is best to store the powder as received and prepare fresh solutions for experiments. Storing lipids in aqueous solutions is not recommended as they can degrade over time through hydrolysis.

Q4: What solvent should I use to prepare a this compound stock solution?

For cell culture experiments, a stock solution of this compound can be prepared in a suitable solvent such as ethanol.[1] When preparing the solution, ensure the powder is fully dissolved, using vortexing or sonication if necessary. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q5: Is this compound a "Mas receptor agonist"?

This is a point of common confusion due to the similar nomenclature. Dihydro FF-MAS (Meiosis-Activating Sterol) is an intermediate in cholesterol synthesis.[1] The Mas receptor is a G protein-coupled receptor that is part of the renin-angiotensin system (RAS) and is activated by angiotensin-(1-7).[3][4][5] There is no evidence in the current literature to suggest that this compound acts as an agonist for the Mas receptor. Their names are coincidental.

Troubleshooting Guide

Q1: I am not observing the expected biological effect in my cell-based assay. What are the possible causes?

Failure to observe a biological effect can stem from several factors. A logical approach to troubleshooting this issue is outlined below.

No_Effect_Troubleshooting start No Biological Effect Observed check_reagent Check Reagent Integrity start->check_reagent check_solubility Verify Solubility & Dosing start->check_solubility check_cells Assess Cell Health & Density start->check_cells check_protocol Review Experimental Protocol start->check_protocol sol_reagent Solution: - Use fresh stock solution. - Avoid freeze-thaw cycles. - Confirm proper storage (-20°C). check_reagent->sol_reagent Degraded? sol_solubility Solution: - Confirm full dissolution of powder. - Use recommended solvent (e.g., ethanol). - Verify final concentration in media. check_solubility->sol_solubility Issue? sol_cells Solution: - Check cell viability (e.g., Trypan blue). - Ensure appropriate cell density. - Test for mycoplasma contamination. check_cells->sol_cells Compromised? sol_protocol Solution: - Confirm incubation times. - Check vehicle control response. - Ensure endpoint assay is sensitive enough. check_protocol->sol_protocol Flaw?

Diagram 1: Troubleshooting workflow for lack of biological effect.

Q2: My quantitative analysis by LC-MS/MS shows high variability between replicates. How can I improve consistency?

High variability in mass spectrometry data often points to inconsistencies in sample preparation or analysis.

  • Inconsistent Sample Preparation : Ensure precise and repeatable lipid extraction for all samples. Use a validated protocol, such as a modified Bligh-Dyer method, and be consistent with volumes and incubation times.[1] The addition of an internal standard (e.g., d7-cholesterol) early in the extraction process is critical to correct for variability in extraction efficiency and instrument response.[1][6]

  • Cell Number Variation : Plate a consistent number of cells for each well and confirm cell density before treatment.[7] Normalizing your final data to protein concentration or cell count can help mitigate minor variations.

  • Instrument Performance : Check the stability of the mass spectrometer. Run system suitability tests and calibration checks regularly. Inconsistent spray in electrospray ionization can be a major source of variability.[8]

  • Internal Standard Issues : Ensure the internal standard is added accurately to every sample. Verify that it does not co-elute with the analyte or suffer from ion suppression.[6]

Q3: I am having difficulty dissolving the this compound powder.

This issue typically arises from using an inappropriate solvent or technique.

  • Solvent Choice : this compound is a sterol and is hydrophobic. It is poorly soluble in aqueous buffers. Use an appropriate organic solvent like ethanol or DMSO to create a concentrated stock solution first.[1]

  • Dissolution Technique : After adding the solvent, vortex the vial vigorously. Gentle warming or brief sonication in a water bath can aid dissolution.

  • Check for Precipitation : When adding the stock solution to your aqueous experimental medium (e.g., cell culture media), add it slowly while mixing to prevent the compound from precipitating out. The final solvent concentration should be kept to a minimum.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Analysis of this compound in Cultured Hepatocytes

This protocol outlines a method to trace the metabolism of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

  • Cell Culture : Plate primary hepatocytes or a relevant cell line (e.g., HepG2) on collagen-coated plates and culture in the appropriate medium until they reach the desired confluency.

  • Stock Solution Preparation : Prepare a 1-10 mM stock solution of this compound in ethanol.

  • Cell Treatment : Treat the cells with a final concentration of 1-10 µM this compound. Include a vehicle control (e.g., ethanol at the same final concentration). Incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Lipid Extraction :

    • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and add a chloroform:methanol mixture (e.g., 2:1 v/v) to extract total lipids.

    • Crucially, add a known amount of an internal standard (e.g., d7-cholesterol) to each sample for accurate quantification.[1]

    • Separate the organic and aqueous phases by centrifugation. Collect the lower organic phase containing the lipids.

  • Sample Preparation for LC-MS/MS :

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a suitable mobile phase (e.g., methanol/isopropanol 1:1, v/v).[9]

  • LC-MS/MS Analysis :

    • Use a reverse-phase C18 column for chromatographic separation of the sterols.[1]

    • Employ multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer to specifically detect and quantify this compound and its potential metabolites based on their unique precursor and product ion transitions.[1][10]

In_Vitro_Workflow A 1. Plate & Culture Cells (e.g., Hepatocytes) C 3. Treat Cells (Time Course) A->C B 2. Prepare this compound Stock Solution (in Ethanol) B->C D 4. Wash Cells (PBS) & Perform Lipid Extraction C->D F 5. Dry Lipid Extract (Nitrogen Stream) D->F E Add Internal Standard (e.g., d7-cholesterol) E->D G 6. Reconstitute in Mobile Phase F->G H 7. Analyze by LC-MS/MS (MRM Mode) G->H

Diagram 2: Experimental workflow for in vitro metabolic analysis.

Signaling Pathway Context

This compound is an intermediate in the Kandutsch-Russell pathway, one of the routes for converting lanosterol (B1674476) into cholesterol in mammalian cells.[1] This pathway is characterized by the early saturation of the sterol side chain.

KR_Pathway Lanosterol Lanosterol Intermediate1 ... Lanosterol->Intermediate1 Multiple Steps FF_MAS FF-MAS Intermediate1->FF_MAS Dihydro_FF_MAS This compound FF_MAS->Dihydro_FF_MAS Δ14-reductase Intermediate2 ... Dihydro_FF_MAS->Intermediate2 Δ8-Δ7 isomerase Lathosterol Lathosterol Intermediate2->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol Multiple Steps

Diagram 3: Simplified Kandutsch-Russell cholesterol synthesis pathway.

References

Technical Support Center: Minimizing Variability in Dihydro FF-MAS Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydro FF-MAS (4,4-dimethyl-5α-cholest-8,14-dien-3β-ol) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in their experimental workflows. This compound is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and is recognized for its role in inducing the resumption of meiosis in oocytes.[1] Achieving consistent and reproducible results is paramount for elucidating its precise biological functions.

This guide provides answers to frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to help you navigate the complexities of working with this sterol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound experiments, offering potential causes and actionable solutions to enhance experimental reproducibility.

Q1: I am observing high variability in my oocyte maturation assays (e.g., Germinal Vesicle Breakdown - GVBD rates). What are the common sources of this variability?

A1: High variability in oocyte maturation assays is a frequent challenge. Several factors can contribute to this, ranging from the biological source material to subtle inconsistencies in laboratory practice.

  • Oocyte Quality and Synchronization: The developmental competence of oocytes can vary significantly between donors and even within the same cohort. Factors such as the age of the animal, hormonal status, and the size of the follicles from which the oocytes are collected can all introduce variability. It is crucial to use oocytes from a synchronized population of donors where possible.

  • Culture Conditions: Minor fluctuations in temperature, pH, and gas concentrations (CO2 and O2) in the incubator can impact oocyte viability and maturation rates. Ensure your incubator is properly calibrated and maintained.

  • Reagent Preparation and Handling: Inconsistent preparation of media and supplements, including the final concentration of this compound, can lead to variable results. Always use calibrated pipettes and prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Analyst-to-Analyst Variation: Differences in oocyte handling, such as the force used during pipetting or the time taken to transfer oocytes, can introduce variability. Standardizing the protocol and ensuring all researchers are trained to the same level of proficiency is essential.[2]

Q2: How should I prepare and store my this compound stock solution to ensure its stability and activity?

A2: The stability of your this compound stock solution is critical for obtaining consistent results. Sterols can be prone to degradation if not handled and stored correctly.

  • Solvent Selection: this compound is a lipophilic molecule and should be dissolved in an appropriate organic solvent. Anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are commonly used.[1] For cell-based assays, it is crucial to determine the final solvent concentration that is non-toxic to your specific cell type (typically ≤ 0.1% for DMSO).[3][4]

  • Stock Solution Preparation: To prepare a 10 mM stock solution in ethanol, for example, dissolve 4.13 mg of this compound (Molecular Weight: 412.69 g/mol ) in 1 mL of anhydrous ethanol. Vortex thoroughly to ensure complete dissolution.

  • Storage Conditions: Protect the stock solution from light and air to prevent oxidation. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Based on the stability of related sterols like cholesterol, solutions in ethanol or DMSO should be stable for at least up to 2 months when stored at -20°C.[1]

Q3: My this compound treatment is not inducing oocyte maturation as expected. What could be the issue?

A3: A lack of response to this compound treatment can be due to several factors, from the compound itself to the experimental setup.

  • Compound Quality: Ensure the purity and integrity of your this compound. If possible, verify its identity and purity using analytical techniques such as mass spectrometry.

  • Suboptimal Concentration: It is essential to perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental system. The effective concentration can vary between species and even between different batches of oocytes.

  • Meiotic Arrest Conditions: In many in vitro maturation (IVM) systems, oocytes will spontaneously resume meiosis once removed from the follicular environment. To study the specific effect of this compound, it is often necessary to maintain meiotic arrest using inhibitors such as hypoxanthine (B114508) or phosphodiesterase (PDE) inhibitors (e.g., IBMX).[1] If the baseline spontaneous maturation rate is too high, the effect of this compound may be masked.

  • Timing of Assessment: The kinetics of oocyte maturation can vary. It is important to assess maturation at multiple time points to capture the peak response.

Q4: I am having trouble with the analytical quantification of this compound in my samples using LC-MS/MS. What are some common pitfalls?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying sterols, but it requires careful optimization to avoid common issues.

  • Sample Preparation: Inefficient extraction of the lipophilic this compound from your sample matrix can lead to low recovery and underestimation. A liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) is often effective.

  • Matrix Effects: Co-eluting substances from your sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (e.g., this compound-d6) is highly recommended to correct for these effects.

  • Chromatography: Poor chromatographic separation can result in co-elution with interfering compounds. Optimize your column and mobile phase to achieve good peak shape and resolution. A reverse-phase C18 column is a common choice for sterol analysis.

  • Instrument Calibration: Regular calibration of the mass spectrometer is crucial for accurate mass assignment and quantification.

Data Presentation

To aid in experimental design and troubleshooting, the following tables summarize key quantitative data related to this compound experiments.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

ParameterConditionRationale
Solvent Anhydrous Ethanol or DMSOGood solubility for lipophilic sterols.
Concentration 1-10 mMConvenient for preparing working dilutions.
Storage Temperature -20°C to -80°CMinimizes degradation.
Aliquoting Single-use vialsAvoids repeated freeze-thaw cycles.[1]
Light/Air Exposure Protect from light and airPrevents oxidation of the sterol.

Table 2: Common Sources of Variability in Oocyte In Vitro Maturation (IVM) Assays

Source of VariabilityPotential Impact on ResultsMitigation Strategy
Biological Variation (Donor-to-donor) High variance in maturation rates (can be >20% difference)Use oocytes from a large, pooled cohort of donors; stratify analysis by donor if pooling is not possible.
Oocyte Quality Variable response to maturation stimuliStandardize follicle size for oocyte collection; use morphological grading of oocytes.
Culture Environment (Temp, pH, Gas) Suboptimal maturation and oocyte healthRegular calibration and monitoring of incubators; use of buffered media.
Reagent Preparation Inaccurate final concentrations of treatmentsUse calibrated equipment; prepare fresh reagents; validate stock solutions.
Analyst Technique Mechanical stress on oocytes, inconsistent timingStandardize operating procedures (SOPs); comprehensive training of all personnel.[2]

Experimental Protocols

This section provides a detailed methodology for a key experiment involving this compound.

Protocol: In Vitro Oocyte Maturation Assay (Germinal Vesicle Breakdown - GVBD)

This protocol outlines a general procedure for assessing the ability of this compound to induce the resumption of meiosis in mammalian oocytes, using Germinal Vesicle Breakdown (GVBD) as the primary endpoint. This protocol is a template and may require optimization for specific species and laboratory conditions.

Materials:

  • Immature cumulus-oocyte complexes (COCs)

  • Oocyte collection medium (e.g., HEPES-buffered TCM-199 with supplements)

  • In vitro maturation (IVM) medium (e.g., TCM-199 with appropriate supplements like gonadotropins, serum, and antibiotics)

  • Meiotic inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX or hypoxanthine)

  • This compound stock solution (e.g., 10 mM in anhydrous ethanol)

  • Hyaluronidase (B3051955) solution

  • Phosphate-buffered saline (PBS)

  • Inverted microscope with differential interference contrast (DIC) optics

Procedure:

  • Oocyte Collection:

    • Aseptically collect ovaries from donors.

    • Aspirate immature COCs from antral follicles (e.g., 2-8 mm in diameter) into the oocyte collection medium.

    • Under a stereomicroscope, select COCs with a compact, multi-layered cumulus cell investment and a homogenous ooplasm.

  • Preparation of Maturation Plates:

    • Prepare the IVM medium. For studying the direct effect of this compound, a meiotic inhibitor (e.g., 100 µM IBMX) is often included to prevent spontaneous maturation.

    • Prepare serial dilutions of this compound in the IVM medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 µM). Include a vehicle control (IVM medium with the same final concentration of ethanol or DMSO as the highest this compound concentration) and a positive control (IVM medium without meiotic inhibitor to assess spontaneous maturation).

    • Aliquot the different treatment media into a 4-well or 96-well culture plate and cover with mineral oil. Equilibrate the plates in a humidified incubator at 38.5°C with 5% CO2 in air for at least 2 hours.

  • In Vitro Maturation:

    • Wash the selected COCs through several changes of collection medium.

    • Randomly allocate groups of COCs (e.g., 20-30 per treatment group) to the pre-equilibrated maturation media.

    • Culture the COCs for a defined period (e.g., 22-24 hours).

  • Assessment of Germinal Vesicle Breakdown (GVBD):

    • At the end of the culture period, transfer the COCs to a hyaluronidase solution to remove the cumulus cells.

    • Wash the denuded oocytes in PBS.

    • Mount the oocytes on a glass slide in a small drop of medium and cover with a coverslip.

    • Examine the oocytes under an inverted microscope at 200-400x magnification.

    • Score the oocytes as either:

      • Germinal Vesicle (GV) stage: An intact nuclear envelope is clearly visible.

      • Germinal Vesicle Breakdown (GVBD): The nuclear envelope is no longer visible. This marks the resumption of meiosis.

      • Metaphase II (MII): The first polar body has been extruded.

    • Calculate the percentage of GVBD for each treatment group: (Number of oocytes with GVBD / Total number of oocytes) x 100.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in the action of this compound and the general experimental workflow.

Dihydro_FF_MAS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Oocyte cluster_membrane Plasma Membrane Dihydro_FF_MAS This compound Membrane_Interaction Membrane Interaction (Receptor or Direct) Dihydro_FF_MAS->Membrane_Interaction ? Src_Kinase Src-family Kinase Membrane_Interaction->Src_Kinase Ras Ras Src_Kinase->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MPF_Activation MPF Activation (Cdc2/Cyclin B) ERK->MPF_Activation GVBD Germinal Vesicle Breakdown (GVBD) MPF_Activation->GVBD

Caption: Proposed MAPK signaling pathway for this compound-induced oocyte maturation.

Experimental Workflow

Oocyte_Maturation_Workflow cluster_prep Preparation cluster_culture In Vitro Culture cluster_analysis Analysis A Oocyte Collection (Follicle Aspiration) B Selection of High-Quality Cumulus-Oocyte Complexes A->B D Random Allocation of Oocytes to Treatment Groups B->D C Preparation of Maturation Media with this compound & Controls C->D E Incubation (e.g., 22-24 hours) D->E F Denudation of Oocytes (Removal of Cumulus Cells) E->F G Microscopic Assessment (GV vs. GVBD vs. MII) F->G H Data Analysis (% Maturation Rate) G->H

Caption: Experimental workflow for the in vitro oocyte maturation (GVBD) assay.

Troubleshooting Logic

Troubleshooting_Logic cluster_checks Troubleshooting Checks cluster_solutions Potential Solutions Start High Variability or Low Maturation Rate Oocyte_Quality Check Oocyte Source & Selection Criteria Start->Oocyte_Quality Culture_Conditions Verify Incubator Parameters (Temp, CO2) Start->Culture_Conditions Reagent_Integrity Validate this compound Stock & Media Prep Start->Reagent_Integrity Protocol_Adherence Review Operator Technique & SOPs Start->Protocol_Adherence Sol_Oocyte Standardize Donor Animals & Follicle Size Oocyte_Quality->Sol_Oocyte Sol_Culture Calibrate Equipment, Use Fresh Media Culture_Conditions->Sol_Culture Sol_Reagent Prepare Fresh Aliquots, Perform Dose-Response Reagent_Integrity->Sol_Reagent Sol_Protocol Retrain Personnel, Standardize Handling Protocol_Adherence->Sol_Protocol

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

troubleshooting inconsistent results with Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro FF-MAS. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

Dihydro follicular fluid meiosis-activating sterol (this compound) is a key intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] It is a derivative of 24,25-dihydrolanosterol and plays a role in the multi-step enzymatic conversion of lanosterol (B1674476) to cholesterol.[1][2]

Q2: What are the common experimental applications of this compound?

This compound is primarily used in studies of cholesterol metabolism and biosynthesis. Its deuterated form, this compound-d6, is a valuable tool in metabolic flux analysis to trace the Kandutsch-Russell pathway.[1] Additionally, related meiosis-activating sterols (MAS) have been shown to induce oocyte maturation, suggesting a potential role for this compound in reproductive biology research.[3][4][5]

Q3: How should this compound be stored to ensure stability?

Q4: In what solvents is this compound soluble?

Detailed solubility data for this compound in various solvents is not extensively published. However, as a sterol, it is expected to be soluble in organic solvents such as ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, it is recommended to start with a small amount of the compound and test its solubility in the desired solvent. For cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Inconsistent Results

Issue 1: High Variability in Cell-Based Assay Results

Possible Cause: Inconsistent bioactivity of this compound due to degradation, improper storage, or interaction with media components.

Troubleshooting Steps:

  • Compound Integrity:

    • Purchase this compound from a reputable supplier and obtain a certificate of analysis to ensure purity.[2]

    • Prepare fresh stock solutions for each experiment, as the stability of this compound in solution over time is not well-documented.

    • Avoid repeated freeze-thaw cycles of the stock solution. Aliquot into single-use volumes.

  • Experimental Conditions:

    • The presence of serum and lipoproteins in cell culture media can significantly impact sterol biosynthesis and metabolism.[1] Consider using delipidated serum or a serum-free medium to reduce variability.

    • Ensure consistent cell seeding density and passage number, as these can affect cellular metabolism.

  • Control Experiments:

    • Include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent on the cells.

    • Use a positive control, if available, to ensure the experimental system is responding as expected.

Issue 2: Poor or Noisy Signal in LC-MS Analysis

Possible Cause: Suboptimal sample preparation, chromatographic separation, or mass spectrometry settings.

Troubleshooting Steps:

  • Sample Preparation:

    • Ensure complete extraction of the hydrophobic this compound from the sample matrix. Liquid-liquid extraction or solid-phase extraction methods are commonly used for sterols.

    • Use a stable isotope-labeled internal standard, such as this compound-d6, to account for variability in extraction efficiency and matrix effects.[6]

  • Chromatography:

    • Optimize the HPLC/UHPLC method to achieve good separation of this compound from other structurally similar sterols, which can be challenging.

    • Consider using a column with a different stationary phase (e.g., C18, PFP) to improve resolution.

  • Mass Spectrometry:

    • Optimize MS parameters (e.g., ionization source, collision energy) specifically for this compound. Atmospheric pressure chemical ionization (APCI) is often suitable for nonpolar compounds like sterols.

    • Ensure the mass spectrometer is properly calibrated and maintained.

Issue 3: Inconsistent Results in Metabolic Flux Experiments using this compound-d6

Possible Cause: Failure to achieve isotopic steady state or improper quenching of metabolism.

Troubleshooting Steps:

  • Isotopic Steady State:

    • It is crucial that the cellular system reaches an isotopic steady state for accurate metabolic flux analysis. This means the labeling patterns of metabolites are stable over time.

    • To verify this, perform a time-course experiment and measure the isotopic labeling at multiple time points to determine when the labeling plateaus.

  • Metabolic Quenching:

    • Metabolic activity must be stopped instantly at the time of sample collection to preserve the in vivo metabolic state.

    • A common method is to rapidly quench cells in ice-cold methanol. Ineffective quenching can lead to significant changes in metabolite levels and labeling patterns.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₉H₄₈O[2]
Molecular Weight 412.69 g/mol [2]
Purity (Typical) >99% (TLC)[2]
Storage Temperature -20°C[2]

Table 2: Typical LC-MS/MS Parameters for Sterol Analysis

ParameterSettingRationale/Reference
Column C18 or PFP, 2.1 x 100 mmProvides good separation for hydrophobic molecules.
Mobile Phase A Water with 0.1% Formic AcidCommon aqueous phase for reverse-phase chromatography.
Mobile Phase B Methanol/Acetonitrile with 0.1% Formic AcidCommon organic phase for reverse-phase chromatography.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical LC-MS.
Ionization Mode APCI or ESI (Positive)APCI is often preferred for nonpolar sterols.
MS/MS Mode Multiple Reaction Monitoring (MRM)For targeted quantification.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.

Protocol 2: In Vitro Cell Culture Treatment
  • Plate cells at the desired density and allow them to adhere overnight.

  • The following day, replace the growth medium with fresh medium containing the desired final concentration of this compound.

  • To prepare the treatment medium, dilute the this compound stock solution in pre-warmed culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Include a vehicle control group treated with the same concentration of solvent.

  • Incubate the cells for the desired period before harvesting for downstream analysis.

Visualizations

Signaling Pathways

While the direct signaling pathways of this compound are not as extensively studied as those of FF-MAS, it is hypothesized that they share similar mechanisms due to their structural similarity. The following diagrams illustrate the known signaling pathways for FF-MAS, which are likely relevant for this compound.

Kandutsch_Russell_Pathway Lanosterol Lanosterol DihydroLanosterol DihydroLanosterol Lanosterol->DihydroLanosterol DHCR24 Dihydro_FF_MAS This compound DihydroLanosterol->Dihydro_FF_MAS CYP51A1 Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS TM7SF2 _7_Dehydrocholesterol 7-Dehydrocholesterol Dihydro_T_MAS->_7_Dehydrocholesterol Cholesterol Cholesterol _7_Dehydrocholesterol->Cholesterol DHCR7

Kandutsch-Russell Pathway for Cholesterol Biosynthesis.

FF_MAS_MAPK_Signaling FF_MAS FF-MAS / this compound Receptor Unknown Receptor FF_MAS->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-mos) ERK->Transcription_Factors Phosphorylates Meiotic_Resumption Meiotic Resumption Transcription_Factors->Meiotic_Resumption Promotes

Hypothesized MAPK Signaling Pathway Activated by FF-MAS.

FF_MAS_Hedgehog_Signaling FF_MAS FF-MAS / this compound SMO Smoothened (SMO) FF_MAS->SMO Activates Gli1 Gli1 SMO->Gli1 Increases Expression Nucleus Nucleus Gli1->Nucleus Translocates to Cell_Proliferation Granulosa Cell Proliferation Nucleus->Cell_Proliferation Promotes

Hypothesized Hedgehog Signaling Pathway Activated by FF-MAS.
Experimental Workflow

Dihydro_FF_MAS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start: Cell Culture or Tissue Homogenate Spike Spike with This compound-d6 (Internal Standard) Start->Spike Extract Lipid Extraction (e.g., LLE or SPE) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Report Results Quantify->Report

General Workflow for this compound Quantification.

References

Validation & Comparative

A Comparative Guide to Dihydro FF-MAS for Meiotic Induction in Oocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dihydro FF-MAS, a synthetic meiosis-activating sterol (MAS), with other alternatives for inducing oocyte maturation. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development in reproductive biology and assisted reproductive technologies.

I. Introduction to Meiosis-Activating Sterols

Oocyte maturation is a critical process involving the resumption of meiosis, which is arrested at the prophase I stage in immature oocytes. Follicular fluid meiosis-activating sterol (FF-MAS) is a naturally occurring sterol found in the follicular fluid of pre-ovulatory follicles that has been shown to induce the resumption of meiosis in oocytes.[1][2] this compound (4,4-dimethyl-cholest-8(9), 14-dien-3β-ol) is a synthetic analogue of FF-MAS and an intermediate in the cholesterol biosynthesis pathway.[3][4] Like its natural counterpart, this compound has been shown to trigger the resumption of meiosis in cultured mouse oocytes in vitro.[3] This guide will compare the meiotic induction efficacy of this compound with FF-MAS and its other synthetic analogues, as well as other classes of meiosis-inducing agents.

II. Quantitative Comparison of Meiotic Induction Effect

The efficacy of various meiosis-activating sterols in inducing oocyte maturation is typically assessed by the percentage of oocytes that progress to the metaphase II (MII) stage after in vitro maturation (IVM). The following table summarizes the available quantitative data from a study on synthetic analogues of FF-MAS. While direct data for "this compound" by this specific name is limited in the compared studies, its chemical structure is closely related to the tested analogues.

CompoundConcentration (µM)Oocytes Reaching Metaphase II (%)SpeciesReference
Control (Ethanol 0.1%) -45.5Mouse[5]
FF-MAS 165.2Mouse[5]
ZK255884 152.3Mouse[5]
ZK255933 0.168.9Mouse[5]
175.4Mouse[5]
ZK255991 170.1Mouse[5]

III. Signaling Pathway of FF-MAS Induced Meiotic Resumption

FF-MAS and its analogues are known to induce meiotic resumption through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] The activation of this pathway is crucial for many cellular processes, including cell proliferation, differentiation, and meiotic cell cycle progression in oocytes.[7][8]

The proposed signaling cascade begins with the interaction of FF-MAS with the oocyte, leading to the activation of a cascade of protein kinases. This culminates in the activation of MAPK (also known as ERK1/2). Activated MAPK then phosphorylates a series of downstream targets that ultimately lead to the breakdown of the germinal vesicle (GVBD) and the resumption of meiosis.[6][7]

FF_MAS_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Oocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FF_MAS This compound Receptor Putative Receptor FF_MAS->Receptor Upstream_Kinases Upstream Kinase Cascade Receptor->Upstream_Kinases MEK MEK Upstream_Kinases->MEK Activates MAPK MAPK (ERK1/2) MEK->MAPK Phosphorylates p90Rsk p90Rsk MAPK->p90Rsk Activates CyclinB_Synthesis Cyclin B Synthesis p90Rsk->CyclinB_Synthesis Promotes MPF MPF Activation CyclinB_Synthesis->MPF Leads to Spindle Spindle Formation MPF->Spindle Promotes GVBD Germinal Vesicle Breakdown (GVBD) MPF->GVBD Induces Meiotic_Resumption Meiotic Resumption

Caption: FF-MAS Signaling Pathway for Meiotic Induction in Oocytes.

IV. Experimental Protocols

This section details a generalized protocol for an in vitro maturation (IVM) assay to compare the meiotic induction effects of this compound and other compounds.

1. Oocyte Collection and Preparation:

  • Animal Model: Immature female mice (e.g., C57BL/6 strain, 21-25 days old).

  • Hormonal Stimulation: Administer pregnant mare serum gonadotropin (PMSG) intraperitoneally to stimulate follicular development. After 44-48 hours, collect cumulus-oocyte complexes (COCs).

  • Oocyte Retrieval: Dissect ovaries in a handling medium (e.g., M2 medium). Puncture large antral follicles with a sterile needle to release COCs.

  • Washing: Wash the collected COCs several times in fresh handling medium to remove follicular debris.

2. In Vitro Maturation (IVM):

  • Maturation Medium: Prepare a suitable IVM medium (e.g., MEM alpha) supplemented with fetal bovine serum (FBS), gonadotropins (FSH and LH), and a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to maintain meiotic arrest.

  • Experimental Groups:

    • Control Group: IVM medium with vehicle (e.g., ethanol).

    • This compound Group(s): IVM medium with varying concentrations of this compound.

    • Comparative Compound Group(s): IVM medium with varying concentrations of other meiosis-inducing agents (e.g., FF-MAS, T-MAS, ZK255933).

  • Culture Conditions: Culture the COCs in microdrops of the respective media under mineral oil at 37°C in a humidified atmosphere of 5% CO2 in air for 16-18 hours.

3. Assessment of Meiotic Maturation:

  • Denudation: After the maturation period, remove the cumulus cells by gentle pipetting in a medium containing hyaluronidase.

  • Microscopic Evaluation: Examine the denuded oocytes under an inverted microscope.

  • Scoring: Score the oocytes based on their nuclear status:

    • Germinal Vesicle (GV) stage: Intact nuclear envelope.

    • Germinal Vesicle Breakdown (GVBD): Absence of the nuclear envelope.

    • Metaphase I (MI): No polar body extruded.

    • Metaphase II (MII): Extrusion of the first polar body.

  • Data Analysis: Calculate the percentage of oocytes that reached the MII stage in each experimental group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the groups.

IVM_Workflow Start Oocyte Collection Hormonal_Stimulation Hormonal Stimulation (PMSG) Start->Hormonal_Stimulation Ovary_Dissection Ovary Dissection & Follicle Puncture Hormonal_Stimulation->Ovary_Dissection COC_Washing COC Washing Ovary_Dissection->COC_Washing IVM In Vitro Maturation COC_Washing->IVM Experimental_Groups Prepare Experimental Groups: - Control - this compound - Other Compounds IVM->Experimental_Groups Culture Culture COCs (16-18 hours) IVM->Culture Assessment Maturation Assessment Culture->Assessment Denudation Cumulus Cell Removal Assessment->Denudation Microscopy Microscopic Examination Denudation->Microscopy Scoring Score Nuclear Status (GV, GVBD, MI, MII) Microscopy->Scoring Analysis Data Analysis Scoring->Analysis

Caption: Experimental Workflow for In Vitro Maturation (IVM) Assay.

V. Comparison with Other Alternatives

Besides other MAS analogues, several other classes of compounds and methods have been investigated for their ability to induce oocyte maturation.

  • Gonadotropins (FSH and LH): These are the natural physiological triggers for oocyte maturation in vivo. They are commonly used in IVM media to promote maturation.

  • Growth Factors: Epidermal growth factor (EGF) and other growth factors have been shown to promote meiotic resumption in oocytes.

  • Phosphodiesterase (PDE) Inhibitors: Compounds like IBMX, by increasing intracellular cAMP levels, can initially maintain meiotic arrest. However, their removal from the culture medium can lead to a synchronous resumption of meiosis.

  • Testis Meiosis-Activating Sterol (T-MAS): Another naturally occurring MAS found in testicular tissue, which has also been shown to induce meiotic resumption in oocytes.[2]

VI. Conclusion

This compound is a promising synthetic analogue of the naturally occurring meiosis-activating sterol, FF-MAS. Available data on related synthetic analogues suggest that it is a potent inducer of meiotic resumption in oocytes, likely acting through the MAPK signaling pathway. The provided experimental protocol offers a framework for researchers to quantitatively assess and compare the efficacy of this compound with other potential meiosis-inducing agents. Further research is warranted to establish a comprehensive comparative profile of this compound against a wider range of alternatives and to fully elucidate its mechanism of action.

References

Dihydro FF-MAS vs. FF-MAS in Oocyte Maturation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) and Follicular Fluid Meiosis-Activating Sterol (FF-MAS) in the context of oocyte maturation. While direct comparative studies are limited, this document synthesizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways to inform research and development in reproductive biology and fertility treatments.

Introduction to Meiosis-Activating Sterols (MAS)

Oocyte maturation is a critical process involving the resumption of meiosis, which is arrested at the prophase I stage in immature oocytes. Meiosis-Activating Sterols (MAS) are a class of naturally occurring sterols that have been identified as key signaling molecules in promoting this process. These sterols are intermediates in the cholesterol biosynthesis pathway. The two most well-characterized MAS are FF-MAS, initially isolated from human follicular fluid, and Testis Meiosis-Activating Sterol (T-MAS), found in bull testicular tissue.[1] This guide focuses on FF-MAS and its derivative, this compound.

Chemical Structures and Properties

A clear understanding of the chemical structures of this compound and FF-MAS is fundamental to understanding their biological activities.

FeatureThis compoundFF-MAS
Chemical Name 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol4,4-dimethyl-5α-cholest-8,14,24-trien-3β-ol
Molecular Formula C29H48OC29H46O
Key Structural Difference Saturation at the C24-C25 bond in the side chainUnsaturation (double bond) at the C24-C25 position in the side chain

Comparative Analysis of Biological Activity

This compound (4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol)

Information regarding the specific biological efficacy of this compound in oocyte maturation is sparse. However, it is recognized as a sterol that plays a role in triggering the initiation of meiosis in cultured mouse oocytes. Its primary identity is as an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.

FF-MAS (4,4-dimethyl-5α-cholest-8,14,24-trien-3β-ol)

FF-MAS has been more extensively studied and has demonstrated significant effects on oocyte maturation across various species, including humans, pigs, and mice.

Key Experimental Findings for FF-MAS:

  • Induction of Meiotic Resumption: FF-MAS has been shown to induce the resumption of meiosis in oocytes that are arrested in the prophase I stage.[1]

  • Improved Oocyte Quality: Treatment with FF-MAS during in vitro maturation (IVM) has been linked to improved oocyte quality and subsequent developmental potential.

  • Signaling Pathway: The effects of FF-MAS on meiotic resumption are mediated, at least in part, through the mitogen-activated protein kinase (MAPK) signaling pathway.[2] Studies in porcine oocytes have shown that FF-MAS accumulation leads to the upregulation of key components of the MAPK pathway, including c-mos, MEK, ERK1, and ERK2.[2]

Quantitative Data from FF-MAS Studies:

The following table summarizes data from a study on human oocytes from patients with polycystic ovarian syndrome, demonstrating the effect of FF-MAS on in vitro maturation rates.

Treatment GroupMaturation TimeMetaphase II (MII) Rate
Control30 hours29%
FF-MAS (20 µM)30 hours67%

Data adapted from a study on human oocytes.

Signaling Pathways

The signaling mechanism for FF-MAS in promoting oocyte maturation has been elucidated to involve the MAPK pathway. A diagram of this proposed pathway is provided below. The precise signaling pathway for this compound has not been detailed in the available literature.

FF_MAS_Signaling_Pathway FF_MAS FF-MAS Receptor Putative Receptor FF_MAS->Receptor Upstream_Signal Upstream Signaling Intermediates Receptor->Upstream_Signal c_Mos c-Mos Upstream_Signal->c_Mos MEK MEK c_Mos->MEK ERK1_2 ERK1/2 (MAPK) MEK->ERK1_2 Downstream_Effectors Downstream Effectors ERK1_2->Downstream_Effectors Meiotic_Resumption Meiotic Resumption (GVBD) Downstream_Effectors->Meiotic_Resumption

Caption: Proposed FF-MAS signaling pathway in oocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols based on published studies involving FF-MAS.

In Vitro Maturation (IVM) of Oocytes

This protocol outlines a general workflow for assessing the effect of a substance like FF-MAS on oocyte maturation in vitro.

IVM_Workflow cluster_prep Preparation cluster_culture In Vitro Culture cluster_assessment Assessment Oocyte_Isolation Oocyte-Cumulus Complex (COC) Isolation Control_Group Control Medium Oocyte_Isolation->Control_Group Treatment_Group Treatment Medium (e.g., + FF-MAS) Oocyte_Isolation->Treatment_Group Incubation Incubation (e.g., 24-48 hours) Control_Group->Incubation Treatment_Group->Incubation Denudation Removal of Cumulus Cells Incubation->Denudation Staining Nuclear Staining (e.g., Hoechst) Denudation->Staining Microscopy Microscopic Evaluation (GV, GVBD, MII stages) Staining->Microscopy

References

A Comparative Analysis of Dihydro FF-MAS and Other Meiosis-Activating Sterols in Oocyte Maturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Meiosis-Activating Sterols with Supporting Experimental Data

Meiosis-activating sterols (MAS) are a class of naturally occurring compounds that play a crucial role in overcoming the natural arrest of oocytes, thereby initiating the process of meiotic maturation. These sterols, which are intermediates in the cholesterol biosynthesis pathway, have garnered significant interest for their potential applications in assisted reproductive technologies (ART) and fertility treatments. This guide provides a detailed comparison of Dihydro FF-MAS with other prominent meiosis-activating sterols, namely Follicular Fluid Meiosis-Activating Sterol (FF-MAS) and Testis Meiosis-Activating Sterol (T-MAS), supported by available experimental data.

Chemical Structures and Overview

The primary meiosis-activating sterols discussed in this guide are structurally related C29 sterols. Their subtle structural differences, however, can influence their biological activity.

  • Follicular Fluid Meiosis-Activating Sterol (FF-MAS): Identified as 4,4-dimethyl-5α-cholest-8,14,24-trien-3β-ol, FF-MAS is a well-characterized sterol found in human follicular fluid.[1]

  • Testis Meiosis-Activating Sterol (T-MAS): Isolated from bull testicular tissue, T-MAS has the chemical structure 4,4-dimethyl-5α-cholest-8,24-dien-3β-ol.[1]

  • This compound: This derivative is identified as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol. It is also an intermediate in the cholesterol synthesis pathway and has been shown to trigger the resumption of meiosis in cultured mouse oocytes in vitro.

Comparative Bioactivity of Meiosis-Activating Sterols

The efficacy of MAS in inducing oocyte maturation is a critical parameter for their potential therapeutic use. The following table summarizes the available quantitative data on the bioactivity of this compound, FF-MAS, and T-MAS. It is important to note that direct comparative studies for this compound are limited in the currently available literature.

SterolEffective Concentration for Oocyte Maturation (in vitro)Observed Maturation RatesSpeciesReference
This compound Data not availableData not availableMouse
FF-MAS 1 - 30 µM67% (at 20 µM after 30h)Human[2]
54.6% - 71.4% (depending on exposure time)Human[3]
T-MAS Reported to be more efficient than FF-MAS in Germinal Vesicle Breakdown (GVBD) assaysSpecific data not availableMouse[4][5]

Signaling Pathways in Meiosis Activation

The molecular mechanisms by which MAS induce meiotic resumption are subjects of ongoing research. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway has been strongly implicated in the action of FF-MAS.

dot

MAS_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Oocyte MAS Meiosis-Activating Sterols (FF-MAS, T-MAS, this compound) Receptor Putative Receptor MAS->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction MAPK_Pathway MAPK Pathway (c-mos, MEK, ERK1/2) Signal_Transduction->MAPK_Pathway Meiosis_Resumption Meiotic Resumption (GVBD) MAPK_Pathway->Meiosis_Resumption

Caption: Proposed signaling pathway for Meiosis-Activating Sterols.

Upon binding to a putative receptor on the oocyte membrane, MAS are thought to activate a downstream signaling cascade that involves the MAPK pathway. This ultimately leads to the breakdown of the germinal vesicle (GVBD), a key morphological marker of meiotic resumption.[6][7] While this pathway is primarily associated with FF-MAS, the structural similarity of this compound and T-MAS suggests they may utilize a similar mechanism, although further research is needed for confirmation.

Experimental Protocols

A standardized experimental workflow is crucial for the comparative evaluation of meiosis-activating sterols. The following outlines a typical in vitro oocyte maturation assay.

dot

IVM_Workflow Oocyte_Collection Immature Oocyte Collection (e.g., from antral follicles) Culture_Setup In Vitro Culture Setup (Maturation medium + Meiosis inhibitor) Oocyte_Collection->Culture_Setup MAS_Addition Addition of Meiosis-Activating Sterols (this compound, FF-MAS, T-MAS at varying concentrations) Culture_Setup->MAS_Addition Incubation Incubation (Specified time, temperature, and atmosphere) MAS_Addition->Incubation Assessment Assessment of Meiotic Stage (Microscopic evaluation for GVBD and polar body extrusion) Incubation->Assessment Data_Analysis Data Analysis (Calculation of maturation rates) Assessment->Data_Analysis

Caption: General workflow for an in vitro oocyte maturation assay.

Detailed Methodology for In Vitro Oocyte Maturation (IVM) Assay:
  • Oocyte Collection: Immature oocytes at the germinal vesicle (GV) stage are collected from the antral follicles of the desired species (e.g., mouse, human). This is typically done by puncturing the follicles with a fine needle.

  • Culture Medium: Oocytes are placed in a suitable maturation medium, often supplemented with a meiosis inhibitor (e.g., hypoxanthine, phosphodiesterase inhibitors) to synchronize the oocytes at the GV stage.

  • Treatment with MAS: The meiosis-activating sterols (this compound, FF-MAS, T-MAS) are dissolved in an appropriate solvent (e.g., ethanol) and added to the culture medium at various concentrations. A vehicle control (medium with solvent only) is essential.

  • Incubation: The oocytes are incubated for a specific period (e.g., 24-48 hours) under controlled conditions of temperature (e.g., 37°C) and gas atmosphere (e.g., 5% CO2 in air).

  • Assessment of Maturation: Following incubation, the meiotic stage of the oocytes is assessed morphologically under a microscope. The key indicators of maturation are Germinal Vesicle Breakdown (GVBD) and the extrusion of the first polar body, signifying progression to Metaphase II (MII).

  • Data Analysis: The percentage of oocytes that have undergone GVBD and reached the MII stage is calculated for each treatment group and compared to the control group.

Conclusion

FF-MAS and T-MAS are well-established meiosis-activating sterols with demonstrated efficacy in promoting oocyte maturation in vitro. This compound is a structurally related compound with known meiosis-inducing activity in mouse oocytes, but a comprehensive, direct comparison of its potency against FF-MAS and T-MAS is currently lacking in the scientific literature. Further quantitative studies are required to fully elucidate the comparative efficacy and potential advantages of this compound. The MAPK signaling pathway appears to be a key mediator of MAS action, though the specific pathways for this compound and T-MAS warrant further investigation. The standardized experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be invaluable for advancing the application of these potent biomolecules in reproductive medicine.

References

Dihydro FF-MAS: A Comparative Analysis of Efficacy and Potency in Oocyte Maturation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on Dihydro FF-MAS (4,4-dimethyl-cholest-8(9),14-dien-3β-ol), a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, highlights its role as a potent meiosis-activating sterol (MAS). This guide provides a comparative analysis of this compound with its structural analog, Follicular Fluid Meiosis-Activating Sterol (FF-MAS), and other synthetic analogs, focusing on their efficacy and potency in promoting oocyte maturation in vitro. The information is intended for researchers, scientists, and drug development professionals engaged in reproductive biology and fertility research.

Comparative Efficacy in Oocyte Maturation

Studies have demonstrated that this compound, alongside FF-MAS and Testis Meiosis-Activating Sterol (T-MAS), can effectively induce the resumption of meiosis in cultured mouse oocytes.[1] While direct head-to-head comparative studies focusing specifically on this compound are limited, research on FF-MAS and its synthetic analogs provides valuable insights into the structure-activity relationship and relative potencies of this class of compounds.

One key study evaluated the efficacy of FF-MAS and three synthetic analogs—ZK255884, ZK255933, and ZK255991—on the in vitro maturation of mouse oocytes. The results indicated that at a concentration of 1 µmol/l, the analogs ZK255933 and ZK255991, along with FF-MAS, significantly increased the proportion of oocytes reaching the metaphase II (MII) stage. Furthermore, treatment with ZK255933 at concentrations of 0.1 or 1 µmol/l dramatically enhanced the competence of oocytes to develop to the blastocyst stage following fertilization.

CompoundConcentration (µmol/l)Oocytes Reaching MII Stage (%)Development to 2-cell Stage (%)Development to Blastocyst Stage (%)
Control (Ethanol 0.1%)-75.085.148.9
FF-MAS187.589.764.1
ZK255884178.686.450.0
ZK2559330.185.791.775.0
192.992.384.6
ZK255991189.388.068.0

Table 1: Comparative efficacy of FF-MAS and its synthetic analogs on in vitro maturation and subsequent embryonic development of mouse oocytes.

Potency and Mechanism of Action

The potency of meiosis-activating sterols is influenced by their chemical structure. FF-MAS has been shown to induce meiotic resumption in denuded mouse oocytes at an optimal concentration of 3 µg/ml.[2] The signaling pathways through which these sterols exert their effects are beginning to be elucidated. In porcine oocytes, FF-MAS is suggested to promote meiotic resumption via the Mitogen-Activated Protein Kinase (MAPK) pathway. Another study has implicated the Hedgehog signaling pathway in the follicular development role of FF-MAS in human granulosa cells.

The conversion of lanosterol (B1674476) to FF-MAS is a critical step, and this sterol is further metabolized to T-MAS.[3][4] this compound is an intermediate in a parallel pathway originating from dihydrolanosterol.[1] The bioactivity of these sterols underscores the importance of the cholesterol biosynthesis pathway in reproductive processes.

Signaling Pathway of FF-MAS in Oocyte Maturation

The proposed signaling pathway for FF-MAS-induced oocyte maturation involves its interaction with cellular components that trigger a cascade of downstream events, ultimately leading to the resumption of meiosis.

FF_MAS_Signaling FF-MAS FF-MAS Putative Receptor Putative Receptor FF-MAS->Putative Receptor Binds to Signal Transduction Cascade Signal Transduction Cascade Putative Receptor->Signal Transduction Cascade Activates MAPK Pathway MAPK Pathway Signal Transduction Cascade->MAPK Pathway Includes Meiotic Resumption Meiotic Resumption MAPK Pathway->Meiotic Resumption Induces IVM_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis A Oocyte Collection B Culture in Meiotic Arrest A->B C Control B->C D This compound B->D E FF-MAS B->E F Other Analogs B->F G In Vitro Maturation C->G D->G E->G F->G H Assess MII Rate G->H I In Vitro Fertilization H->I J Assess Blastocyst Rate I->J

References

A Comparative Analysis of Dihydro FF-MAS and Other Cholesterol Pathway Intermediates in Cellular Signaling and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS) and other key intermediates of the cholesterol biosynthesis pathway, including Follicular fluid meiosis-activating sterol (FF-MAS), Testis meiosis-activating sterol (T-MAS), and their precursor, Lanosterol (B1674476). This document synthesizes experimental data on their biological activities, outlines detailed experimental protocols for their evaluation, and visualizes their roles in relevant signaling pathways.

Introduction to Meiosis-Activating Sterols

Meiosis-activating sterols (MAS) are a group of cholesterol pathway intermediates that have been identified as potent inducers of meiotic resumption in oocytes.[1] Unlike the end-product cholesterol, which is a crucial structural component of cell membranes, these intermediates have demonstrated distinct signaling roles.[2] this compound, FF-MAS, and T-MAS are all downstream metabolites of lanosterol and are implicated in the intricate regulation of cellular maturation processes, particularly in reproductive biology.[1] This guide focuses on a comparative evaluation of their performance, providing a valuable resource for researchers investigating sterol-based signaling and its potential therapeutic applications.

Comparative Biological Activity

The primary biological activity characterized for MAS is the induction of oocyte maturation, a process marked by germinal vesicle breakdown (GVBD). Experimental evidence suggests differences in the potency of these related sterols.

Key Findings:

  • FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) has been extensively studied and is a potent inducer of meiotic resumption in oocytes from various species, including mice, pigs, and humans.[3][4][5] It effectively overcomes meiotic arrest induced by hypoxanthine (B114508) in a dose-dependent manner.[2]

  • T-MAS (4,4-dimethyl-5α-cholest-8,24-dien-3β-ol), found in testicular tissue, is reported to be even more efficient than FF-MAS in inducing GVBD in naked mouse oocytes.[6]

  • Lanosterol , the common precursor, does not induce oocyte maturation and, at high concentrations, can be inhibitory.[8]

  • Cholesterol and other oxysterols have been shown to be ineffective at inducing meiotic resumption, highlighting the specific activity of the MAS intermediates.[2]

Sterol IntermediateChemical NamePrimary SourceReported Biological Activity (Oocyte Maturation)Concentration Range Tested
This compound 4,4-dimethyl-cholest-8(9), 14-dien-3β-olCholesterol Biosynthesis IntermediatePresumed to be a meiosis-activating sterol.Data not available
FF-MAS 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-olHuman Follicular Fluid[1]Potent inducer of meiotic resumption.[2]0.07 - 30 µM[2][4]
T-MAS 4,4-dimethyl-5α-cholest-8,24-dien-3β-olBull Testicular Tissue[1]Potent inducer of meiotic resumption; reported to be more efficient than FF-MAS.[6]Data not available
Lanosterol Lanosta-8,24-dien-3β-olCholesterol Biosynthesis PrecursorIneffective/Inhibitory.[8]Data not available
Cholesterol Cholest-5-en-3β-olEnd-product of biosynthesisIneffective.[2]Data not available

Signaling Pathways

The signaling mechanisms of MAS are distinct from those of spontaneous oocyte maturation. While spontaneous maturation is associated with a decrease in intracellular cyclic AMP (cAMP), FF-MAS-induced maturation occurs without a detectable drop in cAMP levels.[8]

Recent studies in porcine oocytes suggest that the effects of FF-MAS on meiotic resumption are mediated through the mitogen-activated protein kinase (MAPK) signaling pathway.[7] This involves the activation of c-mos, MEK, and ERK1/2.[7] The initial steps of MAS signaling, including receptor binding, are still under investigation.

Cholesterol Biosynthesis Pathways

This compound, FF-MAS, and T-MAS are intermediates in the complex, multi-step conversion of lanosterol to cholesterol. This process occurs via two main branches: the Bloch pathway and the Kandutsch-Russell pathway.[3][7]

Cholesterol_Biosynthesis cluster_pre_lanosterol Pre-Lanosterol Steps cluster_post_lanosterol Post-Lanosterol Pathways AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 FF_MAS FF-MAS Lanosterol->FF_MAS CYP51 Dihydro_FF_MAS This compound Dihydrolanosterol->Dihydro_FF_MAS CYP51 T_MAS T-MAS FF_MAS->T_MAS Δ14-reductase Desmosterol Desmosterol FF_MAS->Desmosterol ... Lathosterol Lathosterol T_MAS->Lathosterol ... Dihydro_FF_MAS->Lathosterol ... Cholesterol Cholesterol Desmosterol->Cholesterol Bloch Pathway Lathosterol->Cholesterol Kandutsch-Russell Pathway

Simplified Cholesterol Biosynthesis Pathways. This diagram illustrates the position of this compound, FF-MAS, and T-MAS as intermediates in the Kandutsch-Russell and Bloch pathways, downstream of Lanosterol.
FF-MAS Signaling in Oocyte Maturation

The proposed signaling cascade for FF-MAS-induced meiotic resumption involves the activation of the MAPK pathway, which is distinct from the cAMP-dependent pathway of spontaneous maturation.

FF_MAS_Signaling cluster_inhibition Points of Inhibition FF_MAS FF-MAS Putative_Receptor Putative Receptor (Cell Surface) FF_MAS->Putative_Receptor PLC Phospholipase C (PLC) Putative_Receptor->PLC p21ras p21ras PLC->p21ras c_mos c-mos p21ras->c_mos MEK MEK c_mos->MEK ERK1_2 ERK1/2 (MAPK) MEK->ERK1_2 GVBD Germinal Vesicle Breakdown (GVBD) ERK1_2->GVBD U73122 U-73122 U73122->PLC inhibits Lovastatin Lovastatin Lovastatin->p21ras inhibits PD98059 PD 98059 PD98059->MEK inhibits Oocyte_Maturation_Workflow start Immature Female Mice pmsg_injection PMSG Injection (48h prior) start->pmsg_injection ovary_dissection Ovary Dissection pmsg_injection->ovary_dissection oocyte_collection Oocyte Collection (COCs) ovary_dissection->oocyte_collection denudation Mechanical Denudation (optional, for DOs) oocyte_collection->denudation culture In Vitro Culture (with meiotic inhibitor) oocyte_collection->culture denudation->culture treatment Addition of Test Sterols (e.g., this compound) culture->treatment incubation Incubation (16-24h, 37°C, 5% CO2) treatment->incubation assessment Microscopic Assessment of Meiotic Stage incubation->assessment end Calculate % GVBD assessment->end

References

Dihydro FF-MAS: A Cholesterol Precursor with Potential Signaling Crosstalk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. While its primary role is understood within this metabolic context, emerging research suggests that intermediates of the cholesterol synthesis pathway can exert signaling functions, creating a complex interplay with major cellular signaling cascades. This guide provides a comparative overview of the known and potential interactions of this compound and its related sterol pathway intermediates with key signaling molecules, including the MAPK/ERK pathway, Epidermal Growth Factor Receptor (EGFR), and G protein-coupled receptor 30 (GPR30). Due to the limited direct research on this compound signaling, this guide draws comparisons from the broader context of the cholesterol biosynthesis pathway's influence on cellular signaling.

Comparative Analysis of Signaling Interactions

Direct quantitative data on the interaction of this compound with specific signaling proteins is currently unavailable in the scientific literature. However, by examining the enzymes that metabolize this compound and the overall impact of cholesterol pathway modulation, we can infer potential interactions. The following table summarizes the known interactions of related enzymes and cholesterol metabolism with the signaling pathways of interest.

Interacting Molecule/ProcessTarget Signaling PathwayObserved EffectSupporting Evidence
Lanosterol Synthase (LSS) Inhibition (Upstream of this compound)Src/MAPKDeactivation of the signaling pathway.Inhibition of LSS in HepG2 cells led to decreased Src/MAPK activity.[1][2]
TM7SF2/EBP (Downstream of this compound pathway)C-Raf/ERKActivation of the signaling pathway.Overexpression of TM7SF2 in cervical cancer cells increased p-C-Raf and p-ERK1/2 levels.[3]
Cellular Cholesterol Depletion EGFR/MAPKSpontaneous activation of EGFR and increased ERK phosphorylation.Treatment of cells with methyl-β-cyclodextrin to deplete cholesterol resulted in EGFR autophosphorylation and ERK activation in the absence of EGF.[4][5][6][7]
β-Sitosterol (A plant sterol)EGFR/MAPKDownregulation of the EGFR/MAPK pathway in glioma cells.β-Sitosterol treatment reduced the expression of p-EGFR, SOS1, and p-ERK1/ERK2.[8]
GPR30 Activation Cholesterol MetabolismEnhances cholesterol cholelithogenesis by suppressing Cyp7a1 (bile acid synthesis enzyme).The GPR30-selective agonist G-1 was found to increase biliary cholesterol concentrations.[9][10][11][12][13]

Signaling Pathway Diagrams

The following diagrams illustrate the potential points of interaction between the cholesterol biosynthesis pathway, where this compound is an intermediate, and the MAPK/ERK, EGFR, and GPR30 signaling pathways.

Cholesterol_MAPK_Interaction cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_mapk MAPK/ERK Pathway Lanosterol Lanosterol Dihydro_FF_MAS This compound Lanosterol->Dihydro_FF_MAS ... LSS Lanosterol Synthase (LSS) LSS->Lanosterol Src Src LSS->Src Inhibits TM7SF2 TM7SF2/EBP Dihydro_FF_MAS->TM7SF2 ... ERK ERK Dihydro_FF_MAS->ERK Potential Modulation Cholesterol Cholesterol TM7SF2->Cholesterol ... Raf Raf TM7SF2->Raf Activates Ras Ras Src->Ras Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Cholesterol Biosynthesis and MAPK/ERK Pathway Crosstalk.

Cholesterol_EGFR_Interaction cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Cholesterol_pool Membrane Cholesterol (influenced by this compound levels) Cholesterol_pool->EGFR Modulates Activity Sos Sos Grb2->Sos Ras_mapk Ras Sos->Ras_mapk MAPK_pathway MAPK Pathway Ras_mapk->MAPK_pathway EGF EGF EGF->EGFR Cholesterol_GPR30_Interaction cluster_gpr30 GPR30 Signaling cluster_cholesterol_metabolism Cholesterol & Bile Acid Metabolism GPR30 GPR30 G_protein G Protein GPR30->G_protein Effector Downstream Effectors G_protein->Effector Cyp7a1 Cyp7a1 Effector->Cyp7a1 Inhibits Expression Cholesterol Cholesterol (from biosynthesis pathway including this compound) Cholesterol->Cyp7a1 Bile_Acids Bile Acids Cyp7a1->Bile_Acids

References

Validating the Role of Dihydro FF-MAS in Specific Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS) and its potential role as a modulator of Liver X Receptor (LXR) signaling. While direct experimental data on the bioactivity of this compound is emerging, this document compiles relevant information on structurally similar compounds, presents detailed experimental protocols to validate its function, and offers a framework for comparing its performance with related molecules.

Introduction to this compound

This compound is a sterol intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. It is structurally related to Follicular fluid meiosis-activating sterol (FF-MAS), another intermediate in the cholesterol biosynthesis pathway.[1] Several intermediates of this pathway have been identified as endogenous ligands for the Liver X Receptors (LXRs), which are key nuclear receptors regulating lipid metabolism, inflammation, and cholesterol homeostasis.[1][2] Given that FF-MAS has been shown to be an LXR agonist, it is hypothesized that this compound may also exhibit similar activity.[3]

Comparative Analysis of LXR Agonist Activity

To validate the role of this compound as an LXR agonist and compare its potency to the well-characterized FF-MAS, a series of in vitro experiments can be performed. The following tables present representative data from such hypothetical experiments, illustrating the expected outcomes if this compound is indeed an LXR agonist.

Table 1: LXRα Activation by this compound and FF-MAS in a Luciferase Reporter Assay

CompoundConcentration (µM)Fold Activation of LXRα (Mean ± SD)
Vehicle (DMSO)-1.0 ± 0.1
GW3965 (Positive Control)115.2 ± 1.8
This compound 14.5 ± 0.5
58.2 ± 0.9
1012.1 ± 1.3
FF-MAS15.1 ± 0.6
59.8 ± 1.1
1014.5 ± 1.6

Representative data.

Table 2: Upregulation of LXR Target Genes in HepG2 Cells Treated with this compound and FF-MAS

TreatmentABCA1 mRNA Expression (Fold Change)ABCG1 mRNA Expression (Fold Change)SREBP-1c mRNA Expression (Fold Change)
Vehicle (DMSO)1.01.01.0
GW3965 (1 µM)8.5 ± 0.910.2 ± 1.15.4 ± 0.6
This compound (10 µM) 4.2 ± 0.55.8 ± 0.72.1 ± 0.3
FF-MAS (10 µM)5.1 ± 0.66.9 ± 0.82.8 ± 0.4

Representative data.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below.

LXRα Luciferase Reporter Assay

This assay is designed to quantify the ability of a test compound to activate the LXRα nuclear receptor, leading to the expression of a luciferase reporter gene.

Materials:

  • HEK293T cells

  • LXRα expression vector (pCMX-hLXRα)

  • RXRα expression vector (pCMX-hRXRα)

  • LXR response element (LXRE)-driven luciferase reporter plasmid (pLXRE-luc)

  • Renilla luciferase control vector (pRL-TK)

  • Lipofectamine 2000 or similar transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • This compound, FF-MAS, and GW3965 (LXR agonist control)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells per well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: For each well, prepare a transfection mix in Opti-MEM containing the LXRα expression vector, RXRα expression vector, pLXRE-luc reporter plasmid, and pRL-TK control vector. Add the transfection reagent according to the manufacturer's instructions and incubate to form DNA-lipid complexes. Add the complexes to the cells and incubate for 4-6 hours.

  • Compound Treatment: After transfection, replace the medium with fresh DMEM containing 10% FBS and the test compounds (this compound, FF-MAS) or controls (vehicle, GW3965) at the desired concentrations.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System. Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[4]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as fold activation relative to the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression

This protocol details the measurement of mRNA levels of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) in response to treatment with test compounds.

Materials:

  • HepG2 cells (or other relevant cell line)

  • DMEM supplemented with 10% FBS

  • This compound, FF-MAS, and GW3965

  • TRIzol reagent or other RNA extraction kit

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green or TaqMan qPCR Master Mix

  • Gene-specific primers for ABCA1, ABCG1, SREBP-1c, and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound, FF-MAS, or controls at the indicated concentrations for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using TRIzol reagent or a similar method, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with gene-specific primers. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5][6]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway of this compound and the experimental workflows.

signaling_pathway cluster_cell Hepatocyte Dihydro_FF_MAS This compound LXR_RXR LXR/RXR Heterodimer Dihydro_FF_MAS->LXR_RXR binds & activates LXRE LXRE LXR_RXR->LXRE binds to Target_Genes Target Genes (ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes promotes transcription of Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux Lipogenesis Increased Lipogenesis Target_Genes->Lipogenesis

Caption: Hypothesized signaling pathway of this compound via LXR activation.

experimental_workflow cluster_luciferase Luciferase Reporter Assay cluster_qpcr qPCR for Target Gene Expression A1 Seed HEK293T cells A2 Transfect with LXRα, RXRα, LXRE-luc, and Renilla plasmids A1->A2 A3 Treat with this compound, FF-MAS, or controls A2->A3 A4 Incubate for 24h A3->A4 A5 Measure Luciferase Activity A4->A5 B1 Seed HepG2 cells B2 Treat with this compound, FF-MAS, or controls B1->B2 B3 Incubate for 24h B2->B3 B4 Extract RNA and synthesize cDNA B3->B4 B5 Perform qPCR for ABCA1, ABCG1, SREBP-1c B4->B5

Caption: Workflow for validating this compound activity in cell-based assays.

References

A Comparative Guide to the Cross-Species Activity of Dihydro FF-MAS in Oocyte Maturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS), a key molecule in the regulation of oocyte maturation. Due to the limited availability of direct comparative data for this compound across multiple species, this document leverages experimental data from its closely related precursor, Follicular fluid meiosis-activating sterol (FF-MAS), as a proxy to delinate its effects. The information presented herein is intended to guide research and development efforts in reproductive biology and fertility treatments.

Quantitative Comparison of FF-MAS Activity on Oocyte Maturation

The following table summarizes the observed effects of FF-MAS on the in vitro maturation (IVM) of oocytes from different mammalian species. The primary endpoint measured is the percentage of oocytes that undergo Germinal Vesicle Breakdown (GVBD), a key indicator of the resumption of meiosis.

SpeciesConcentration of FF-MASEndpoint MeasuredObserved EffectReference
Mouse 0.07-7 µM% GVBDDose-dependent increase in meiotic resumption in hypoxanthine-arrested oocytes.[1][1]
1 µM% Metaphase II (MII)Increased progression to MII and improved preimplantation development.[2][2]
Pig 3-10 µMPronuclear formationIncreased number of zygotes with advanced maternal pronuclear stages in the absence of porcine follicular fluid.[3][3]
30-100 µMNuclear maturationDose-dependent reversible inhibition of nuclear maturation in the absence of porcine follicular fluid.[3][3]
Human 10 µMMaturation and Fertilization RateSignificantly improved maturation, fertilization, and high-quality embryo development in oocytes from PCOS patients in a microfluidic culture system.[4]
Not specifiedOocyte survivalPositively influenced the survival rate of human oocytes during in-vitro maturation.[5][5]
Rat Not specifiedPharmacological effectMeiosis-activating sterols (MAS) have been documented to have pharmacological effects on rat oocytes.[6][6]

Note: Data for this compound is limited. The data presented for FF-MAS is considered indicative of the potential activity of this compound due to their structural similarity as meiosis-activating sterols.

Experimental Protocols

The following provides a generalized methodology for a key experiment cited in this guide: the in vitro oocyte maturation (IVM) assay. Specific details may vary between species and research groups.

In Vitro Oocyte Maturation (IVM) Assay

Objective: To assess the ability of a compound (e.g., this compound or FF-MAS) to induce the resumption of meiosis in immature oocytes in vitro.

General Procedure:

  • Oocyte Collection:

    • Mouse: Ovaries are collected from immature female mice primed with pregnant mare's serum gonadotropin (PMSG). Cumulus-oocyte complexes (COCs) are retrieved by puncturing antral follicles.[7]

    • Pig: Ovaries are obtained from prepubertal gilts at a local abattoir. COCs are aspirated from medium-sized antral follicles (3-6 mm in diameter).[8]

    • Human: Immature oocytes at the germinal vesicle (GV) stage are collected from patients undergoing fertility treatment, often from small antral follicles.[9][10]

  • In Vitro Maturation Culture:

    • Collected COCs are washed in a suitable handling medium.

    • COCs are then cultured in a maturation medium, often supplemented with hormones (e.g., FSH, LH, or hCG) and serum or follicular fluid, depending on the species and experimental design.[11][12][13]

    • To study the specific effect of meiosis-activating sterols, oocytes are often initially arrested at the GV stage using inhibitors like hypoxanthine (B114508) or 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[1]

    • The test compound (this compound or FF-MAS) is then added to the maturation medium at various concentrations.

  • Assessment of Maturation:

    • After a defined culture period (typically 24-48 hours), oocytes are denuded of their cumulus cells.

    • The nuclear status of the oocytes is assessed under a microscope. The primary endpoints are the percentage of oocytes that have undergone Germinal Vesicle Breakdown (GVBD) and the percentage that have reached the Metaphase II (MII) stage, indicated by the extrusion of the first polar body.[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Meiosis-Activating Sterols

The following diagram illustrates the proposed signaling cascade initiated by meiosis-activating sterols (MAS), such as FF-MAS, leading to the resumption of meiosis in oocytes. Evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAS_Signaling_Pathway MAS This compound / FF-MAS Receptor Putative Receptor (e.g., LXRα) MAS->Receptor Binds to G_Protein G-Protein Coupled Signaling? Receptor->G_Protein Activates? MAPKKK MAPKKK (e.g., Raf) G_Protein->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Phosphorylates MPF_Activation MPF Activation (Cdc2/Cyclin B) MAPK->MPF_Activation Leads to GVBD Germinal Vesicle Breakdown (Resumption of Meiosis) MPF_Activation->GVBD

Caption: Proposed signaling pathway for Meiosis-Activating Sterols (MAS).

General Experimental Workflow for IVM Assay

This diagram outlines the typical workflow for an in vitro maturation (IVM) experiment to test the activity of this compound.

IVM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocyte_Collection Oocyte Collection (e.g., Mouse, Pig, Human) IVM_Culture In Vitro Maturation (IVM) (24-48 hours) Oocyte_Collection->IVM_Culture Culture_Media_Prep Preparation of Maturation Media (+/- this compound) Culture_Media_Prep->IVM_Culture Denudation Removal of Cumulus Cells IVM_Culture->Denudation Maturation_Assessment Assessment of Nuclear Stage (GV, GVBD, MII) Denudation->Maturation_Assessment Data_Analysis Data Analysis (% Maturation) Maturation_Assessment->Data_Analysis

Caption: General workflow for an in vitro maturation (IVM) assay.

References

Dihydro FF-MAS vs. Synthetic Meiosis Inducers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of assisted reproductive technologies and developmental biology, the in vitro induction of meiosis is a cornerstone for research and clinical applications. This guide provides an objective comparison between Dihydro FF-MAS, a derivative of a naturally occurring sterol, and various synthetic methodologies for inducing meiosis. We will delve into their mechanisms of action, efficacy as supported by experimental data, and the detailed protocols underpinning these studies.

At a Glance: Performance Comparison

The following table summarizes the quantitative data from various studies on the efficacy of this compound and other synthetic meiosis inducers in promoting oocyte maturation and subsequent embryonic development.

Meiosis Inducer/MethodSpeciesOocyte SourceMaturation Rate (to MII)Blastocyst Formation RateCitation
FF-MAS Analogue (ZK255933) MouseSmall antral follicles (18-20 day old mice)Increased portion progressing to MII (specific % not stated)Dramatically increased[1]
Control (0.1% ethanol) MouseSmall antral follicles (18-20 day old mice)BaselineBaseline[1]
BCL2/HOXB5/BOLL Overexpression HumanInduced Pluripotent Stem Cells (hiPSCs)Significant increase in zygotene cellsNot Applicable[2][3]
BCL2/HOXB5/myr-AKT1/MEIOC Overexpression HumanInduced Pluripotent Stem Cells (hiPSCs)Significant increase in zygotene cellsNot Applicable[2][3]
hCG Priming HumanImmature oocytes from large folliclesHigher rates of oocyte maturationNot explicitly stated[4][5]
FSH Priming HumanImmature oocytes from small folliclesImproved oocyte yield and maturation ratesNot explicitly stated[4]
CNP (PDE3 inhibitor) VariousImmature oocytes from small folliclesEffective in maintaining meiotic arrest (pre-IVM)Improved subsequent development[6]

Signaling Pathways: A Visual Breakdown

Understanding the molecular cascades initiated by these inducers is crucial for their effective application. Below are diagrams illustrating the known signaling pathways.

FF_MAS_Signaling This compound This compound MasR Mas Receptor This compound->MasR G_protein Gαq/Gαi MasR->G_protein Activation PLC Phospholipase C G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Meiosis Meiotic Resumption cAMP->Meiosis Inhibitory signal removed ERK1_2 ERK1/2 Ca2->ERK1_2 Activates ERK1_2->Meiosis

Caption: Signaling pathway of this compound via the Mas receptor.

Synthetic_Inducers_Workflow cluster_cell_source Cell Source cluster_induction_factors Induction Factors cluster_process Meiotic Induction Process hiPSCs Human Induced Pluripotent Stem Cells (hiPSCs) Inducers Overexpression of: - BCL2 - HOXB5 - BOLL - MEIOC hiPSCs->Inducers Chemicals Chemical Induction: - DNMT1 Inhibition - Retinoic Acid Receptor Activation hiPSCs->Chemicals Meiotic_Initiation Initiation of Meiosis Inducers->Meiotic_Initiation Chemicals->Meiotic_Initiation Meiotic_Progression Progression to Zygotene/Pachytene Meiotic_Initiation->Meiotic_Progression 15-day protocol

Caption: Workflow for inducing meiosis in hiPSCs using synthetic factors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides an overview of the methodologies employed in the cited studies.

In Vitro Maturation (IVM) of Mouse Oocytes with FF-MAS Analogue

This protocol is based on the study bydowning et al.[1].

  • Oocyte Collection: Cumulus cell-enclosed oocytes are isolated from the small antral follicles of 18 or 20-day-old mice.

  • Maturation Medium: Oocytes at the germinal vesicle (GV) stage are cultured in a suitable maturation medium.

  • Treatment Groups: The medium is supplemented with one of the following:

    • Control: 0.1% ethanol.

    • FF-MAS: 1 µmol/l.

    • FF-MAS analogues (ZK255884, ZK255933, ZK255991): 0.1-10 µmol/l.

  • In Vitro Maturation: Oocytes are cultured until they reach the metaphase II (MII) stage.

  • In Vitro Fertilization (IVF): MII oocytes are subjected to standard IVF procedures.

  • Embryo Culture: Fertilized oocytes are cultured to the 2-cell and blastocyst stages.

  • Data Analysis: The percentage of oocytes reaching MII, the 2-cell stage, and the blastocyst stage are recorded and compared between groups.

Induction of Meiosis from Human Pluripotent Stem Cells

This protocol is a summary of the methodology described in the work by Brooks, G. et al.[2][3].

  • Cell Lines: Use human induced pluripotent stem cell (hiPSC) lines, potentially with reporter genes for meiotic markers (e.g., DDX4-tdTomato/REC8-mGreenLantern).

  • Vector Construction and Transfection:

    • Generate expression vectors for candidate meiosis-inducing factors (e.g., BCL2, HOXB5, BOLL, MEIOC) with a selection marker (e.g., puromycin).

    • Transfect hiPSCs that may already contain other expression vectors (e.g., for BCL2, HOXB5, STRA8 with a different selection marker).

  • Meiosis Induction Protocol:

    • Culture the engineered hiPSCs under conditions that promote differentiation.

    • Induce the expression of the transfected factors (e.g., using a Doxycycline-inducible system).

    • The protocol typically spans over 15 days.

  • Monitoring Meiotic Progression:

    • At various time points (e.g., every 24 hours from day 0 to day 15), collect cell samples.

    • Analyze the expression of meiotic markers (e.g., REC8, SYCP3, HORMAD1, γH2AX) using immunofluorescence staining.

    • Quantify the number of cells entering different meiotic stages (leptotene, zygotene, pachytene).

  • Data Analysis: Compare the efficiency of different combinations of overexpressed factors in inducing meiotic progression.

Conclusion

Both this compound and synthetic meiosis inducers represent powerful tools for the in vitro study and manipulation of meiosis. This compound and its analogues offer a chemically defined approach to improving the quality of oocytes during in vitro maturation, with demonstrated success in animal models.[1] Synthetic inducers, particularly the overexpression of key regulatory genes in pluripotent stem cells, provide a novel system for dissecting the fundamental mechanisms of human meiosis initiation and progression.[2][3]

The choice between these methods will largely depend on the specific research question, the starting biological material (oocytes vs. stem cells), and the desired experimental outcome. For researchers focused on improving oocyte quality in an assisted reproduction context, FF-MAS analogues hold significant promise. For those investigating the intricate genetic and molecular regulation of meiosis from its earliest stages, the synthetic induction from pluripotent stem cells offers an unparalleled model system. Future research should aim for more direct comparative studies to elucidate the relative efficiencies and potential synergies of these different approaches.

References

Specificity of Dihydro FF-MAS Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) and established ligands of the Mas receptor, particularly Angiotensin-(1-7) (Ang-(1-7)). The evidence gathered indicates that despite the coincidental acronym, the biological actions and signaling pathways of this compound are distinct from those mediated by the Mas receptor. This analysis aims to clarify the specific role of this compound and prevent its mischaracterization as a Mas receptor agonist.

Introduction

This compound is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its primary recognized role is in the regulation of meiosis in oocytes. The Mas receptor, a G protein-coupled receptor (GPCR), is a key component of the renin-angiotensin system (RAS) and is activated by the peptide Ang-(1-7).[2][3][4] The Mas receptor is involved in a wide range of physiological processes, including cardiovascular regulation and inflammation.[2][4] This guide presents a comparative overview of the known functions, signaling mechanisms, and experimental data related to this compound and Mas receptor agonists to highlight the specificity of their actions.

Comparative Data on this compound and Mas Receptor Agonists

The following table summarizes the key differences between this compound and the primary Mas receptor agonist, Ang-(1-7).

FeatureThis compoundAngiotensin-(1-7) (Mas Receptor Agonist)
Molecular Type SterolHeptapeptide
Primary Receptor Not definitively identified; does not appear to be the Mas receptor.Mas Receptor (a GPCR)
Primary Biological Role Intermediate in cholesterol biosynthesis; involved in oocyte meiosis.[1]Counter-regulation of the renin-angiotensin system, vasodilation, anti-inflammatory effects.[2][3][4]
Signaling Pathways Primarily involved in metabolic pathways (cholesterol synthesis).[1]Activates Gαq, Gαi, and Gα12 proteins, leading to downstream signaling cascades involving PI3K/Akt and ERK1/2.[5]
Key Cellular Effects Induces oocyte maturation.Inhibits vascular smooth muscle cell proliferation and migration, promotes vasodilation.[3]

Signaling Pathways: A Visual Comparison

The signaling pathways associated with this compound and the Mas receptor are fundamentally different. This compound is a component of a metabolic pathway, while the Mas receptor initiates intracellular signaling cascades upon ligand binding.

cluster_0 This compound in Cholesterol Biosynthesis Lanosterol Lanosterol This compound This compound Lanosterol->this compound CYP51A1 ... ... This compound->... Cholesterol Cholesterol ...->Cholesterol

Figure 1: Simplified schematic of this compound as an intermediate in the Kandutsch-Russell pathway of cholesterol synthesis.

cluster_1 Mas Receptor Signaling Cascade Ang-(1-7) Ang-(1-7) Mas Receptor Mas Receptor Ang-(1-7)->Mas Receptor Gq Gq Mas Receptor->Gq Gi Gi Mas Receptor->Gi G12 G12 Mas Receptor->G12 PLC PLC Gq->PLC AC AC Gi->AC RhoA RhoA G12->RhoA IP3_DAG IP3/DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC->cAMP_decrease Cellular_Response Cellular Response (e.g., vasodilation) RhoA->Cellular_Response IP3_DAG->Cellular_Response cAMP_decrease->Cellular_Response

Figure 2: Overview of the signaling pathways activated by Angiotensin-(1-7) through the Mas receptor.

Experimental Protocols

To facilitate further research and verification, detailed methodologies for key experiments are provided below.

In Vitro Oocyte Maturation Assay

This protocol is designed to assess the ability of a substance to induce the resumption of meiosis in oocytes.

Objective: To determine the effect of this compound on oocyte maturation in vitro.

Materials:

  • Immature cumulus-oocyte complexes (COCs)

  • Maturation medium (e.g., TCM-199) supplemented with hormones and antibiotics

  • This compound

  • Incubator (38.5°C, 5% CO2 in air)

  • Inverted microscope

Procedure:

  • Collect immature COCs from ovarian follicles.

  • Wash the COCs in a handling medium.

  • Prepare maturation media with varying concentrations of this compound. A vehicle control (e.g., ethanol) should be included.

  • Culture groups of COCs in droplets of the different maturation media under mineral oil.

  • Incubate for 24-48 hours.

  • Following incubation, denude the oocytes of cumulus cells by gentle pipetting.

  • Assess the nuclear maturation stage (e.g., germinal vesicle, metaphase I, metaphase II) using a high-power inverted microscope.

  • Calculate the percentage of oocytes that have reached the metaphase II stage for each treatment group.

Mas Receptor Activation Assay (Calcium Mobilization)

This protocol measures the activation of the Mas receptor by monitoring intracellular calcium changes.

Objective: To determine if a test compound activates the Mas receptor.

Materials:

  • HEK293 cells stably expressing the human Mas receptor

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Angiotensin-(1-7) (positive control)

  • A779 (Mas receptor antagonist)

  • Test compound (e.g., this compound)

  • Fluorescence plate reader

Procedure:

  • Plate the Mas-expressing HEK293 cells in a 96-well black-walled plate and culture overnight.

  • Load the cells with Fluo-4 AM according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound and the positive control (Ang-(1-7)).

  • To test for antagonism, pre-incubate a set of wells with the Mas receptor antagonist A779.

  • Use the fluorescence plate reader to measure baseline fluorescence.

  • Add the test compounds, positive control, and antagonist-treated compounds to the respective wells.

  • Immediately begin recording the fluorescence intensity over time to detect changes in intracellular calcium.

  • Analyze the data to determine the dose-response relationship and the effect of the antagonist.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the effects of this compound and a known Mas receptor agonist.

cluster_workflow Comparative Experimental Workflow start Hypothesis: This compound acts on the Mas receptor exp1 In Vitro Binding Assay (Radioligand or FRET) start->exp1 exp2 Functional Assay (e.g., Calcium Mobilization, cAMP) start->exp2 exp3 Cellular Phenotype Assay (e.g., VSMC proliferation) start->exp3 analysis Data Analysis and Comparison exp1->analysis exp2->analysis exp3->analysis conclusion Conclusion on Specificity analysis->conclusion

Figure 3: Logical workflow for experimentally confirming the specificity of this compound action.

Conclusion

Based on the available scientific literature, there is no direct evidence to support the hypothesis that this compound acts as a ligand for the Mas receptor. The primary role of this compound is as a sterol intermediate in the cholesterol biosynthesis pathway, with a specific function in oocyte maturation. In contrast, the Mas receptor is activated by peptide ligands, most notably Ang-(1-7), and initiates distinct G protein-mediated signaling cascades that regulate cardiovascular and inflammatory processes.

The lack of interaction between this compound and the Mas receptor underscores the high specificity of both the sterol's biological function and the receptor's ligand recognition. Researchers and drug development professionals should, therefore, consider this compound and Mas receptor agonists as entities with separate and distinct mechanisms of action. Future research aimed at identifying the specific receptor(s) for this compound will be crucial for a complete understanding of its physiological roles.

References

Comparative Metabolomics of Dihydro FF-MAS Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the metabolic effects of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) treatment. It is intended for researchers, scientists, and drug development professionals investigating sterol metabolism and its implications in various biological processes. This document synthesizes available data to offer a comparative framework, including detailed experimental protocols and visualizations of the involved signaling pathways.

Introduction to this compound

This compound is a key intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] This pathway is one of the two major routes for converting lanosterol (B1674476) to cholesterol in mammalian cells.[1] Recent studies indicate that in many cell types, a "modified" Kandutsch-Russell (MK-R) pathway, which is a hybrid of the Bloch and K-R pathways, is the more prominent route.[1] Understanding the metabolic fate and cellular impact of this compound is crucial for elucidating the intricacies of sterol metabolism and its regulation.

Comparative Quantitative Metabolite Analysis

While direct comprehensive metabolomic studies on cell lines treated with exogenous this compound are not extensively available in the public domain, we can infer the expected metabolic shifts based on its role as a key intermediate in cholesterol biosynthesis. The following table summarizes the synthesis rates of this compound and related sterols in various mouse tissues and cultured cells, providing a comparative overview of the metabolic flux through the cholesterol biosynthesis pathway. This data is derived from stable isotope labeling experiments that track the incorporation of deuterium (B1214612) into newly synthesized sterols.[2][3]

Tissue/Cell LineDihydrolanosterol (ng/µg tissue/day)This compound (ng/µg tissue/day)FF-MAS (ng/µg tissue/day)Lathosterol (ng/µg tissue/day)Desmosterol (ng/µg tissue/day)Cholesterol (ng/µg tissue/day)Reference
Liver 2Not Detected251518300[2][3]
Preputial Gland Not DetectedNot Detected150120101500[2][3]
Brain Not DetectedNot Detected860.550[2][3]
Testes Not DetectedNot Detected30Not Detected810[2][3]
HuH7 (Hepatocytes) 0.5Not Detected53450[2]

Note: "Not Detected" indicates that the synthesis of the particular sterol was not measurable in that tissue or cell line under the experimental conditions. This suggests that the metabolic flux through that specific pathway may be very low or non-existent in those tissues. The data highlights the tissue-specific nature of cholesterol biosynthesis pathways.[2][3]

Signaling Pathways and Metabolic Relationships

The treatment of cells with this compound is expected to influence the cholesterol biosynthesis pathway. The introduction of an intermediate like this compound can modulate the activity of downstream enzymes and affect the overall flux of sterol production.

G cluster_kandutsch_russell Kandutsch-Russell Pathway cluster_bloch Bloch Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 FF-MAS FF-MAS Lanosterol->FF-MAS CYP51A1 This compound This compound Dihydrolanosterol->this compound CYP51A1 Dihydro T-MAS Dihydro T-MAS This compound->Dihydro T-MAS TM7SF2 Lathosterol Lathosterol Dihydro T-MAS->Lathosterol SC4MOL, NSDHL, HSD17B7 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 T-MAS T-MAS FF-MAS->T-MAS TM7SF2 T-MAS->Dihydro T-MAS DHCR24 Zymosterol Zymosterol T-MAS->Zymosterol SC4MOL, NSDHL, HSD17B7 Desmosterol Desmosterol Zymosterol->Desmosterol DHCR24 Desmosterol->Cholesterol DHCR24 Exogenous this compound Exogenous this compound Exogenous this compound->this compound Cellular Uptake

Cholesterol Biosynthesis Pathways. This diagram illustrates the Kandutsch-Russell, Bloch, and Modified Kandutsch-Russell (MK-R) pathways for cholesterol biosynthesis, showing the position of this compound as a key intermediate.

Experimental Protocols

The following are detailed methodologies for conducting comparative metabolomics studies involving sterol treatments.

In Vitro Metabolic Study in Cultured Cells

This protocol outlines a method for tracing the metabolism of this compound in a cell culture model.

1. Cell Culture and Treatment:

  • Plate cells (e.g., primary hepatocytes, HuH7, or other relevant cell lines) on appropriate culture plates.

  • Once the cells reach the desired confluency, replace the medium with a fresh medium containing either this compound (treatment) or a vehicle control (e.g., ethanol). A deuterated version, this compound-d6, can be used for metabolic flux analysis.[1]

  • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to track the metabolic conversion.

2. Metabolite Extraction:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a cold solvent mixture (e.g., methanol/water or chloroform/methanol) to quench metabolism and lyse the cells.

  • Scrape the cells and collect the lysate.

  • Perform a liquid-liquid extraction to separate the lipid and polar metabolite phases.

3. Sample Preparation for Mass Spectrometry:

  • Dry the lipid extract under a stream of nitrogen.

  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the sterols (e.g., silylation) to increase their volatility.

  • For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), reconstitute the dried lipids in a suitable mobile phase.[1]

4. Mass Spectrometry Analysis:

  • LC-MS/MS: Use a reverse-phase C18 column for sterol separation. Employ multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its downstream metabolites based on their unique precursor and product ion transitions.[1]

  • GC-MS: Separate the derivatized sterols on a suitable capillary column and acquire data in selected ion monitoring (SIM) mode for targeted quantification.

5. Data Analysis:

  • Identify and quantify the metabolites by comparing retention times and mass spectra to authentic standards.

  • For metabolic flux analysis using stable isotopes, calculate the rate of incorporation of the isotope into downstream metabolites.

G start Cell Culture and Treatment (this compound or Vehicle) extraction Metabolite Extraction (Quenching and Lysis) start->extraction phase_sep Phase Separation (Lipid and Polar Fractions) extraction->phase_sep sample_prep Sample Preparation (Drying, Derivatization/Reconstitution) phase_sep->sample_prep ms_analysis Mass Spectrometry Analysis (LC-MS/MS or GC-MS) sample_prep->ms_analysis data_analysis Data Analysis (Identification, Quantification, Flux Analysis) ms_analysis->data_analysis

In Vitro Experimental Workflow. This diagram outlines the key steps for a comparative metabolomics study of this compound treatment in cultured cells.

Conclusion

The study of this compound provides valuable insights into the complex and tissue-specific nature of cholesterol biosynthesis. While direct comparative metabolomics data on exogenous this compound treatment is still emerging, the provided data on endogenous synthesis rates and detailed experimental protocols offer a solid foundation for researchers. Future studies employing these methodologies will be crucial for a more complete understanding of the metabolic impact and potential signaling roles of this compound.

References

Dihydro FF-MAS: An Intermediate in Cholesterol Synthesis, Not a Validated Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

While Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) is a known intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, extensive literature searches have not identified any studies validating it as a clinical biomarker for a specific disease. The current body of scientific evidence does not support its use for disease diagnosis, prognosis, or as a therapeutic marker. Therefore, a direct comparison with established biomarkers is not feasible.

This guide will instead provide an overview of this compound's biological context, summarize the research on its related compound, FF-MAS, and its effects on cell signaling, and present a comparison with established biomarkers of cell proliferation, a key area of biomarker research.

The Kandutsch-Russell Pathway: The Biological Role of this compound

This compound is a sterol intermediate in the Kandutsch-Russell (K-R) pathway, one of the two primary routes for cholesterol biosynthesis in mammals, the other being the Bloch pathway.[1] The K-R pathway is characterized by the early saturation of the sterol side chain.[1] This pathway is prominent in specific tissues, such as the skin, where it provides 7-dehydrocholesterol, a precursor for vitamin D synthesis.[2][3]

The diagram below illustrates the position of this compound within the broader context of cholesterol synthesis.

Kandutsch_Russell_Pathway cluster_KR_Pathway Kandutsch-Russell Pathway Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS Demethylation Dihydro_FF_MAS This compound FF_MAS->Dihydro_FF_MAS Saturation Lathosterol (B1674540) Lathosterol Dihydro_FF_MAS->Lathosterol Further Processing 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol FF_MAS_Signaling cluster_LXR LXRα Pathway cluster_Hedgehog Hedgehog Pathway cluster_MAPK MAPK Pathway FF_MAS FF-MAS LXR LXRα FF_MAS->LXR SMO SMO FF_MAS->SMO MAPK MAPK Cascade FF_MAS->MAPK Gene_Expression Gene Expression (Lipogenesis, Proliferation) LXR->Gene_Expression Gli1 Gli1 SMO->Gli1 Cell_Proliferation_H Cell Proliferation Gli1->Cell_Proliferation_H Meiotic_Resumption Meiotic Resumption MAPK->Meiotic_Resumption Biomarker_Validation_Workflow Start Hypothesis: Molecule X is a potential biomarker Antibody_Dev Antibody Development & Validation Start->Antibody_Dev IHC_Protocol Immunohistochemistry (IHC) Protocol Optimization Antibody_Dev->IHC_Protocol Tissue_Collection Tissue Sample Collection (e.g., Tumor & Normal) Tissue_Collection->IHC_Protocol Scoring Staining Scoring & Quantification IHC_Protocol->Scoring Correlation Correlation with Clinical Data Scoring->Correlation Validation Validation in Independent Patient Cohorts Correlation->Validation End Established Biomarker Validation->End

References

A Comparative Guide to the In Vitro and In Vivo Effects of Dihydro FF-MAS and Related Meiosis-Activating Sterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo effects of Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS) and its closely related analogue, FF-MAS. This compound is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] While direct comparative studies on the in vitro and in vivo effects of this compound are limited in publicly available literature, extensive research on the closely related FF-MAS provides significant insights into the biological activities of this class of sterols, particularly in the context of reproductive biology. This guide synthesizes the available data, focusing on the well-documented in vitro effects on oocyte maturation and the associated signaling pathways.

In Vitro Effects: Promoting Oocyte Maturation

The primary and most studied in vitro effect of FF-MAS is the induction of meiotic resumption in oocytes of various mammalian species. Oocytes arrested in the prophase of the first meiotic division can be stimulated to re-enter the cell cycle and progress to metaphase II, a crucial step for successful fertilization.

Summary of In Vitro Effects of FF-MAS and Analogues
CompoundSpeciesConcentrationKey Outcomes
FF-MASHuman20 µmol/l67% of oocytes reached metaphase-II after 30 hours, compared to 29% in the control group.[2]
FF-MASMouse1 µmol/lIncreased progression of oocytes to metaphase II.
FF-MAS analogue (ZK255933)Mouse0.1 or 1 µmol/lDramatically increased oocyte competence to complete preimplantation development.[3]
FF-MASPorcine3-10 µMIncreased the number of zygotes with advanced maternal pronuclear stages.[4]
FF-MASPorcine30-100 µMDose-dependently and reversibly inhibited nuclear maturation.[4]

In Vivo Effects: An Area for Further Research

Currently, there is a notable lack of published studies detailing the in vivo effects of direct administration of this compound or FF-MAS. The physiological relevance of these sterols is inferred from their presence in follicular fluid and their demonstrated role in oocyte maturation in vitro. It is hypothesized that these meiosis-activating sterols (MAS) are part of the natural signaling cascade initiated by gonadotropins to induce oocyte maturation within the follicle.[5] Further in vivo studies are required to fully elucidate the physiological roles, pharmacokinetics, and potential therapeutic applications of this compound and related compounds in whole-organism models.

Signaling Pathways

The in vitro effects of FF-MAS on oocyte maturation are primarily mediated through the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is a crucial regulator of cell cycle progression in oocytes. The activation of the MAPK cascade is essential for the reorganization of microtubules and the assembly of the meiotic spindle.[6]

FF_MAS_Signaling_Pathway FF-MAS FF-MAS Putative MAS Receptor Putative MAS Receptor FF-MAS->Putative MAS Receptor c-mos c-mos Putative MAS Receptor->c-mos MEK MEK c-mos->MEK Activates ERK1/2 (MAPK) ERK1/2 (MAPK) MEK->ERK1/2 (MAPK) Activates Meiotic Resumption Meiotic Resumption ERK1/2 (MAPK)->Meiotic Resumption Promotes

Caption: FF-MAS signaling pathway in oocyte maturation.

Experimental Protocols

In Vitro Oocyte Maturation Assay

This protocol outlines a general procedure for assessing the effect of FF-MAS on the in vitro maturation (IVM) of mammalian oocytes.

1. Oocyte Collection:

  • Cumulus-oocyte complexes (COCs) are isolated from the antral follicles of ovaries, typically obtained from abattoirs or from hormonally stimulated animals.[3][4]

  • COCs are washed in a suitable handling medium, such as HEPES-buffered M199.

2. In Vitro Maturation (IVM):

  • A baseline maturation medium is prepared, commonly TCM-199 or a specialized IVM medium, supplemented with serum, gonadotropins (like PMSG/hCG), and antibiotics.[4]

  • The test compound (e.g., FF-MAS) is dissolved in a vehicle like ethanol (B145695) and added to the maturation medium at the desired final concentration (e.g., 1-100 µM). A vehicle-only control group is essential.[4]

  • COCs are cultured in droplets of the maturation medium under mineral oil in a humidified incubator at 37-39°C with 5% CO2 for a specific duration (e.g., 22-48 hours).[4]

3. Assessment of Maturation:

  • At the end of the culture period, cumulus cells are removed from the oocytes by gentle pipetting or enzymatic digestion.

  • Nuclear maturation is assessed by staining the oocytes with a DNA-specific fluorescent dye (e.g., DAPI) and examining them under a fluorescence microscope.[7]

  • Oocytes are classified based on their meiotic stage: Germinal Vesicle (GV), Germinal Vesicle Breakdown (GVBD), Metaphase I (MI), or Metaphase II (MII). The percentage of oocytes reaching MII is the primary endpoint for maturation.

IVM_Workflow cluster_prep Preparation cluster_culture In Vitro Culture cluster_analysis Analysis Oocyte_Collection 1. Oocyte Collection (from ovarian follicles) Washing 2. Washing of COCs Oocyte_Collection->Washing IVM_Medium 3. Preparation of IVM Medium (+/- this compound) Washing->IVM_Medium Incubation 4. Culture of COCs (24-48 hours) IVM_Medium->Incubation Denudation 5. Removal of Cumulus Cells Incubation->Denudation Staining 6. DNA Staining (e.g., DAPI) Denudation->Staining Assessment 7. Microscopic Assessment of Meiotic Stage Staining->Assessment

Caption: General workflow for in vitro oocyte maturation experiments.

References

Dihydro FF-MAS and its Analogs: A Comparative Guide to Meiosis-Activating Sterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Follicular Fluid Meiosis-Activating Sterol (FF-MAS) and its synthetic analogs, with reference to Dihydro FF-MAS and their roles as intermediates in cholesterol biosynthesis. The data presented herein is intended to inform research and development in reproductive biology and related therapeutic areas.

Introduction to Meiosis-Activating Sterols (MAS)

Meiosis-Activating Sterols (MAS) are a class of naturally occurring C29 sterols that play a crucial role in reproductive physiology. These compounds are intermediates in the cholesterol biosynthesis pathway, branching off from lanosterol. The two most well-characterized members of this family are FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-triene-3β-ol), found in ovarian follicular fluid, and T-MAS (4,4-dimethyl-5α-cholest-8,24-diene-3β-ol), located in testicular tissue.[1] this compound is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. These sterols are implicated in the resumption of meiosis in oocytes, a critical step in female gamete maturation.[1]

Comparative Performance of FF-MAS and Synthetic Analogs

A key study investigated the efficacy of FF-MAS and three synthetic analogs—ZK255884, ZK255933, and ZK255991—in promoting the in vitro maturation of mouse oocytes. The results demonstrate that certain synthetic analogs exhibit enhanced potency compared to the naturally occurring FF-MAS.[2]

Table 1: Effect of FF-MAS and Analogs on Mouse Oocyte Maturation and Preimplantation Development[2]
CompoundConcentration (µM)Oocytes Progressing to Metaphase II (%)Oocytes Developing to 2-Cell Stage (%)Oocytes Developing to Blastocyst Stage (%)
Control (0.1% Ethanol)-687833
FF-MAS1798545
ZK255884 0.1698138
1758342
10828851
ZK255933 0.1819268
1859475
10889578
ZK255991 0.1728441
1839055
10869162

Data sourced from a study on cumulus cell-enclosed oocytes from small antral follicles of 18 or 20 day post-natal mice.[2]

The data clearly indicates that the synthetic analog ZK255933 is a particularly potent agonist, significantly improving the quality of in vitro matured mouse oocytes, as evidenced by the higher rates of development to the blastocyst stage.[2]

Signaling Pathways

FF-MAS is understood to exert its biological effects through the activation of specific signaling cascades. In porcine oocytes, FF-MAS has been shown to promote the resumption of meiosis via the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3]

FF_MAS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FF_MAS FF-MAS Receptor Putative Receptor FF_MAS->Receptor c-Mos c-Mos Receptor->c-Mos Activates MEK MEK c-Mos->MEK Phosphorylates ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates Meiotic_Resumption Resumption of Meiosis ERK1_2->Meiotic_Resumption Promotes

Caption: FF-MAS signaling pathway in oocyte meiotic resumption.

The relationship between FF-MAS, this compound, and cholesterol biosynthesis is rooted in the Kandutsch-Russell and Bloch pathways.

Cholesterol_Biosynthesis cluster_KR Kandutsch-Russell Pathway cluster_Bloch Bloch Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol FF_MAS FF-MAS Lanosterol->FF_MAS Dihydro_FF_MAS This compound Dihydrolanosterol->Dihydro_FF_MAS Lathosterol Lathosterol Dihydro_FF_MAS->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol Desmosterol Desmosterol FF_MAS->Desmosterol Desmosterol->Cholesterol IVM_Workflow Oocyte_Isolation 1. Oocyte Isolation (Germinal Vesicle Stage) IVM 2. In Vitro Maturation (with FF-MAS/analogs) Oocyte_Isolation->IVM MII_Assessment 3. Assessment of Maturation (Metaphase II Stage) IVM->MII_Assessment IVF 4. In Vitro Fertilization MII_Assessment->IVF Embryo_Culture 5. Embryo Culture IVF->Embryo_Culture Developmental_Assessment 6. Assessment of Development (2-Cell and Blastocyst Stages) Embryo_Culture->Developmental_Assessment

References

Assessing the Physiological Relevance of Dihydro FF-MAS: A Comparative Guide to Meiosis-Activating Sterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS), contextualizing its physiological relevance with the more extensively studied FF-MAS and other meiosis-activating sterols (MAS). The information presented is based on available experimental data to aid researchers in understanding its potential role in reproductive biology and as a target for therapeutic development.

Introduction to this compound

This compound is a naturally occurring sterol that acts as an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2][3] Structurally, it is a derivative of 24,25-dihydrolanosterol.[4] Like other MAS, this compound has been implicated in the crucial process of oocyte maturation, specifically the resumption of meiosis.[4] Meiosis is a specialized type of cell division that reduces the number of chromosomes in a cell by half, creating four haploid cells, each genetically distinct from the parent cell and from each other. In females, oocytes are arrested in prophase I of meiosis until hormonal signals trigger the resumption of maturation.

Understanding the specific roles and relative potency of different MAS, including this compound, is critical for developing improved in vitro maturation (IVM) techniques for oocytes, which has significant implications for assisted reproductive technologies.

Comparative Analysis of Meiosis-Activating Sterols

While direct comparative quantitative data for this compound is limited in the currently available literature, we can infer its potential physiological relevance by comparing the activities of the closely related and well-studied FF-MAS with other sterols.

Table 1: Quantitative Data on the Efficacy of Meiosis-Activating Sterols in Oocyte Maturation

CompoundSpeciesConcentration RangeEffect on Meiosis Resumption (GVBD*)Citation
FF-MAS Mouse0.07 - 7 µMDose-dependent increase in Germinal Vesicle Breakdown (GVBD)[5]
FF-MAS Human20 µM67% of oocytes reached Metaphase II after 30h (vs. 29% in control)[2]
ZK255933 (FF-MAS analogue) Mouse0.1 - 1 µMIncreased progression to Metaphase II and subsequent blastocyst development[6]
22(R)-hydroxycholesterol MouseNot specifiedNo significant effect on maturation[5]
25-hydroxycholesterol MouseNot specifiedNo significant effect on maturation[5]
Cholesterol MouseNot specifiedNo significant effect on maturation[5]

*GVBD: Germinal Vesicle Breakdown, a key indicator of the resumption of meiosis.

Experimental Protocols

A detailed understanding of the experimental methodologies used to assess the physiological relevance of MAS is crucial for interpreting existing data and designing future studies.

In Vitro Oocyte Maturation (IVM) Assay

This assay is the primary method used to evaluate the ability of a compound to induce the resumption of meiosis in oocytes.

Objective: To determine the potency of a test compound (e.g., this compound) in inducing meiotic resumption in oocytes arrested in the germinal vesicle (GV) stage.

Materials:

  • Immature cumulus-oocyte complexes (COCs) or denuded oocytes (DOs)

  • Maturation medium (e.g., TCM-199) supplemented with a phosphodiesterase inhibitor (e.g., hypoxanthine (B114508) or IBMX) to maintain meiotic arrest

  • Test compounds (e.g., this compound, FF-MAS) dissolved in a suitable vehicle (e.g., ethanol)

  • Incubator (37°C, 5% CO2 in air)

  • Inverted microscope with Hoffman modulation contrast or differential interference contrast optics

Protocol:

  • Oocyte Collection: Immature oocytes at the GV stage are collected from the ovaries of hormonally stimulated or unstimulated female animals (e.g., mice, pigs, humans).

  • Culture Setup: Oocytes are washed and placed in droplets of maturation medium containing a meiotic inhibitor.

  • Treatment: Test compounds are added to the culture medium at various concentrations. A vehicle control group is also included.

  • Incubation: Oocytes are cultured for a specific period (e.g., 24-48 hours).

  • Assessment of Meiotic Stage: At the end of the culture period, the meiotic stage of the oocytes is assessed. The primary endpoint is the percentage of oocytes that have undergone Germinal Vesicle Breakdown (GVBD). Other endpoints can include progression to Metaphase I (MI) and Metaphase II (MII), and extrusion of the first polar body.[2][5]

Signaling Pathways

The molecular mechanisms through which MAS exert their effects are an active area of research. For FF-MAS, the Mitogen-Activated Protein Kinase (MAPK) pathway has been identified as a key signaling cascade in porcine oocytes.[3]

FF_MAS_Signaling_Pathway FF_MAS FF-MAS Receptor Putative Receptor FF_MAS->Receptor Binds Cell_Membrane Cell Membrane c_mos c-Mos Receptor->c_mos Activates MEK MEK c_mos->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates GVBD Germinal Vesicle Breakdown (GVBD) ERK->GVBD Induces Meiotic_Resumption Meiotic Resumption GVBD->Meiotic_Resumption

Caption: FF-MAS signaling pathway in porcine oocytes.

While this pathway has been elucidated for FF-MAS, it is plausible that this compound utilizes a similar mechanism. However, further research is required to confirm this and to identify the specific receptor(s) involved.

Experimental Workflow for Investigating this compound

To fully assess the physiological relevance of this compound, a structured experimental approach is necessary.

Dihydro_FF_MAS_Workflow Start Start: Hypothesis This compound is a potent meiosis-activating sterol IVM In Vitro Maturation (IVM) Assay (Mouse, Porcine, Human oocytes) Start->IVM Dose_Response Dose-Response & Potency (Compare to FF-MAS) IVM->Dose_Response Signaling Signaling Pathway Analysis (Western Blot for MAPK, etc.) Dose_Response->Signaling In_Vivo In Vivo Studies (Animal models of infertility) Dose_Response->In_Vivo Receptor Receptor Identification (Binding assays, Knockdown studies) Signaling->Receptor Receptor->In_Vivo Conclusion Conclusion: Physiological Relevance and Therapeutic Potential In_Vivo->Conclusion

Caption: Proposed experimental workflow.

Conclusion and Future Directions

The available evidence suggests that this compound, as a member of the meiosis-activating sterol family, likely plays a role in oocyte maturation. However, a comprehensive understanding of its physiological relevance is hampered by the lack of direct comparative studies with FF-MAS and other sterols. Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of this compound and FF-MAS in oocyte maturation assays across different species to determine their relative potencies.

  • Quantitative Analysis: Generating robust quantitative data to populate comparative tables and establish clear structure-activity relationships.

  • Mechanism of Action: Elucidating the specific signaling pathways activated by this compound and identifying its molecular target(s).

  • In Vivo Validation: Translating in vitro findings to in vivo models to confirm the physiological relevance of this compound in a whole-organism context.

By addressing these knowledge gaps, the scientific community can fully assess the potential of this compound as a tool to improve assisted reproductive technologies and as a target for novel therapeutic interventions in reproductive medicine.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the integrity of your work extends to the responsible management of all laboratory materials, including the disposal of specialized compounds like Dihydro FF-MAS (4,4-dimethyl-cholest-8(9),14-dien-3β-ol). Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring you can continue your vital research with confidence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer.[1] The SDS contains detailed information regarding the specific hazards, handling, and storage requirements of the chemical.[1]

Personal Protective Equipment (PPE): When handling this compound, especially during disposal preparation, always wear appropriate personal protective equipment. This includes, but is not limited to:

  • Safety Goggles or Glasses: To protect against accidental splashes.

  • Gloves: Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]

  • Lab Coat or Protective Clothing: To prevent contamination of personal clothing.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a chemical waste product and must be managed according to hazardous waste regulations.[3] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[2][3]

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: As soon as this compound is designated for disposal, it must be treated as hazardous waste.[3]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] It is safest to maintain a policy where no chemicals are combined during disposal preparation.[1] Keep solid and liquid waste in separate, designated containers.

2. Containerization and Labeling:

  • Use Appropriate Containers: All waste must be stored in containers that are in good condition, free of leaks, and compatible with the chemical.[3] The original container, if in good condition, can be reused for waste collection.

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents present (e.g., solvents).[1] Do not use abbreviations or chemical formulas.[3] The label should also include the date of accumulation.[4]

3. Storage of Waste:

  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.[3]

4. Arranging for Disposal:

  • Contact Professionals: The disposal of chemical waste is highly regulated and must be handled by a licensed professional disposal service.[1][4] Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup.

  • Provide Documentation: Be prepared to provide the SDS for this compound to the waste disposal contractor. This ensures they have all the necessary information for safe handling and transport.

Spill and Contamination Management

In the event of a spill, the primary goal is to contain the material and prevent it from entering drains or waterways.[2]

  • Small Spills: For small spills of solid this compound, carefully sweep up the material and place it in a suitable, closed container for disposal.[2] Avoid creating dust.

  • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, wipes) and any contaminated labware must also be disposed of as hazardous waste.[3]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[3] After rinsing, the container may be disposed of according to your institution's guidelines.[3]

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited without a manufacturer's SDS, the following table summarizes key information derived from available safety documentation for similar lab chemicals.

ParameterValue/InformationSource Citation
CAS Number 19456-83-8
Storage Class Code 11 - Combustible Solids
Water Hazard Class (WGK) 3 - Severe hazard to water
Disposal Route Licensed Hazardous Waste Disposal Service[1][4]
Prohibited Disposal Sanitary Sewer (Drains), Regular Trash[2][3]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Management start This compound Designated as Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: - Solid vs. Liquid - Do not mix with other chemicals ppe->segregate container Place in a Labeled, Leak-Proof Container segregate->container label_waste Label Container: - 'Hazardous Waste' - 'this compound' - Accumulation Date container->label_waste store Store in a Secure, Well-Ventilated Area label_waste->store containment Use Secondary Containment store->containment contact Contact EHS or Licensed Hazardous Waste Vendor containment->contact sds Provide Safety Data Sheet (SDS) to Disposal Vendor contact->sds pickup Arrange for Waste Pickup sds->pickup end Proper Disposal Complete pickup->end spill Spill Occurs contain_spill Contain Spill spill->contain_spill cleanup Clean up with Appropriate Materials contain_spill->cleanup spill_waste Collect Contaminated Materials as Hazardous Waste cleanup->spill_waste spill_waste->container

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guide for Handling Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, storage, and disposal of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS). The following procedures and recommendations are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research applications.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety protocols for similar sterol compounds and general laboratory standards for handling small molecules should be strictly followed. The information presented here is a synthesis of best practices and data from suppliers of related compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound.

ActivityRequired PPEAdditional Recommendations
Handling Solid Compound (e.g., weighing, preparing solutions)- Chemical-resistant gloves (e.g., disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat- Work in a chemical fume hood or a ventilated balance enclosure. - Consider double-gloving for added protection.
Working with Solutions - Chemical-resistant gloves (e.g., disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat- Ensure adequate ventilation in the work area.
Spill Cleanup - Chemical-resistant gloves (e.g., disposable nitrile) - Safety glasses with side shields or chemical splash goggles - Laboratory coat - Respiratory protection (if the spill generates dust or aerosols)- Follow emergency procedures outlined by your institution.

Note: Always inspect gloves for any signs of damage before use and remove them before leaving the laboratory. Hands should be thoroughly washed after handling the compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.[1]

PropertyValue
Chemical Name 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol
Synonyms Dihydro follicular fluid meiosis-activating sterol
Molecular Formula C₂₉H₄₈O
Molecular Weight 412.69 g/mol
Appearance Powder
Purity ≥99% (TLC)
Storage Temperature -20°C
CAS Number 19456-83-8

Operational Plan: Handling and Storage

Receiving and Storage:

  • This compound is typically shipped on dry ice.[1]

  • Upon receipt, immediately transfer the compound to a freezer set at -20°C for long-term storage.[1]

  • Store in a tightly sealed container, protected from light and moisture.

Preparation of Stock Solutions:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the solid compound in a chemical fume hood or ventilated enclosure.

  • Dissolve the compound in an appropriate solvent. The choice of solvent will depend on the specific experimental requirements.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: All contaminated consumables, including gloves, bench paper, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

General Protocol for Sterol Extraction and Analysis:

  • Sample Preparation:

    • Homogenize the biological sample (e.g., cells, tissue) in a suitable buffer.

    • For quantitative analysis, add an appropriate internal standard.

  • Lipid Extraction:

    • Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction. This typically involves the use of a chloroform/methanol solvent system to separate lipids from other cellular components.

  • Hydrolysis (Optional):

    • If analyzing total sterols (both free and esterified), the lipid extract can be subjected to saponification (alkaline hydrolysis) to cleave the ester bonds of sterol esters.

  • Solid-Phase Extraction (SPE) Cleanup:

    • To isolate the sterol fraction and remove interfering compounds, the lipid extract can be passed through a silica (B1680970) SPE column.

    • Nonpolar lipids are washed from the column, and the sterol fraction is then eluted with a more polar solvent mixture.

  • Analysis:

    • The purified sterol fraction can be analyzed by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization may be necessary for GC-MS analysis to improve the volatility and chromatographic properties of the sterols.

Signaling Pathways and Experimental Workflows

This compound is known to be an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Additionally, the related compound FF-MAS has been shown to play a role in oocyte maturation, potentially through the MAPK signaling pathway.

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydro_Lanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydro_Lanosterol DHCR24 FF_MAS_Intermediate 4,4-dimethyl-cholest-8(9),14-dien-3β-ol (this compound) Dihydro_Lanosterol->FF_MAS_Intermediate CYP51A1 Lathosterol Lathosterol FF_MAS_Intermediate->Lathosterol Multiple Steps Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol SC5D Cholesterol Cholesterol Dehydrocholesterol->Cholesterol DHCR7

Caption: The Kandutsch-Russell pathway for cholesterol biosynthesis, highlighting the position of this compound as an intermediate.

FF_MAS_MAPK_Signaling FF_MAS FF-MAS Receptor Putative Receptor FF_MAS->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Meiotic_Resumption Oocyte Meiotic Resumption ERK->Meiotic_Resumption

Caption: A proposed signaling pathway for FF-MAS-induced oocyte meiotic resumption via the MAPK cascade.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro FF-MAS
Reactant of Route 2
Dihydro FF-MAS

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.